molecular formula C6H6N2O2 B021587 3-Aminoisonicotinic acid CAS No. 7579-20-6

3-Aminoisonicotinic acid

Cat. No.: B021587
CAS No.: 7579-20-6
M. Wt: 138.12 g/mol
InChI Key: FYEQKMAVRYRMBL-UHFFFAOYSA-N
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Description

3-Aminoisonicotinic acid is a valuable bifunctional heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound features both an electron-deficient pyridine ring, which can act as a hydrogen bond acceptor and coordinate with metals, and a primary amine group, which serves as a versatile handle for further synthetic elaboration. Its primary research value lies in its application as a key precursor for the synthesis of diverse nitrogen-containing heterocycles, including imidazopyridines and other fused ring systems that are privileged scaffolds in pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEQKMAVRYRMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7579-20-6
Record name 3-Aminoisonicotinic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Aminoisonicotinic acid (also known as 3-aminopyridine-4-carboxylic acid), a versatile heterocyclic building block with significant applications in pharmaceutical research and development. This document covers its chemical and physical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for its synthesis. Furthermore, it explores its biological activities, focusing on its role as a scaffold for enzyme inhibitors, particularly in the context of histone demethylation and its potential impact on glutamate (B1630785) transport. The information is presented to support researchers and professionals in drug discovery and medicinal chemistry.

Chemical and Physical Properties

This compound is a pyridine (B92270) derivative substituted with an amino group at position 3 and a carboxylic acid group at position 4. Its unique structure, featuring both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid and pyridine nitrogen), makes it a valuable intermediate in the synthesis of various biologically active molecules.[1] It is typically a yellow to brown crystalline solid.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 7579-20-6[1][2]
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.12 g/mol [2]
Appearance Yellow to Brown solid/powder[2]
Melting Point >300 °C (decomposes)[2]
Boiling Point 497.1 ± 30.0 °C (Predicted)
Density 1.417 ± 0.06 g/cm³ (Predicted)
pKa 2.69 ± 0.10 (Predicted)
Solubility Soluble in water.
Storage Store at room temperature in a dry, dark place.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (200 MHz, DMSO-d₆): δ 8.21 (s, 1H), δ 7.73 (d, J=5.1 Hz, 1H), δ 7.46 (d, J=5.1 Hz, 1H)[1]
IR Spectroscopy Data available in the NIST WebBook.
Mass Spectrometry Data available in the NIST WebBook.

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

Table 3: Safety Information for this compound

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Experimental Protocols

Synthesis of this compound from 3,4-Pyridinedicarboximide

This protocol describes a common method for the synthesis of this compound.[1]

Materials:

  • 3,4-Pyridinedicarboximide

  • Bromine

  • 10% aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • 50% Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Under ice-bath cooling, slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous sodium hydroxide solution (100 mL).

  • To this solution, add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (3,4-pyridinedicarboximide) (5.20 g, 35.1 mmol).

  • Add an additional 60 mL of 10% aqueous sodium hydroxide solution to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 40 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to 3 with 50% sulfuric acid. This will cause the product to precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to afford this compound as a light yellow powder.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific method for this compound is not detailed in the provided search results, a general approach for the analysis of aminopyridines can be adapted.[3][4]

Typical HPLC system:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio can be optimized.

  • Detection: UV detection at a wavelength around 280 nm.[3]

  • Flow Rate: Typically around 0.5-1.0 mL/min.

  • Temperature: Column temperature can be maintained (e.g., at 35 °C) for better reproducibility.[3]

Biological Activity and Signaling Pathways

This compound is a key scaffold in the development of various therapeutic agents due to its ability to interact with biological targets. Its derivatives have shown promise in anti-tuberculosis and anti-cancer therapies by potentially inhibiting specific biological pathways.[1]

Inhibition of Histone Demethylases (KDMs)

The 3-amino-4-pyridine carboxylate core structure is a known scaffold for the development of inhibitors targeting histone lysine (B10760008) demethylases (KDMs), particularly the KDM4 and KDM5 families.[5] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone tails, thereby influencing gene expression. Dysregulation of KDM activity is implicated in various cancers.

The inhibitory action is believed to occur through the chelation of the iron (Fe(II)) atom in the active site of the JmjC domain of the demethylase, a mechanism shared with the natural cofactor 2-oxoglutarate. The pyridine nitrogen and the carboxylate group of the this compound scaffold are crucial for this metal-binding interaction.

KDM_Inhibition cluster_0 Epigenetic Regulation cluster_1 Inhibitory Action Histone Histone H3 KMT Histone Methyltransferase (e.g., SET domain proteins) Histone->KMT Methylation Me_Histone Methylated Histone H3 (e.g., H3K4me3) KMT->Me_Histone KDM Histone Demethylase (e.g., KDM4/5) KDM->Histone Me_Histone->KDM Demethylation Gene_Expression Altered Gene Expression (Oncogenes/Tumor Suppressors) Me_Histone->Gene_Expression Compound 3-Aminoisonicotinic Acid Derivative Compound->KDM Inhibition

Inhibition of Histone Demethylation by this compound Derivatives.
Potential Inhibition of Glutamate Uptake

This compound has been shown to potentially inhibit glutamate uptake in cells, suggesting therapeutic applications in neurology.[6] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its excess in the synaptic cleft can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. Glutamate transporters, also known as excitatory amino acid transporters (EAATs), are responsible for removing glutamate from the synapse. Inhibition of these transporters can lead to a slow neurotoxic effect.[7]

The exact mechanism by which this compound inhibits glutamate uptake is not yet fully elucidated but it represents a promising area for research in neuroprotective strategies.

Glutamate_Uptake_Inhibition cluster_0 Synaptic Cleft cluster_1 Inhibitory Action Glutamate_Pre Presynaptic Neuron Glutamate_Synapse Glutamate Glutamate_Pre->Glutamate_Synapse Release Glutamate_Post Postsynaptic Neuron Glutamate_Synapse->Glutamate_Post Binds to Receptors EAAT Glutamate Transporter (EAAT) Glutamate_Synapse->EAAT Uptake EAAT->Glutamate_Pre Reuptake Compound 3-Aminoisonicotinic Acid Compound->EAAT Inhibition Experimental_Workflow start Start: Compound Library (this compound Scaffold) synthesis Synthesis & Purification of Derivatives start->synthesis biochem_assay In Vitro Biochemical Assay (e.g., HMT Inhibition Assay) synthesis->biochem_assay ic50 Determine IC50 Values biochem_assay->ic50 cell_assay Cell-Based Assays (Target Engagement, Cytotoxicity) ic50->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar lead_opt Lead Optimization sar->lead_opt Iterative Improvement end Preclinical Candidate sar->end Identify Lead lead_opt->synthesis

References

Spectroscopic Profile of 3-Aminoisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminoisonicotinic acid (CAS No: 7579-20-6), a vital building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Molecular Structure and Properties

  • IUPAC Name: 3-Aminopyridine-4-carboxylic acid

  • Synonyms: 3-Amino-4-pyridinecarboxylic acid

  • Chemical Formula: C₆H₆N₂O₂

  • Molecular Weight: 138.12 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A proton NMR spectrum of this compound was reported in DMSO-d₆.[1] The observed chemical shifts (δ) in parts per million (ppm) and their corresponding assignments are presented in Table 1.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
8.21s-1HH-2
7.73d5.11HH-6
7.46d5.11HH-5

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.

¹³C NMR Data

Experimentally determined ¹³C NMR data for this compound was not available in the public resources searched.

Infrared (IR) Spectroscopy

The condensed phase IR spectrum for this compound is available through the NIST WebBook.[2] Key absorption bands and their corresponding functional group vibrations are summarized in Table 2.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching (Amino group)
~3200-2500Very BroadO-H stretching (Carboxylic acid)
~1700-1680StrongC=O stretching (Carboxylic acid)
~1620-1580Medium-StrongN-H bending (Amino group), C=C stretching (Aromatic ring)
~1400-1300MediumC-N stretching (Amino group), O-H bending (Carboxylic acid)
~1250-1200MediumC-O stretching (Carboxylic acid)

Table 2: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST Chemistry WebBook.[3] The key fragments and their relative intensities are presented in Table 3.

m/zRelative Intensity (%)Assignment
138~100[M]⁺ (Molecular Ion)
121~80[M-OH]⁺
93~60[M-COOH]⁺
66~40Fragmentation of the pyridine (B92270) ring

Table 3: Mass Spectrometry Data (Electron Ionization) for this compound.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. The spectrum is recorded on a 200 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. This mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for volatile and thermally stable compounds. The solid sample is introduced into the ion source of the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Determination Structure Confirmation Data_Processing->Structure_Determination

Workflow for Spectroscopic Analysis

References

The Biological Activity of 3-Aminoisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminoisonicotinic acid, a derivative of pyridine-4-carboxylic acid, is a versatile scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its roles as an inhibitor of histone methylation and glutamate (B1630785) uptake. While quantitative data for the parent compound remains limited in publicly available literature, this document summarizes the activities of closely related derivatives and provides detailed experimental protocols for assessing its biological functions. Furthermore, this guide illustrates the potential mechanisms of action through detailed signaling pathway diagrams, offering a valuable resource for researchers exploring the therapeutic potential of this compound.

Introduction

This compound is a small molecule with significant potential in pharmaceutical development. Its structure, featuring both a carboxylic acid and an amino group on a pyridine (B92270) ring, provides a rich chemical handle for the synthesis of a diverse range of derivatives. Research has pointed towards its involvement in key biological processes, suggesting its potential as a modulator of enzymatic activity and cellular signaling. This guide will delve into the specifics of its known biological activities, with a particular emphasis on its potential therapeutic applications in neurology and beyond.[1][2]

Key Biological Activities

The primary reported biological activities of this compound are the inhibition of histone methylation and the modulation of glutamate uptake.[1] These activities suggest its potential utility in the fields of oncology and neuroscience.

Inhibition of Histone Methylation

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The enzymes responsible for this process, histone methyltransferases (HMTs), are attractive targets for therapeutic intervention, particularly in cancer. This compound has been identified as an inhibitor of histone methylation, suggesting its potential as a lead compound for the development of novel epigenetic drugs.[1] The precise mechanism and quantitative inhibitory constants (e.g., IC50) for this compound against specific HMTs are not yet widely reported.

Inhibition of Glutamate Uptake

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its extracellular concentrations are tightly regulated by glutamate transporters.[3][4][5] Dysregulation of glutamate transport is implicated in various neurological disorders. The ability of this compound to inhibit glutamate uptake suggests its potential as a modulator of glutamatergic neurotransmission, with possible applications in treating neurological conditions.[1]

Quantitative Biological Data

While specific quantitative data for the biological activities of this compound are not extensively documented in the available literature, studies on its derivatives provide insights into the potential potency of this class of compounds. The following table summarizes the reported anti-inflammatory activity of an isonicotinic acid derivative.

CompoundBiological ActivityAssayIC50 ValueReference
N-(3-Aminophenyl) isonicotinamide (B137802) (5)Anti-inflammatory (ROS Inhibition)In vitro assay1.42 ± 0.1 µg/mL[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

In Vitro Histone Methyltransferase (HMT) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific histone methyltransferase using a radioactive assay.[8][9][10]

Materials:

  • Recombinant histone methyltransferase (e.g., G9a, SUV39H1)

  • Histone substrate (e.g., recombinant Histone H3)

  • S-adenosyl-L-[methyl-³H]-methionine (Radiolabeled methyl donor)

  • This compound (or other test inhibitors)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone substrate, and the desired concentration of the test inhibitor (this compound) or vehicle control.

  • Initiate the reaction by adding the recombinant histone methyltransferase.

  • Add S-adenosyl-L-[methyl-³H]-methionine to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to remove unincorporated radiolabeled cofactor.

  • Allow the paper to dry completely.

  • Place the dried paper in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls.

  • Determine the IC50 value by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.

HMT_Inhibition_Assay cluster_prep Reaction Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, Histone, Inhibitor) B Add Histone Methyltransferase A->B C Add [3H]-SAM B->C D Incubate at 30°C C->D E Spot on P81 Paper D->E F Wash & Dry E->F G Scintillation Counting F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Workflow for the glutamate uptake inhibition assay.

Signaling Pathways

The following diagrams illustrate the potential impact of this compound on key signaling pathways based on its known inhibitory activities.

Inhibition of Histone Methylation Signaling

Histone methylation is a dynamic process regulated by "writer" (methyltransferase) and "eraser" (demethylase) enzymes. This compound, as an inhibitor of histone methyltransferases, would block the addition of methyl groups to histone tails, thereby influencing chromatin structure and gene expression. [11][12][13][14][15]

Histone_Methylation_Inhibition cluster_pathway Histone Methylation Pathway HMT Histone Methyltransferase (e.g., G9a, EZH2) Methylated_Histone Methylated Histone (e.g., H3K27me3) HMT->Methylated_Histone Adds Methyl Group Histone Histone Tail (e.g., H3K27) Histone->HMT Gene_Repression Gene Repression Methylated_Histone->Gene_Repression Inhibitor This compound Inhibitor->HMT

Inhibition of the histone methylation signaling pathway.
Inhibition of Glutamate Transporter Signaling

Glutamate transporters, such as EAATs, are responsible for clearing glutamate from the synaptic cleft. By inhibiting these transporters, this compound would lead to an accumulation of extracellular glutamate, potentially altering neuronal excitability and downstream signaling cascades. [3][16][17]

Glutamate_Transporter_Inhibition cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic->Synaptic_Cleft Release Postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate_Receptor Glutamate Receptor Synaptic_Cleft->Glutamate_Receptor EAAT Glutamate Transporter (EAAT) Synaptic_Cleft->EAAT Uptake Neuronal_Excitation Neuronal Excitation Glutamate_Receptor->Neuronal_Excitation Inhibitor This compound Inhibitor->EAAT

Inhibition of the glutamate transporter signaling pathway.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. Its demonstrated ability to inhibit histone methylation and glutamate uptake warrants further investigation. Future research should focus on elucidating the specific enzymatic targets of this compound and determining its quantitative inhibitory activity. Structure-activity relationship (SAR) studies on derivatives of this compound could lead to the identification of more potent and selective modulators of these key biological pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to advance our understanding of the biological activity of this compound and unlock its full therapeutic potential.

References

3-Aminoisonicotinic Acid: A Versatile Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, also known as 3-amino-4-pyridinecarboxylic acid, is a heterocyclic building block of significant interest in organic synthesis.[1][2] Its unique structure, featuring a pyridine (B92270) ring substituted with both an amino and a carboxylic acid group, provides two reactive centers for a diverse range of chemical transformations. This bifunctionality allows for the strategic construction of complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the nitrogen atom in the pyridine ring, along with the amino and carboxyl functionalities, also imparts specific electronic and coordination properties, rendering its derivatives potent bioactive molecules and versatile ligands in coordination chemistry. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound as a foundational element in modern organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 7579-20-6[2]
Molecular Formula C₆H₆N₂O₂[2]
Molecular Weight 138.12 g/mol [2]
Appearance Light yellow to brown solid[2]
Melting Point >300 °C[2]
Solubility Soluble in water and DMSO[2]
pKa Not readily available
¹H NMR (DMSO-d₆) δ 8.21 (s, 1H), 7.73 (d, J=5.1 Hz, 1H), 7.46 (d, J=5.1 Hz, 1H)[2]

Synthesis of this compound

A common and efficient method for the laboratory-scale synthesis of this compound involves the Hofmann rearrangement of 3,4-pyridinedicarboximide (B189428).

Experimental Protocol: Synthesis from 3,4-Pyridinedicarboximide

This procedure details the synthesis of this compound from 3,4-pyridinedicarboximide.[2]

Materials:

  • 3,4-Pyridinedicarboximide (1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione)

  • 10% Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Bromine (Br₂)

  • 50% Sulfuric acid (H₂SO₄)

  • Ice bath

  • Water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add bromine (1.93 mL, 38.6 mmol) to a 10% aqueous sodium hydroxide solution (100 mL).

  • To this cooled solution, add 3,4-pyridinedicarboximide (5.20 g, 35.1 mmol).

  • Add an additional 60 mL of 10% aqueous sodium hydroxide solution to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 40 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to 3 with 50% sulfuric acid, which will cause a solid to precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to afford this compound.

Yield and Characterization:

  • Yield: 5.00 g (100%)

  • Appearance: Light yellow powder

  • ¹H-NMR (200 MHz, DMSO-d₆): δ 7.46 (1H, d, J = 5.1 Hz), 7.73 (1H, d, J = 5.1 Hz), 8.21 (1H, s).[2]

G cluster_synthesis Synthesis of this compound reagents 3,4-Pyridinedicarboximide + Br₂ + NaOH(aq) intermediate Hofmann Rearrangement Intermediate reagents->intermediate 1) 0 °C 2) 90 °C, 40 min product This compound intermediate->product H₂SO₄ (aq), pH 3

Caption: Synthetic workflow for this compound.

Key Reactions and Applications

The dual functionality of this compound allows for a variety of chemical transformations, making it a versatile building block for the synthesis of complex molecules with diverse applications.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can readily undergo esterification and amidation reactions to introduce a wide range of functionalities.

Ester derivatives of this compound are useful intermediates for further modifications or as final products with specific biological activities.

Experimental Protocol: General Esterification using Thionyl Chloride

This protocol describes a general method for the esterification of isonicotinic acid derivatives, which can be adapted for this compound.[1][3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Desired alcohol (e.g., methanol, ethanol)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Triethylamine (B128534)

Procedure:

  • To a stirred suspension of this compound in an anhydrous solvent, add a catalytic amount of DMF.

  • Carefully add thionyl chloride dropwise at room temperature. The formation of the acid chloride can be monitored by the evolution of gas.

  • After the initial reaction subsides, the mixture can be gently heated to ensure complete conversion to the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride hydrochloride in an anhydrous solvent and add the desired alcohol.

  • Add triethylamine dropwise to neutralize the hydrochloride and facilitate the esterification reaction.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up the reaction by filtering the triethylamine hydrochloride salt and concentrating the filtrate. The crude ester can be purified by column chromatography or crystallization.

ReactantReagentsProductYieldReference
Isonicotinic acidSOCl₂, Pentafluorophenol, Et₃N, THFPentafluorophenyl isonicotinate97%[3]
Isonicotinic acidSOCl₂, N-Hydroxysuccinimide, Et₃N, THFN-Succinimidyl isonicotinate84%[3]

Amide bond formation is a cornerstone of medicinal chemistry, and this compound can be readily coupled with various amines to generate a library of amide derivatives.

Experimental Protocol: General Amide Coupling using DCC/DMAP

This protocol outlines a general procedure for amide coupling of isonicotinic acid derivatives.[4]

Materials:

  • This compound

  • Desired amine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve this compound and the desired amine in an anhydrous solvent.

  • Add DMAP (catalytic amount) to the solution.

  • Add DCC to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU.

  • Wash the filtrate with dilute acid and base to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or crystallization.

Reactant 1Reactant 2Coupling ReagentsProductYieldReference
Isonicotinic acid3-Aminophenol (N-Boc protected)DCC, DMAPN-Boc-3-aminophenyl isonicotinate41%[4]
Isonicotinic acid4-Aminophenol (N-Boc protected)DCC, DMAPN-Boc-4-aminophenyl isonicotinate36%[4]
Reactions at the Amino Group

The amino group of this compound is a versatile handle for introducing substituents through acylation, alkylation, and diazotization followed by substitution.

Acylation of the amino group can be achieved using various acylating agents to introduce amide functionalities, which are prevalent in many bioactive molecules.

Cross-Coupling Reactions

The pyridine ring of this compound can be functionalized through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. For this, the this compound needs to be first converted to a halide (e.g., bromide or iodide) or a triflate derivative.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction.[5][6][7]

Materials:

  • Halogenated this compound derivative (e.g., 3-amino-X-isonicotinic acid, where X = Br, I)

  • Boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane, Toluene, DMF, with water)

Procedure:

  • In a reaction vessel, combine the halogenated this compound derivative, the boronic acid or ester, the palladium catalyst, and the base.

  • Add the solvent system to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ Base pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Materials Science

The derivatives of this compound have shown significant potential in various fields, particularly in the development of novel therapeutic agents and functional materials.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been explored as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[8][9][10][11][12]

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents. The nicotinamide-like structure present in this compound derivatives makes them suitable candidates for the design of novel PARP inhibitors.[13][14][15]

Coordination Chemistry

The nitrogen atom of the pyridine ring and the amino and carboxylate groups of this compound can act as coordination sites for metal ions. This has led to the synthesis of various metal complexes with interesting structural and catalytic properties. For instance, cobalt and copper complexes of isonicotinic acid derivatives have been synthesized and characterized.[16][17][18][19][20][21][22][23][24][25]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily available starting materials and the presence of two distinct reactive functional groups allow for the construction of a wide array of complex molecules. The applications of its derivatives in medicinal chemistry, particularly as kinase and PARP inhibitors, highlight its importance in drug discovery. Furthermore, its ability to form stable metal complexes opens up avenues in materials science and catalysis. The experimental protocols and data presented in this guide aim to provide researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

Discovery and history of 3-aminopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Aminopyridine-4-carboxylic Acid: Discovery, Synthesis, and Properties

Abstract

This technical guide provides a comprehensive overview of 3-aminopyridine-4-carboxylic acid, a pyridine (B92270) derivative of interest to researchers and drug development professionals. The document details the compound's identification, physicochemical properties, historical context, and synthetic methodologies. Detailed experimental protocols, quantitative data, and process visualizations are included to serve as a practical resource for scientific application.

Compound Identification and Properties

3-Aminopyridine-4-carboxylic acid, also known as 3-aminoisonicotinic acid, is an organic compound featuring a pyridine ring substituted with both an amino group and a carboxylic acid group. These functional groups confer specific chemical reactivity and potential for biological activity, making it a valuable building block in medicinal chemistry.

Physicochemical Data

The key quantitative properties of 3-aminopyridine-4-carboxylic acid are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 3-aminopyridine-4-carboxylic acid[1]
Synonyms This compound[2]
CAS Number 7579-20-6[3]
Molecular Formula C₆H₆N₂O₂[3]
Molecular Weight 138.12 g/mol [3]
Melting Point 295-297 °C (dec.)
Appearance White crystalline powder, Pale brown to brown powder[1][2]
Purity ≥94.0% (HPLC)[1]
InChI Key FYEQKMAVRYRMBL-UHFFFAOYSA-N[4]
SMILES Nc1cnccc1C(O)=O[4]

Discovery and History

While the specific date and individual credited with the initial discovery of 3-aminopyridine-4-carboxylic acid are not prominently documented in readily available literature, its history is intertwined with the broader exploration of pyridine carboxylic acid isomers and their derivatives. Research into aminopyridines and their related carboxylic acids gained traction in the mid-20th century, particularly in the search for synthetic tuberculostats and other pharmacologically active agents.[5] The development of various synthetic routes for aminopyridine derivatives has been a continuous effort, driven by their potential as intermediates in drug synthesis.[6][7] Compounds like 4-aminopyridine-3-carboxamide, a structurally related molecule, have been investigated for their utility in neuropharmacology, highlighting the therapeutic interest in this class of compounds.[8]

Synthesis and Experimental Protocols

Several synthetic pathways can be envisioned for the preparation of 3-aminopyridine-4-carboxylic acid. A common and logical approach involves the modification of a pyridine precursor through a series of well-established organic reactions.

General Synthetic Pathway from Pyridine

A plausible and frequently utilized strategy to synthesize aminopyridine carboxylic acids begins with pyridine. The process involves nitration to introduce a nitro group, followed by reduction of the nitro group to an amine, and subsequent carboxylation to add the carboxylic acid moiety.

Synthesis_Pathway Pyridine Pyridine Nitropyridine 3-Nitropyridine (B142982) Pyridine->Nitropyridine Nitration (e.g., HNO₃/H₂SO₄) Aminopyridine 3-Aminopyridine (B143674) Nitropyridine->Aminopyridine Reduction (e.g., H₂, Pd/C) FinalProduct 3-Aminopyridine-4- carboxylic Acid Aminopyridine->FinalProduct Carboxylation (e.g., Kolbe-Schmitt reaction or Grignard + CO₂)

Caption: General synthetic workflow for 3-aminopyridine-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure based on established chemical transformations for pyridine derivatives.[7] Researchers should adapt and optimize these steps based on laboratory conditions and safety assessments.

Step 1: Nitration of Pyridine to 3-Nitropyridine

  • To a stirred solution of concentrated sulfuric acid, cool the flask in an ice bath to 0-5 °C.

  • Slowly add pyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise while maintaining the low temperature.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for several hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until pH 7-8 is reached.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitropyridine.

Step 2: Reduction of 3-Nitropyridine to 3-Aminopyridine

  • Dissolve the crude 3-nitropyridine in a suitable solvent such as ethanol (B145695) or methanol.

  • Transfer the solution to a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 40-50 PSI).

  • Stir the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-aminopyridine.[9]

Step 3: Carboxylation of 3-Aminopyridine

  • This step is the most challenging due to the directing effects of the amino group. A directed ortho-metalation followed by quenching with carbon dioxide is a modern approach.

  • Protect the amino group of 3-aminopyridine (e.g., as a Boc derivative).

  • Dissolve the protected 3-aminopyridine in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a strong base, such as n-butyllithium, dropwise to deprotonate the 4-position.

  • After stirring for a period to ensure complete metalation, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Perform an acidic workup to protonate the carboxylate and deprotect the amine.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield 3-aminopyridine-4-carboxylic acid.

Biological Activity and Applications

Pyridine carboxylic acid derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in numerous FDA-approved drugs and their ability to act as enzyme inhibitors.[6] While specific, extensive biological data for 3-aminopyridine-4-carboxylic acid is not widely published, its structural motifs suggest potential applications. The aminopyridine backbone is known to modulate ion channels, and related compounds are used in treating neurological conditions.[8] Furthermore, the carboxylic acid group provides a site for forming amides, esters, and other derivatives, making the molecule a versatile intermediate for creating libraries of compounds for drug discovery screening.[10][11] For instance, derivatives have been explored for anti-tumor and anti-tuberculosis applications.[2]

Logical_Relationships Core 3-Aminopyridine-4-carboxylic Acid Intermediate Pharmaceutical Intermediate Core->Intermediate Scaffold Medicinal Chemistry Scaffold Core->Scaffold Derivatives Synthesis of Derivatives (Amides, Esters, etc.) Intermediate->Derivatives Scaffold->Derivatives Enables Screening Drug Discovery Screening Derivatives->Screening Research Research Applications (e.g., Anti-tumor, Anti-tuberculosis) Screening->Research Leads to

Caption: Role of the title compound in drug development.

Conclusion

3-Aminopyridine-4-carboxylic acid is a compound with established physicochemical properties and synthetic routes. While its specific discovery is not pinpointed to a singular event, its existence is a result of the systematic exploration of pyridine chemistry. It serves as a valuable building block for medicinal chemists and researchers in drug development, offering a versatile scaffold for creating novel molecules with potential therapeutic applications. The protocols and data presented in this guide are intended to facilitate further research and application of this compound.

References

An In-depth Technical Guide on the Zwitterionic Nature of 3-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the zwitterionic properties of 3-Aminoisonicotinic acid, a crucial pyridine (B92270) derivative with significant applications in pharmaceutical and chemical research. The document elucidates the structural evidence, acid-base equilibria, and experimental methodologies used to characterize its zwitterionic nature. Quantitative data, including estimated acid dissociation constants (pKa) and the isoelectric point (pI), are presented to offer a complete physicochemical profile. Detailed experimental protocols for characterization are also provided to aid in further research and application.

Introduction

This compound, also known as 3-amino-4-pyridinecarboxylic acid, is a versatile heterocyclic compound. Its structure, incorporating both a basic amino group and an acidic carboxylic acid group on a pyridine ring, allows it to exist as a zwitterion, or inner salt. This zwitterionic character significantly influences its physical and chemical properties, such as solubility, melting point, and reactivity, which are critical parameters in drug development and materials science. Understanding the nuances of its zwitterionic nature is paramount for its effective utilization in various scientific disciplines.

Evidence of Zwitterionic Nature

The existence of this compound as a zwitterion is supported by both solid-state structural analysis and theoretical calculations in aqueous solution.

2.1. Crystal Structure Analysis

X-ray diffraction studies have unequivocally confirmed the zwitterionic structure of this compound in the solid state.[1] These studies reveal that the proton from the carboxylic acid group is transferred to the more basic nitrogen atom of the pyridine ring, resulting in a molecule with a positively charged pyridinium (B92312) ion and a negatively charged carboxylate group. This intramolecular acid-base reaction is a hallmark of zwitterionic compounds.

2.2. Theoretical Calculations

Computational studies complement the experimental findings by providing insights into the behavior of this compound in solution. Theoretical calculations have shown that while the neutral form may be more stable in the gas phase, the zwitterionic form is the energetically favorable species in aqueous environments.[1] This stabilization in water is attributed to the strong hydration of the charged functional groups.

Acid-Base Equilibria and pKa Values

The zwitterionic nature of this compound is governed by the acid-base equilibria of its three ionizable functional groups: the carboxylic acid, the amino group, and the pyridine ring nitrogen. The protonation state of each group is dependent on the pH of the solution.

Table 1: Estimated Physicochemical Properties of this compound

PropertyFunctional GroupEstimated ValueReference CompoundReference pKa
pKa₁Carboxylic Acid (-COOH)~3.0 - 4.0Isonicotinic Acid4.96
pKa₂Pyridine Nitrogen~5.0 - 6.03-Aminopyridine (B143674)6.04
pKa₃Amino Group (-NH₃⁺)~9.0 - 10.0Typical aromatic amines-
Isoelectric Point (pI)~4.0 - 5.0Calculated: (pKa₁ + pKa₂)/2

Note: The pKa values are estimates and will be influenced by the electronic effects of the other substituents on the pyridine ring. The isoelectric point is estimated as the average of the two pKa values that bracket the neutral zwitterionic form.

The equilibrium between the different ionic forms of this compound as a function of pH can be visualized as follows:

zwitterion_equilibrium Cationic Cationic (pH < pKa1) Zwitterion Zwitterion (pKa1 < pH < pKa2) Cationic->Zwitterion + H+ Zwitterion->Cationic - H+ Anionic1 Anionic (-1) (pKa2 < pH < pKa3) Zwitterion->Anionic1 - H+ Anionic1->Zwitterion + H+ Anionic2 Anionic (-2) (pH > pKa3) Anionic1->Anionic2 - H+ Anionic2->Anionic1 + H+

Zwitterionic equilibrium of this compound.

Experimental Protocols for Characterization

Several experimental techniques can be employed to determine the pKa values and characterize the zwitterionic nature of this compound.

4.1. Potentiometric Titration

Potentiometric titration is a classic method for determining the pKa values of ionizable groups.

  • Principle: A solution of this compound is titrated with a standard solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). The pH of the solution is monitored using a pH meter as a function of the titrant volume. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

  • Methodology:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

    • Calibrate a pH meter with standard buffer solutions.

    • Initially, titrate the solution with a standard solution of HCl (e.g., 0.1 M) to protonate all basic sites fully.

    • Then, titrate the acidified solution with a standard solution of NaOH (e.g., 0.1 M).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of NaOH added.

    • The pKa values are determined from the midpoints of the buffer regions in the titration curve. The isoelectric point (pI) can be calculated from the equivalence points.

potentiometric_titration cluster_setup Experimental Setup cluster_analysis Data Analysis Titrant Standard NaOH Solution Analyte This compound Solution (acidified with HCl) Titrant->Analyte Titration pH_Meter pH Meter pH_Meter->Analyte Stirrer Magnetic Stirrer Stirrer->Analyte Titration_Curve Plot pH vs. Volume of NaOH pKa_Determination Determine pKa at half-equivalence points Titration_Curve->pKa_Determination pI_Calculation Calculate pI from equivalence points Titration_Curve->pI_Calculation

Workflow for potentiometric titration.

4.2. Spectroscopic Methods

Spectroscopic techniques such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy can provide valuable information about the protonation state of the molecule.

  • UV-Vis Spectroscopy:

    • Principle: The UV-Vis absorption spectrum of this compound will change as a function of pH due to the different electronic transitions of the protonated and deprotonated forms.

    • Methodology:

      • Prepare a series of buffer solutions with a range of pH values.

      • Dissolve a constant concentration of this compound in each buffer solution.

      • Record the UV-Vis spectrum for each solution.

      • Plot the absorbance at a specific wavelength (where the change is most significant) against pH. The inflection point of the resulting sigmoidal curve corresponds to a pKa value.

  • NMR Spectroscopy:

    • Principle: The chemical shifts of protons and carbons near the ionizable groups are sensitive to the protonation state. By monitoring these chemical shifts as a function of pH, the pKa values can be determined.

    • Methodology:

      • Prepare a series of samples of this compound in D₂O at different pD values (the pH equivalent in deuterium (B1214612) oxide).

      • Acquire ¹H and ¹³C NMR spectra for each sample.

      • Identify the signals corresponding to the protons and carbons adjacent to the carboxylic acid, amino group, and the pyridine nitrogen.

      • Plot the chemical shift of these signals as a function of pD. The midpoint of the sigmoidal curve for each signal corresponds to the pKa of the nearby functional group.

  • FTIR Spectroscopy:

    • Principle: The vibrational frequencies of the carboxylic acid and amino groups are distinct in their protonated and deprotonated forms. The zwitterionic form will show characteristic bands for the carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) or pyridinium groups.

    • Methodology:

      • Prepare samples of this compound at different pH values (e.g., highly acidic, near the pI, and highly basic).

      • Acquire the FTIR spectra of the samples (e.g., as KBr pellets or in solution).

      • Compare the spectra to identify the characteristic absorption bands for -COOH, -COO⁻, -NH₂, and -NH₃⁺ (or the pyridinium ion). The presence of -COO⁻ and protonated nitrogen bands in the spectrum near the pI confirms the zwitterionic structure.

Conclusion

This compound exhibits a pronounced zwitterionic character, a feature that is fundamental to its physicochemical properties and biological activity. This guide has detailed the structural and theoretical evidence supporting its existence as a zwitterion and has provided estimated pKa values and the isoelectric point. Furthermore, comprehensive experimental protocols have been outlined to enable researchers to further investigate and characterize this important molecule. A thorough understanding of the zwitterionic nature of this compound is essential for its rational application in drug design, coordination chemistry, and materials science.

References

Methodological & Application

Application Note and Protocol: ¹H and ¹³C NMR Analysis of 3-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, a substituted pyridine (B92270) derivative, is a valuable building block in medicinal chemistry and drug development. Its structural elucidation is a critical step in the synthesis and characterization of novel pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such compounds. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, along with a summary of its spectral data.

Structural and Spectroscopic Data

The chemical structure of this compound is presented below:

Structure:

The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR data for this compound. The ¹H NMR data was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆). The ¹³C NMR data is predicted based on the analysis of chemical shifts for pyridine and carboxylic acid functional groups, considering the electronic effects of the amino substituent.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-57.46Doublet (d)5.11H
H-67.73Doublet (d)5.11H
H-28.21Singlet (s)-1H

Note: The amino (-NH₂) and carboxylic acid (-COOH) protons may appear as broad singlets and their chemical shifts can vary depending on concentration and temperature.

Table 2: Predicted ¹³C NMR Spectral Data of this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (C=O)168 - 172
C-3148 - 152
C-5138 - 142
C-2135 - 139
C-6120 - 124
C-4 (aromatic)115 - 119

Disclaimer: The ¹³C NMR data presented are predicted values and should be confirmed by experimental analysis.

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • For ¹H NMR:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • For ¹³C NMR:

    • Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is required. Weigh approximately 20-50 mg of this compound.

    • Follow the same dissolution and filtration procedure as for the ¹H NMR sample preparation.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 MHz). These parameters may need to be optimized based on the specific instrument and sample concentration.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for chemical shift referencing.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) can be used for chemical shift referencing.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire ¹H NMR Spectrum filter->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum filter->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process reference Reference Spectra process->reference integrate Integrate ¹H Signals reference->integrate peak_pick Peak Picking reference->peak_pick assign Assign Signals integrate->assign peak_pick->assign report Generate Report with Data Tables assign->report

Caption: Workflow for NMR analysis of this compound.

Application Notes and Protocols for the Synthesis of 3-Aminoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-aminoisonicotinic acid and its derivatives, which are valuable building blocks in pharmaceutical and chemical research.[1] These compounds serve as key intermediates in the development of various therapeutic agents, including those for neurological disorders, tuberculosis, and cancer.[1] The protocols outlined below are based on established synthetic methodologies, including the Hofmann rearrangement and direct amination, as well as subsequent derivatization through esterification and amide coupling.

Synthetic Strategies Overview

The synthesis of this compound derivatives can be approached through several strategic routes. A common method involves the Hofmann rearrangement of a primary amide, which results in an amine with one less carbon atom.[2][3][4] This method is particularly useful for converting isonicotinamide (B137802) derivatives to their corresponding 3-amino counterparts. Another approach is the direct amination of a halo-substituted isonicotinic acid precursor. Subsequent derivatization of the amino and carboxylic acid functional groups allows for the creation of a diverse library of compounds, such as esters and amides, which are crucial for structure-activity relationship (SAR) studies in drug discovery.[5]

A generalized workflow for the synthesis and derivatization of this compound is presented below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Isonicotinic_acid Isonicotinic Acid Isonicotinamide Isonicotinamide Isonicotinic_acid->Isonicotinamide Amidation Amino_acid This compound Isonicotinamide->Amino_acid Hofmann Rearrangement Ester Ester Derivatives Amino_acid->Ester Esterification Amide Amide Derivatives Amino_acid->Amide Amide Coupling Logical_Relationship Start Desired Product Is_Core This compound Core? Start->Is_Core Is_Ester Ester Derivative? Is_Core->Is_Ester No Route1 Protocol 1: Hofmann Rearrangement Is_Core->Route1 Yes Is_Amide Amide Derivative? Is_Ester->Is_Amide No Route2 Protocol 2: Esterification Is_Ester->Route2 Yes Route3 Protocol 3: Amide Coupling Is_Amide->Route3 Yes

References

Application Notes and Protocols for 3-Aminoisonicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, also known as 3-aminopyridine-4-carboxylic acid, is a versatile heterocyclic compound that has garnered significant interest in coordination chemistry.[1] Its structure, featuring both a carboxylic acid group and an amino group on a pyridine (B92270) ring, allows it to act as a versatile ligand, forming stable complexes with a variety of metal ions. These coordination compounds have shown promise in diverse applications, including catalysis, materials science, and notably, in the development of novel therapeutic agents for conditions such as tuberculosis and cancer.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in the synthesis of coordination complexes. It is intended to serve as a comprehensive resource for researchers in academia and industry, providing the necessary information to synthesize, characterize, and evaluate the potential of these compounds.

Applications in Coordination Chemistry

The ability of this compound to form stable metal complexes opens up a wide range of potential applications:

  • Catalysis: Metal complexes of this compound and its isomers have demonstrated catalytic activity in important organic transformations. For instance, iron(III) complexes of the related 3-amino-2-pyrazinecarboxylic acid have shown high efficiency as catalysts in the solvent-free microwave-assisted oxidation of cyclohexanol (B46403) to cyclohexanone, a crucial industrial process.[3] The electronic and steric properties of the this compound ligand can be tuned by the choice of metal center to optimize catalytic performance.

  • Pharmaceutical Development: The coordination of this compound to metal ions can lead to novel therapeutic agents.

    • Antitubercular Activity: Isonicotinic acid derivatives, such as isoniazid, are well-established antitubercular drugs. Their mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. Metal complexes of this compound are being explored for their potential to enhance this activity.

    • Anticancer Therapy: Metal-based complexes are a cornerstone of cancer chemotherapy. The coordination of ligands like this compound can result in compounds that induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.[4][5]

  • Materials Science: The structural diversity of coordination polymers and metal-organic frameworks (MOFs) derived from this compound makes them attractive for applications in gas storage, separation, and sensing.

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of metal complexes with similar amino-pyridine carboxylic acid ligands and can be adapted for this compound.

Protocol 1: Synthesis of a Mononuclear Iron(III) Complex

This protocol describes the synthesis of a mononuclear iron(III) complex, analogous to [Fe(L)₃] where L is the deprotonated 3-aminoisonicotinate ligand. This procedure is adapted from the synthesis of an iron(III) complex with 3-amino-2-pyrazinecarboxylic acid.[3]

Materials:

  • This compound (HL)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ethanol (B145695)

  • Triethylamine (optional, for pH adjustment)

Procedure:

  • Dissolve this compound (3 mmol) in ethanol (20 mL). Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve iron(III) chloride hexahydrate (1 mmol) in ethanol (10 mL).

  • Slowly add the iron(III) chloride solution to the this compound solution with constant stirring.

  • If a precipitate does not form immediately, the pH of the solution can be adjusted to ~6-7 by the dropwise addition of triethylamine.

  • Reflux the resulting mixture for 4-6 hours.

  • Allow the solution to cool to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the product in a desiccator over anhydrous CaCl₂.

Characterization:

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal center. Key vibrational bands to monitor include the ν(C=O) of the carboxylate group and the ν(N-H) of the amino group.

  • UV-Vis Spectroscopy: To study the electronic transitions in the complex.

  • Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.

Protocol 2: Evaluation of Catalytic Activity in Alcohol Oxidation

This protocol outlines a general procedure to assess the catalytic performance of a synthesized this compound metal complex in the oxidation of an alcohol, using cyclohexanol as a model substrate. This is based on the methodology used for iron(III) complexes of 3-amino-2-pyrazinecarboxylic acid.[3]

Materials:

  • Synthesized this compound metal complex (catalyst)

  • Cyclohexanol (substrate)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) as the oxidant

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a microwave-safe reaction vial, place the catalyst (e.g., 0.1 mol% relative to the substrate).

  • Add cyclohexanol (1 mmol).

  • Add TBHP (3 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 70 °C) for a specified time (e.g., 1 hour) with stirring.

  • After the reaction, cool the mixture to room temperature.

  • Extract the products with a suitable solvent (e.g., dichloromethane).

  • Analyze the organic phase by gas chromatography to determine the conversion of cyclohexanol and the yield of cyclohexanone.

Quantitative Data

The following tables present representative data for an analogous iron(III) complex of 3-amino-2-pyrazinecarboxylic acid, which can serve as a benchmark for complexes of this compound.[3]

Table 1: Selected Bond Lengths (Å) and Angles (°) for [Fe(3-amino-2-pyrazinecarboxylate)₃] [3]

BondLength (Å)AngleDegree (°)
Fe-O(1)1.998(2)O(1)-Fe-N(1)78.9(1)
Fe-N(1)2.165(3)O(1)-Fe-O(1A)94.5(1)
N(1)-Fe-N(1A)91.2(1)

Data obtained from single-crystal X-ray diffraction analysis of [Fe(3-amino-2-pyrazinecarboxylate)₃].

Table 2: Catalytic Oxidation of Cyclohexanol using Iron(III) Complexes of 3-Amino-2-pyrazinecarboxylic Acid [3]

Catalyst ComplexCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Yield of Cyclohexanone (%)
[Fe(L)₃]0.1701>9991.0
[Fe(L)₂(Cl)₂]⁻0.1701>9992.5

Reaction conditions: Cyclohexanol (1 mmol), TBHP (3 mmol), solvent-free, microwave irradiation.

Visualizations

Signaling Pathway for Antitubercular Activity

The proposed mechanism of action for antitubercular drugs related to isonicotinic acid involves the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.

Antitubercular_Pathway cluster_cell Mycobacterium tuberculosis Prodrug This compound Metal Complex (Prodrug) KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation ActiveDrug Activated Drug KatG->ActiveDrug InhA InhA (Enoyl-ACP reductase) ActiveDrug->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall CellLysis Bacterial Cell Lysis CellWall->CellLysis Loss of

Caption: Proposed mechanism of antitubercular action.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of a this compound metal complex.

Workflow Start Start Ligand_Prep Prepare 3-Aminoisonicotinic Acid Solution Start->Ligand_Prep Metal_Prep Prepare Metal Salt Solution Start->Metal_Prep Synthesis Mix and Reflux Ligand_Prep->Synthesis Metal_Prep->Synthesis Isolation Filter, Wash, and Dry Crude Product Synthesis->Isolation Characterization Characterization Isolation->Characterization FTIR FT-IR Spectroscopy Characterization->FTIR UVVis UV-Vis Spectroscopy Characterization->UVVis Elemental Elemental Analysis Characterization->Elemental XRay Single-Crystal X-ray Diffraction (if crystals form) Characterization->XRay End End FTIR->End UVVis->End Elemental->End XRay->End

Caption: General experimental workflow.

Signaling Pathway for Anticancer Activity (Apoptosis Induction)

Metal complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation.[4][5]

Anticancer_Pathway cluster_cell Cancer Cell Complex This compound Metal Complex ROS Increased Reactive Oxygen Species (ROS) Complex->ROS Mito Mitochondrial Outer Membrane Permeabilization ROS->Mito Induces CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic pathway of apoptosis induction.

References

Application Notes and Protocols: Enzyme Inhibition Assay Using 3-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions and as a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs). The biosynthesis of NAD+ in mammals primarily occurs through the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme.[1][2][3] NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[3][4]

Given its crucial role in cell proliferation and survival, particularly in cancer cells which have high metabolic demands, NAMPT has emerged as a significant target for anti-cancer drug development.[1][4] Inhibition of NAMPT leads to depletion of intracellular NAD+ levels, ultimately causing metabolic crisis and cell death in cancer cells.[3]

Derivatives of isonicotinic acid and 3-aminopyridine (B143674) have been identified as potent inhibitors of NAMPT.[5] 3-Aminoisonicotinic acid, a structurally related compound, is therefore a candidate for investigation as a potential NAMPT inhibitor. These application notes provide a detailed protocol for evaluating the inhibitory activity of this compound against the NAMPT enzyme.

Signaling Pathway: NAD+ Biosynthesis Salvage Pathway

The salvage pathway is the primary route for NAD+ synthesis in mammalian cells. This pathway recycles nicotinamide, a byproduct of NAD+-consuming enzymatic reactions, back into NAD+. NAMPT is the initial and rate-limiting enzyme in this critical cellular process.

NAD_Salvage_Pathway cluster_0 Cellular Environment NAM Nicotinamide (NAM) NAMPT NAMPT (Nicotinamide Phosphoribosyltransferase) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN ATP -> ADP + PPi NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NMNAT->NAD PPi SIRTs_PARPs Sirtuins, PARPs, etc. NAD->SIRTs_PARPs Consumed SIRTs_PARPs->NAM Recycled ADP_Ribose ADP-Ribose + Protein Modification SIRTs_PARPs->ADP_Ribose Inhibitor This compound (Potential Inhibitor) Inhibitor->NAMPT Inhibition

Figure 1: NAD+ Biosynthesis Salvage Pathway and Potential Inhibition by this compound.

Experimental Protocols

Biochemical NAMPT Inhibition Assay (Fluorogenic)

This protocol describes a coupled-enzyme assay to determine the in vitro inhibitory activity of this compound on purified human NAMPT enzyme. The assay measures the production of NADH, which is fluorescent, through a series of enzymatic reactions.

Materials:

  • Purified recombinant human NAMPT enzyme

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • Adenosine triphosphate (ATP)

  • Nicotinamide mononucleotide adenylyltransferase (NMNAT)

  • Alcohol dehydrogenase (ADH)

  • Ethanol (B145695)

  • This compound (test compound)

  • Known NAMPT inhibitor (e.g., FK866) as a positive control

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • DMSO

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., from 100 µM to 1 nM final concentration).

    • Prepare similar dilutions for the positive control inhibitor.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted test compound or control to the appropriate wells of the assay plate.

    • For the 100% activity control (no inhibition), add 2 µL of DMSO.

    • For the background control (no enzyme), add 2 µL of DMSO to separate wells.

  • Enzyme and Substrate Addition:

    • Prepare a NAMPT enzyme solution in assay buffer. Add 48 µL of the enzyme solution to all wells except the background control wells. To the background wells, add 48 µL of assay buffer without the enzyme.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.

    • Initiate the enzymatic reaction by adding 50 µL of the reaction mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_test_compound / Fluorescence_DMSO_control))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the key steps in the biochemical NAMPT inhibition assay.

Experimental_Workflow A Compound Preparation (Serial Dilutions of This compound) B Assay Plate Setup (Addition of Compound/Controls) A->B C Enzyme Addition (Purified NAMPT) B->C D Pre-incubation (Compound-Enzyme Interaction) C->D E Reaction Initiation (Addition of Substrates and Coupling Enzymes) D->E F Incubation (37°C, 60 min) E->F G Fluorescence Measurement (Ex: 355 nm, Em: 460 nm) F->G H Data Analysis (IC50 Determination) G->H

Figure 2: Workflow for the Biochemical NAMPT Inhibition Assay.

Data Presentation

The results of the NAMPT inhibition assay should be summarized in a clear and concise manner. A table is an effective way to present the quantitative data for comparison.

Table 1: Hypothetical Inhibitory Activity of this compound against NAMPT

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
This compoundNAMPTBiochemical75
FK866 (Positive Control)NAMPTBiochemical5

Note: The IC50 value for this compound is hypothetical and should be determined experimentally.

Conclusion

The provided protocols and guidelines offer a comprehensive framework for researchers to investigate the potential of this compound as a NAMPT inhibitor. By following these detailed methodologies, scientists can accurately determine the inhibitory potency of this compound and contribute to the ongoing efforts in the discovery and development of novel therapeutics targeting the NAD+ biosynthesis pathway. The structural similarity of this compound to known classes of NAMPT inhibitors makes it a compelling candidate for further study in the field of drug development, particularly for oncology.

References

Application Notes and Protocols for 3-Aminoisonicotinic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, a pyridine (B92270) carboxylic acid derivative, represents a versatile scaffold in medicinal chemistry for the development of novel anti-cancer agents. Its derivatives have been explored for their potential to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest through the modulation of various signaling pathways. This document provides a summary of the anti-cancer activities of structurally related pyridine derivatives, detailed protocols for key experimental assays, and visual representations of the underlying molecular mechanisms.

Disclaimer: The quantitative data presented below is derived from studies on various pyridine-based compounds that are structurally related to this compound derivatives. Direct and comprehensive anti-cancer activity data for a broad range of this compound derivatives is limited in publicly available literature. The presented data serves as a representative example of the potential anti-cancer efficacy of this class of compounds.

Data Presentation: Anti-cancer Activity of Structurally Related Pyridine Derivatives

The following table summarizes the in vitro anti-cancer activity (IC50 values) of several pyridine-based compounds against various human cancer cell lines.

Compound ID/NameDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 7h 3-CyanopyridineMCF-7 (Breast)1.89[1]
Compound 8f O-MethylcyanopyridineMCF-7 (Breast)1.69[1]
Compound 8e Pyridine-ureaMCF-7 (Breast)0.22 (48h)[2]
Compound 8n Pyridine-ureaMCF-7 (Breast)1.88 (48h)[2]
Compound 4 Pyrido[2,3-d]pyrimidine (B1209978)MCF-7 (Breast)0.57[3]
Compound 11 Pyrido[2,3-d]pyrimidineMCF-7 (Breast)1.31[3]
Compound 4 Pyrido[2,3-d]pyrimidineHepG2 (Liver)1.13[3]
Compound 11 Pyrido[2,3-d]pyrimidineHepG2 (Liver)0.99[3]
Compound 9a Pyrazolo[3,4-b]pyridineHela (Cervical)2.59[1]
Compound 14g Pyrazolo[3,4-b]pyridineHCT-116 (Colon)1.98[1]
Compound 14g Pyrazolo[3,4-b]pyridineMCF-7 (Breast)4.66[1]
Frag-2 PyrazolopyridinePIM-1 Kinase0.2[4]
C3 AminopyrimidineTRKA Kinase0.0065[5]
C4 AminopyrimidineTRKA Kinase0.005[5]
C6 AminopyrimidineTRKA Kinase0.007[5]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for the indicated time.

  • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • FITC signal (FL1) for Annexin V binding.

    • PI signal (FL2 or FL3) for membrane permeability.

  • Quadrant analysis of the flow cytometry data will differentiate the cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with test compounds

  • Cold 70% ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for 24 or 48 hours.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

  • The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Procedure:

  • Treat cells with this compound derivatives for the desired time.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Signaling Pathways and Mechanisms

This compound derivatives and related pyridine-based compounds exert their anti-cancer effects by modulating key signaling pathways that control cell survival, proliferation, and death. The primary mechanisms include the induction of apoptosis and arrest of the cell cycle.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anti-cancer agents, including pyridine derivatives, function by activating this pathway in cancer cells. The induction of apoptosis can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC DISC Death Receptors->DISC Caspase-8 Caspase-8 DISC->Caspase-8 activates Procaspase-8 Procaspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak activates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion permeabilizes Bcl-2 Bcl-2 Bcl-2->Bax/Bak inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Procaspase-9 Procaspase-9 Caspase-9->Caspase-3 activates This compound derivatives This compound derivatives This compound derivatives->DNA Damage Procaspase-3 Procaspase-3 PARP PARP Caspase-3->PARP cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP

Caption: Apoptosis signaling pathways induced by this compound derivatives.

Cell Cycle Regulation

The cell cycle is a series of events that leads to cell division and proliferation. Cancer is characterized by uncontrolled cell division, often due to dysregulation of the cell cycle checkpoints. Certain this compound derivatives can induce cell cycle arrest, typically at the G1/S or G2/M transitions, thereby preventing cancer cells from replicating.

Cell_Cycle_Regulation cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Cyclin D/CDK4_6 Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates G1 Arrest G1 Arrest pRb-P pRb-P E2F E2F pRb->E2F inhibits S-phase genes S-phase genes E2F->S-phase genes activates transcription Cyclin B/CDK1 Cyclin B/CDK1 Mitosis Mitosis Cyclin B/CDK1->Mitosis promotes G2 Arrest G2 Arrest This compound derivatives This compound derivatives This compound derivatives->Cyclin B/CDK1 inhibits p21 p21 This compound derivatives->p21 induces p21->Cyclin D/CDK4_6 inhibits

Caption: Cell cycle arrest mechanisms of this compound derivatives.

Experimental Workflow for Anti-cancer Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the anti-cancer activity of novel this compound derivatives.

Experimental_Workflow Synthesis of Derivatives Synthesis of Derivatives Cell Viability Screening (MTT) Cell Viability Screening (MTT) Synthesis of Derivatives->Cell Viability Screening (MTT) Hit Identification (Low IC50) Hit Identification (Low IC50) Cell Viability Screening (MTT)->Hit Identification (Low IC50) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Hit Identification (Low IC50)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Hit Identification (Low IC50)->Cell Cycle Analysis Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Annexin V/PI)->Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Lead Optimization Lead Optimization Western Blotting->Lead Optimization

Caption: Workflow for anti-cancer drug discovery with this compound derivatives.

References

Application Notes and Protocols for the Crystallization of 3-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 3-Aminoisonicotinic acid (also known as 3-aminopyridine-4-carboxylic acid) through various crystallization techniques. The protocols are designed to serve as a comprehensive guide for obtaining high-purity crystalline material suitable for pharmaceutical research, synthesis of active pharmaceutical ingredients (APIs), and other applications in the life sciences.

Physicochemical Properties and Solubility Data

This compound is a zwitterionic molecule, exhibiting properties of both an acid and a base. This characteristic significantly influences its solubility and crystallization behavior. In the solid state, it exists as a crystalline solid, typically appearing as a white to light yellow or brown powder.[1][2][3] Its high melting point of over 300°C is indicative of strong intermolecular forces, primarily hydrogen bonding, within the crystal lattice.

ParameterValueReference(s)
IUPAC Name 3-Aminopyridine-4-carboxylic acid
CAS Number 7579-20-6[3]
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Appearance White to off-white, yellow, or brown crystalline solid[1][2][3]
Melting Point >300 °C
Solubility in DMSO 5 mg/mL (requires sonication)[5]
Qualitative Solubility Soluble in water and polar organic solvents like ethanol (B145695).[1][4]

Experimental Protocols

Three primary methods for the crystallization of this compound are presented below: single-solvent recrystallization, mixed-solvent recrystallization, and pH-controlled precipitation. The choice of method will depend on the nature of the impurities and the desired crystal form.

Protocol 1: Single-Solvent Recrystallization from Water

This protocol is suitable for the general purification of this compound, particularly for removing non-polar impurities. Given its zwitterionic nature, water is a logical choice for a recrystallization solvent.

Methodology:

  • Dissolution: In a suitable flask, add the crude this compound to a minimal amount of deionized water. Heat the suspension to boiling with continuous stirring. Add small portions of hot deionized water until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute) and swirl the mixture. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The rate of cooling will influence the crystal size; slower cooling generally yields larger crystals.

  • Crystal Collection: Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation a Crude this compound b Add minimal hot water a->b c Boil to dissolve b->c d Add activated charcoal (optional) c->d e Hot gravity filtration d->e f Slow cooling to room temperature e->f g Cool in ice bath f->g h Vacuum filtration g->h i Wash with cold water h->i j Dry under vacuum i->j k k j->k Pure Crystals

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

A mixed-solvent system can be effective when the compound is too soluble in one solvent and poorly soluble in another. For this compound, an ethanol/water mixture can provide a suitable polarity gradient for crystallization.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Crystal Collection: To maximize the yield, cool the flask in an ice bath for at least 30 minutes. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization & Isolation a Crude this compound b Dissolve in minimal hot ethanol a->b c Add hot water until turbidity b->c d Add hot ethanol to clarify c->d e Slow cooling d->e f Ice bath e->f g Vacuum filtration f->g h Wash with cold solvent mixture g->h i Dry under vacuum h->i j j i->j Pure Crystals

Caption: Workflow for mixed-solvent recrystallization.

Protocol 3: pH-Controlled Precipitation from Aqueous Solution

This method is particularly useful for separating acidic or basic impurities. The zwitterionic nature of this compound allows for its solubility to be manipulated by changing the pH of the aqueous solution.

Methodology:

  • Dissolution in Base: Dissolve the crude this compound in a dilute aqueous basic solution (e.g., 1M NaOH) with stirring. Use the minimum amount of base required to achieve complete dissolution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Slowly add a dilute aqueous acid (e.g., 1M HCl) dropwise to the filtrate with vigorous stirring. Monitor the pH of the solution. This compound will precipitate as the solution is neutralized. The isoelectric point (pI) is where the compound has minimum solubility.

  • Crystal Collection: Once precipitation is complete, continue stirring for a short period to allow for crystal growth. Collect the precipitate by vacuum filtration.

  • Washing: Wash the crystals thoroughly with deionized water until the washings are neutral to pH paper. This is to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation a Crude this compound b Dissolve in dilute NaOH(aq) a->b c Filter to remove insolubles b->c d Add dilute HCl(aq) to neutralize c->d e Vacuum filtration d->e f Wash with deionized water e->f g Dry under vacuum f->g h h g->h Pure Product

Caption: Workflow for pH-controlled precipitation.

References

Application Note: GC-MS Analysis of 3-Aminoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, a pyridinecarboxylic acid derivative, and its analogues are important structural motifs in medicinal chemistry and drug development. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, metabolism research, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for this purpose, providing high resolution and structural confirmation. However, due to the polar nature of the amino and carboxylic acid functional groups, derivatization is a necessary step to increase volatility and thermal stability for successful GC-MS analysis.

This application note provides a detailed protocol for the analysis of this compound and its derivatives using GC-MS following a two-step derivatization procedure involving esterification and acylation. An alternative silylation protocol is also presented.

Analytical Challenge

Direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation in the GC inlet and column. The presence of both an acidic carboxylic group and a basic amino group leads to strong intermolecular hydrogen bonding.

Solution: Derivatization

To overcome these challenges, derivatization is employed to mask the polar functional groups. This process replaces the active hydrogens on the carboxylic acid and amino groups with nonpolar moieties, thereby increasing the volatility and thermal stability of the analyte. This application note details two effective derivatization strategies:

  • Two-Step Esterification and Acylation: This robust method first converts the carboxylic acid to its methyl ester, followed by acylation of the amino group.

  • Silylation: A common and effective method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Experimental Protocols

Protocol 1: Two-Step Derivatization (Esterification followed by Acylation)

This protocol is adapted from established methods for the analysis of amino acids.

1. Sample Preparation:

  • Accurately weigh 1 mg of the this compound derivative standard or sample into a glass reaction vial.

  • Add 1 mL of a suitable solvent (e.g., methanol (B129727) or a biological fluid extract) and vortex to dissolve.

  • Dry the sample completely under a gentle stream of nitrogen gas.

2. Esterification (Methylation):

  • To the dried sample, add 200 µL of 2M HCl in methanol.

  • Seal the vial tightly and heat at 80°C for 60 minutes.

  • After cooling to room temperature, evaporate the reagent under a stream of nitrogen.

3. Acylation:

  • To the dried methyl ester, add 100 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA).

  • Seal the vial and heat at 65°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under nitrogen.

  • Reconstitute the derivatized sample in 100 µL of a suitable solvent for GC-MS analysis (e.g., toluene (B28343) or ethyl acetate).

Protocol 2: Silylation

This protocol is a widely used alternative for derivatizing polar molecules.

1. Sample Preparation:

  • Follow the sample preparation steps as outlined in Protocol 1. Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.

2. Silylation:

  • To the dried sample, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine (B92270) (as a catalyst).

  • Seal the vial and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-550

Data Presentation

Table 1: Illustrative Quantitative Data for Derivatized this compound

DerivativeDerivatization MethodPredicted Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
Methyl-pentafluoropropionyl-3-aminoisonicotinateEsterification & Acylation~12.5300271, 243, 152, 124
Di-trimethylsilyl-3-aminoisonicotinateSilylation (BSTFA)~14.2282267, 193, 147, 73

Note: Retention times and fragment ions are illustrative and should be confirmed experimentally.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_protocol1 Protocol 1: Esterification & Acylation cluster_protocol2 Protocol 2: Silylation cluster_analysis Analysis start Start sample Weigh Sample start->sample dissolve Dissolve in Solvent sample->dissolve dry_down Dry Down (N2) dissolve->dry_down esterify Add 2M HCl in Methanol Heat at 80°C dry_down->esterify silylate Add BSTFA & Pyridine Heat at 70°C dry_down->silylate dry_ester Dry Down (N2) esterify->dry_ester acylate Add PFPA & Ethyl Acetate Heat at 65°C dry_ester->acylate dry_acyl Dry Down (N2) acylate->dry_acyl reconstitute Reconstitute dry_acyl->reconstitute gcms GC-MS Analysis silylate->gcms reconstitute->gcms

Caption: Experimental workflow for the GC-MS analysis of this compound derivatives.

logical_relationship compound This compound (Polar, Non-volatile) derivatization Derivatization (Esterification/Acylation or Silylation) compound->derivatization Increases volatility & stability derivative Derivatized Analyte (Nonpolar, Volatile) derivatization->derivative gcms GC-MS Analysis derivative->gcms data Quantitative Data (Retention Time, Mass Spectra) gcms->data

Caption: Logical relationship for the GC-MS analysis of polar analytes.

Conclusion

The protocols described in this application note provide a reliable framework for the GC-MS analysis of this compound and its derivatives. Proper derivatization is key to achieving the necessary volatility and thermal stability for successful chromatographic separation and mass spectrometric detection. The choice between the two-step esterification/acylation and silylation methods may depend on the specific derivative being analyzed, laboratory resources, and potential interferences in the sample matrix. The provided GC-MS parameters serve as a robust starting point for method development and validation.

Application Notes and Protocols: Polymer Synthesis Incorporating 3-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers incorporating 3-aminoisonicotinic acid. This unique monomer offers a versatile platform for creating novel polymers with potential utility in drug delivery and materials science, owing to its combination of an aromatic carboxylic acid and an amino group on a pyridine (B92270) ring.[1][2] This document outlines detailed protocols for the synthesis of polyamides and polyimides incorporating this compound, methods for their characterization, and a discussion of their potential applications, particularly in the realm of drug development.

Introduction

This compound is a versatile organic molecule that can be utilized as a monomer in the synthesis of various polymers.[1] Its structure, featuring both an amino and a carboxylic acid group, allows it to participate in condensation polymerizations to form polyamides. Furthermore, the amino group can react with dianhydrides to produce polyimides. The presence of the pyridine ring in the polymer backbone is of particular interest for drug delivery applications, as it can offer sites for drug conjugation, influence solubility, and potentially interact with biological targets.

Polymer Synthesis Protocols

The following are detailed protocols for the synthesis of polyamides and polyimides incorporating this compound. These protocols are based on established polymerization techniques.

Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a copolyamide from this compound and a diamine with a diacid chloride.

Materials:

  • This compound

  • Aromatic or aliphatic diamine (e.g., 1,6-hexanediamine (B7767898) or 4,4'-oxydianiline)

  • Aromatic or aliphatic diacid chloride (e.g., terephthaloyl chloride or adipoyl chloride)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl)

  • Pyridine, anhydrous

  • Methanol (B129727)

  • Nitrogen gas supply

Procedure:

  • Monomer Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve this compound and the chosen diamine in a molar ratio (e.g., 1:1 for a 1:1 copolymer) in anhydrous DMAc containing 5% (w/v) LiCl. Stir the mixture under a gentle stream of nitrogen until all monomers are completely dissolved.

  • Cooling: Cool the reaction flask to 0-5 °C using an ice bath.

  • Addition of Diacid Chloride: Slowly add a stoichiometric amount of the diacid chloride, dissolved in a small amount of anhydrous DMAc, to the cooled monomer solution dropwise over 30-60 minutes with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Washing: Precipitate the resulting polyamide by pouring the viscous polymer solution into a large excess of methanol with constant stirring.

  • Purification: Collect the fibrous polymer precipitate by filtration, and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C for 24 hours or until a constant weight is achieved.

Characterization:

The synthesized polyamide can be characterized by:

  • FTIR Spectroscopy: To confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

  • ¹H NMR Spectroscopy: To determine the polymer structure and composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Protocol 2: Synthesis of Polyimide via a Two-Step Poly(amic acid) Method

This protocol details the synthesis of a polyimide using this compound as a functional comonomer with a diamine and a dianhydride.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) - 6FDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • Monomer Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine and this compound in anhydrous DMAc. Stir under a nitrogen atmosphere until a homogeneous solution is obtained.

  • Addition of Dianhydride: Add a stoichiometric amount of the dianhydride powder to the solution in one portion. The reaction is typically carried out at room temperature.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Chemical Imidization

  • Imidization Reagent Addition: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., in a 2:1 molar ratio with respect to the amic acid repeating unit).

  • Imidization Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 50-80 °C for a few hours to accelerate the cyclization reaction.

  • Precipitation and Washing: Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

  • Purification: Collect the polymer by filtration and wash it extensively with methanol.

  • Drying: Dry the polyimide powder in a vacuum oven at 100-150 °C for 24 hours.

Characterization:

The resulting polyimide can be characterized by:

  • FTIR Spectroscopy: To confirm the formation of the imide ring (characteristic peaks around 1780 cm⁻¹ and 1720 cm⁻¹ for the asymmetric and symmetric C=O stretching, respectively).

  • ¹H NMR Spectroscopy: To verify the polymer structure.

  • TGA and DSC: To assess thermal properties.

Quantitative Data Summary

PropertyPolyamide (Hypothetical)Polyimide (Hypothetical)
Yield 85-95%90-98%
Inherent Viscosity (dL/g) 0.4 - 1.20.5 - 1.5
Number Average M_n ( g/mol ) 20,000 - 80,00030,000 - 100,000
Polydispersity Index (PDI) 1.8 - 2.52.0 - 3.0
Glass Transition (T_g, °C) 180 - 250250 - 350
Decomposition Temp (T_d, °C) > 400> 450

Visualizations

Polymer Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of polymers incorporating this compound.

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Monomers This compound + Co-monomers Polymerization Polycondensation (Polyamide or Polyimide) Monomers->Polymerization Reaction Purification Precipitation & Washing Polymerization->Purification Isolation Drying Vacuum Drying Purification->Drying Final Product Structural Structural Analysis (FTIR, NMR) Drying->Structural MolecularWeight Molecular Weight (GPC) Drying->MolecularWeight Thermal Thermal Properties (TGA, DSC) Drying->Thermal DrugDelivery Drug Delivery Formulation Drying->DrugDelivery Materials Material Fabrication Drying->Materials

General workflow for polymer synthesis and characterization.
Potential Signaling Pathway Interaction in Drug Delivery

Polymers incorporating this compound can be designed as carriers for targeted drug delivery. For instance, a drug-polymer conjugate could be engineered to target a specific cell surface receptor, leading to internalization and drug release, thereby modulating a signaling pathway. The diagram below illustrates a hypothetical scenario.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell DrugPolymer Drug-Polymer Conjugate Receptor Cell Surface Receptor DrugPolymer->Receptor Binding Endosome Endosome Receptor->Endosome Internalization DrugRelease Drug Release Endosome->DrugRelease pH-triggered Signaling Signaling Cascade DrugRelease->Signaling Modulation Response Cellular Response Signaling->Response

Hypothetical drug delivery and signaling pathway modulation.

Applications in Drug Development

The unique chemical structure of this compound makes polymers derived from it promising candidates for various applications in drug development.

  • Drug Conjugation: The pyridine nitrogen and the carboxylic acid group (if not involved in polymerization) can serve as attachment points for covalent conjugation of therapeutic agents. This allows for the creation of polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.

  • pH-Responsive Drug Release: The pyridine ring, with a pKa around 5-6, can be protonated in the acidic environment of endosomes or tumors. This change in charge can trigger conformational changes in the polymer, leading to the release of an encapsulated or conjugated drug in a site-specific manner.

  • Enhanced Solubility: The incorporation of the polar pyridine moiety can enhance the aqueous solubility of otherwise hydrophobic polymer backbones, which is advantageous for formulating drug delivery systems for intravenous administration.

  • Metal Coordination: The pyridine nitrogen can coordinate with metal ions, opening up possibilities for the development of metallodrug delivery systems or diagnostic imaging agents.

Conclusion

The incorporation of this compound into polymer backbones presents a promising strategy for the development of novel functional materials. The synthetic protocols provided herein offer a starting point for researchers to explore the synthesis of polyamides and polyimides containing this versatile monomer. While further research is needed to fully elucidate the properties and applications of these polymers, their potential in drug delivery and other advanced applications is significant. The ability to tailor the polymer structure by copolymerizing this compound with a variety of other monomers allows for fine-tuning of properties to meet the demands of specific biomedical applications.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-Aminoisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyridine (B92270) carboxylic acid and aminopyrazine carboxamide derivatives against several cancer cell lines. This data is intended to provide a comparative baseline for researchers investigating novel compounds within this chemical space.

Disclaimer: The data presented below is for compounds structurally related to 3-Aminoisonicotinic acid and is provided for illustrative purposes. Actual IC50 values for specific this compound analogs must be determined experimentally.

Compound ClassCompound/AnalogCell LineIC50 (µM)Reference
Phenyl-pyridine-2-carboxylic acidRo 41-4439MDA-MB-435 (Breast Cancer)Low micromolar[3]
Dihydropyridine carboxylic acidsAnalog 3aHCT-15 (Colon Cancer)7.94 ± 1.6[4]
Dihydropyridine carboxylic acidsAnalog 3bHCT-15 (Colon Cancer)9.24 ± 0.9[4]
Aminopyrazine-2-carboxamidesAnalog 20HepG2 (Liver Cancer)41.4[5]
3-CyanopyridinesAnalog 4dHepG2 (Liver Cancer)6.95 ± 0.34[2]
3-CyanopyridinesAnalog 4cHepG2 (Liver Cancer)8.02 ± 0.38[2]

Experimental Workflow

The general workflow for in vitro cytotoxicity testing of novel compounds such as this compound analogs is a multi-step process. It begins with cell culture and compound treatment, followed by the execution of specific cytotoxicity assays and subsequent data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of This compound analogs Treatment 3. Treat cells with compounds and incubate (e.g., 24-72h) MTT_Assay 4a. MTT Assay: Add MTT reagent, incubate, add solubilization solution Treatment->MTT_Assay LDH_Assay 4b. LDH Assay: Collect supernatant, add LDH reaction mixture Treatment->LDH_Assay Measurement 5. Measure absorbance/ luminescence MTT_Assay->Measurement LDH_Assay->Measurement Calculation 6. Calculate % viability and IC50 values Measurement->Calculation

A generalized workflow for in vitro cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]

Materials:

  • 96-well clear cell culture plates

  • This compound analogs

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the this compound analogs in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[8]

  • After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.[8]

  • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[10]

Materials:

  • 96-well clear cell culture plates

  • This compound analogs

  • Cell culture medium

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of the this compound analogs and incubate for the desired period.

  • Prepare control wells:

    • Vehicle Control: Cells treated with the vehicle used to dissolve the compounds.

    • Maximum LDH Release Control: Lyse cells by adding the lysis solution provided in the kit 30 minutes before the end of the incubation period.[11]

    • Medium Background Control: Wells containing only culture medium.

  • After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[11]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100

Signaling Pathways in Cell Cytotoxicity

The cytotoxic effects of chemical compounds often culminate in the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[12][13]

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligands (e.g., FasL, TNF) Receptor Death Receptors (e.g., Fas, TNFR) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2 Bcl-2 Family (Bax/Bak activation) Caspase8->Bcl2 via Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., DNA Damage) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The intrinsic and extrinsic pathways of apoptosis.

References

Application Notes and Protocols for High-Throughput Screening of 3-Aminoisonicotinic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinic acid, a pyridine (B92270) carboxylic acid derivative, represents a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their potential as therapeutic agents, particularly in oncology and infectious diseases. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying novel hit compounds that can be optimized into lead candidates. These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns with this compound libraries.

Core Applications

Libraries of this compound derivatives are valuable for screening against a variety of biological targets. Key therapeutic areas where this scaffold has shown promise include:

  • Anticancer: Derivatives of the closely related pyridine structure have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][4][5] Potential mechanisms of action include the inhibition of kinases such as VEGFR-2 and other critical proteins in cancer signaling like Hsp90.[3][5]

  • Antituberculosis: The isonicotinic acid core is a fundamental component of the first-line anti-tuberculosis drug, isoniazid.[6] Screening of this compound libraries can lead to the discovery of new compounds that target essential mycobacterial enzymes, such as those involved in mycolic acid synthesis.[6][7]

Data Presentation: Efficacy of Pyridine Derivatives

The following tables summarize the in vitro anti-proliferative activity of various pyridine-containing compounds, including derivatives of 3-(pyridin-3-yl)prop-2-enamide, against a range of cancer cell lines. This data serves as a reference for the potential efficacy that can be expected from screening this compound libraries.

Table 1: IC50 Values (µM) of Pyridine Derivatives Against Various Cancer Cell Lines

Compound/DerivativeHepG-2 (Liver)Caco-2 (Colorectal)HSC3 (Head and Neck)T47D (Breast)RKO (Colorectal)MCF-7 (Breast)
Spiro-pyridine 510.58 ± 0.89.78 ± 0.7----
Spiro-pyridine 78.90 ± 0.67.83 ± 0.5----
Spiro-pyridine 88.42 ± 0.713.61 ± 1.2----
Thieno[2,3-c]pyridine 6i--10.811.712.495.33% inhibition at 100 µM
Pyridine-urea 8b-----Mean Inhibition 43%
Pyridine-urea 8e-----0.22 (48h), 0.11 (72h)

Data compiled from multiple sources.[3][4][5]

Mandatory Visualizations

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Library Preparation & Assay Development cluster_screen Screening & Hit Identification cluster_validation Hit Validation & Characterization Library This compound Library Plate Assay-Ready Plates (384-well) Library->Plate Plating PrimaryScreen Primary HTS Plate->PrimaryScreen Compound Addition AssayDev Assay Development & Optimization AssayDev->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID Data Analysis DoseResponse Dose-Response Confirmation HitID->DoseResponse SecondaryAssay Secondary Assays (e.g., Orthogonal) DoseResponse->SecondaryAssay Confirmed Hits SAR SAR Analysis SecondaryAssay->SAR LeadOp Lead Optimization SAR->LeadOp

General workflow for a high-throughput screening campaign.
Putative Signaling Pathway Inhibition in Cancer

Cancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Downstream Downstream Signaling VEGFR2->Downstream Hsp90 Hsp90 ClientProteins Client Proteins (e.g., Kinases, Transcription Factors) Hsp90->ClientProteins Chaperoning ClientProteins->Downstream Proliferation Gene Expression for Proliferation, Angiogenesis, & Survival Downstream->Proliferation Compound 3-Aminoisonicotinic Acid Derivative Compound->VEGFR2 Inhibition Compound->Hsp90 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: 3-Aminoisonicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Aminoisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its purification?

A1: Understanding the fundamental chemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below. The presence of both an acidic carboxylic acid group and a basic amino group means the compound is amphoteric and its solubility is highly pH-dependent.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number7579-20-6[1][2][3][4][5][6]
Molecular FormulaC6H6N2O2[2][7]
Molecular Weight138.12 g/mol [1][7]
AppearanceLight yellow crystalline solid[1][2]
Synonyms3-Amino-4-pyridinecarboxylic acid, 3-Amino-4-picolinic acid[2][3][7]

Q2: What are the common impurities found in crude this compound?

A2: Impurities can arise from starting materials, by-products of the synthesis, or degradation. Common impurities may include unreacted starting materials like 3,4-pyridinedicarboximide, related pyridine (B92270) compounds, and residual solvents.

Table 2: Potential Impurities and Related Substances

Impurity/Related SubstanceMolecular FormulaMolecular Weight ( g/mol )
Nicotinic AcidC6H5NO2123.11
Nicotinic Acid N-OxideC6H5NO3139.11
2-Amino Nicotinic AcidC6H6N2O2138.12
This compound Methyl EsterC7H8N2O2152.15
Pyridine Impurity 1C13H10ClNO231.68
Pyridine Impurity 2C13H12ClN217.69

Source: Adapted from various sources listing related pyridine compounds and potential impurities.[7][8]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is essential to prevent degradation. It is recommended to store this compound in a dark place, sealed in a dry environment at room temperature.[9] For long-term storage, some suppliers recommend refrigeration at 0-8°C.[2] Stock solutions should be stored at -20°C for up to a month or -80°C for up to six months, protected from light.[10]

Troubleshooting Guide

Problem 1: Low yield after purification.

Q: I am losing a significant amount of my product during the purification process. What could be the cause and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors during purification, particularly if using recrystallization:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[11]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If you suspect too much solvent was added, you can carefully evaporate some of it and attempt to recrystallize again.[11]

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and flask for hot filtration. Keep the solution at or near its boiling point during the filtration process.

  • Inappropriate pH: Since this compound's solubility is pH-dependent, the pH of the solution can significantly impact yield. The compound is least soluble at its isoelectric point.

    • Solution: During precipitation from an acidic or basic solution, carefully adjust the pH to the point of minimum solubility (isoelectric point) to maximize precipitation. For the synthesis described from 3,4-pyridinedicarboximide, precipitation is achieved by adjusting the pH to 3 with sulfuric acid.[1]

Problem 2: The purified product has a persistent yellow or brown color.

Q: My final product of this compound is still colored, even after purification. How can I decolorize it?

A: A persistent color often indicates the presence of colored impurities.

  • Activated Carbon Treatment: This is a common method for removing colored impurities.

    • Protocol: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (charcoal) to the solution. Be cautious as adding charcoal to a boiling solution can cause it to boil over. Swirl the flask and keep it hot for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon. Remove the carbon by hot filtration and then allow the solution to cool and crystallize.

Problem 3: The product does not crystallize from the solution.

Q: I have prepared a supersaturated solution of this compound, but no crystals are forming upon cooling. What should I do?

A: Failure to crystallize can happen if the solution is not sufficiently supersaturated or if there are no nucleation sites for crystal growth to begin.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a surface for nucleation.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other crystals to grow upon.

    • Reduce Temperature: Cool the solution in an ice bath to further decrease the solubility of the product.

    • Reduce Solvent Volume: If the above methods fail, it's likely too much solvent was used. Re-heat the solution to evaporate some of the solvent to increase the concentration of the product and then attempt to cool and crystallize again.[11]

Experimental Protocols

Protocol 1: Purification by Acid Precipitation

This protocol is based on the final step of a described synthesis of this compound and is effective for isolating the product from a basic reaction mixture.[1]

  • Dissolution: Ensure the crude this compound is fully dissolved in an aqueous basic solution (e.g., 10% sodium hydroxide).

  • Cooling: Cool the solution to room temperature.

  • Acidification: Slowly add an acid (e.g., 50% sulfuric acid) with stirring to adjust the pH to 3. Monitor the pH carefully using a pH meter or pH paper.

  • Precipitation: As the pH approaches 3, a solid precipitate of this compound should form.

  • Isolation: Collect the precipitated solid by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected solid with cold water to remove any remaining acid and other water-soluble impurities.

  • Drying: Dry the purified product, for example, in a vacuum oven.

Protocol 2: General Recrystallization Procedure

This is a general protocol that may need to be optimized for your specific solvent system.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents could include water, ethanol, or a mixture of solvents.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purify Purification Steps cluster_isolate Isolation Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize if colored HotFilter Hot Filtration (to remove insolubles) Dissolve->HotFilter if no decolorization Decolorize->HotFilter Cool Cool to Crystallize HotFilter->Cool Collect Collect Crystals (Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Purified Product Wash->Dry

Caption: A general experimental workflow for the purification of this compound by recrystallization.

TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? Start->ColoredProduct NoCrystals No Crystals Form? Start->NoCrystals LowYield->ColoredProduct No Sol_LowYield1 Reduce solvent volume and re-crystallize LowYield->Sol_LowYield1 Yes Sol_LowYield2 Ensure pH is at isoelectric point for precipitation LowYield->Sol_LowYield2 Yes, for precipitation ColoredProduct->NoCrystals No Sol_Color Treat with activated carbon during recrystallization ColoredProduct->Sol_Color Yes Sol_NoCrystals1 Induce crystallization: - Scratch flask - Add seed crystal NoCrystals->Sol_NoCrystals1 Yes End Consult Further NoCrystals->End No Sol_LowYield1->End Sol_LowYield2->End Sol_Color->End Sol_NoCrystals2 Reduce solvent volume Sol_NoCrystals1->Sol_NoCrystals2 If still no crystals Sol_NoCrystals2->End

References

Improving the solubility of 3-Aminoisonicotinic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 3-Aminoisonicotinic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a derivative of isonicotinic acid used as a biochemical reagent and a building block in the synthesis of more complex molecules.[1][2] In research, it is utilized in studies related to enzyme inhibition and receptor binding to understand metabolic pathways.[3] It also serves as a key intermediate in the development of pharmaceuticals, particularly for neurological disorders, as well as in anti-tuberculosis and anti-cancer therapies.[3]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a crystalline solid that is soluble in water and other polar organic solvents.[4][5][6] Its solubility in aqueous solutions is pH-dependent due to its acidic nature, with a predicted pKa of approximately 2.69.[4][5] This means it is more soluble in neutral to basic solutions where the carboxylic acid group is deprotonated. It is also soluble in Dimethyl Sulfoxide (DMSO).[7]

Q3: How should this compound be stored?

A3: For the solid compound, it is recommended to store it at 4°C, protected from light.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months, with protection from light.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H6N2O2[3][4][8]
Molecular Weight~138.12 g/mol [3][4][8]
AppearanceLight yellow to brown solid[3]
pKa (Predicted)2.69 ± 0.10[4][5]
Water SolubilitySoluble; Log10(solubility in mol/L) = -0.93 (Calculated)[4][9][10]
DMSO Solubility≥ 5 mg/mL (36.20 mM); may require sonication[1]

Table 2: Preparation of Stock Solutions in DMSO

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM0.138 mg0.691 mg1.381 mg
5 mM0.691 mg3.453 mg6.906 mg
10 mM1.381 mg6.906 mg13.812 mg
30 mM4.144 mg20.718 mg41.437 mg

Troubleshooting Guide

Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS).

  • Question: I am trying to dissolve this compound directly in PBS at pH 7.4, but it is not fully soluble or is precipitating. What can I do?

  • Answer: This is a common issue due to the acidic nature of the compound. With a pKa of ~2.69, its solubility in neutral or acidic aqueous solutions is limited.

    • Solution 1: pH Adjustment: The most effective method is to first dissolve the compound in a small amount of a basic solution, such as 0.1 M NaOH, and then slowly add it to your buffer while stirring, adjusting the final pH as needed. For some amino acids, dissolving in a solution like 5M KOH can be effective before dilution.[11][12]

    • Solution 2: Prepare a High-Concentration Stock in an Organic Solvent: First, dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 30 mM).[13] Then, dilute this stock solution into your aqueous buffer or cell culture medium. Be aware that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity in cell-based assays.[14]

Issue 2: The compound precipitates when I dilute my DMSO stock into cell culture media.

  • Question: I have a 30 mM stock solution of this compound in DMSO. When I add it to my cell culture medium, a precipitate forms. How can I prevent this?

  • Answer: Precipitation upon dilution of a DMSO stock into an aqueous environment is a common problem for many compounds.[13][15]

    • Solution 1: Increase Dilution Volume and Agitation: Add the DMSO stock dropwise into a larger volume of the final medium while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

    • Solution 2: Use a Co-solvent or Surfactant: For in vivo or some in vitro applications, a co-solvent system can be used. A published protocol for a working solution involves diluting a DMSO stock into a mixture of PEG300, Tween-80, and saline.[1]

    • Solution 3: Warm the Medium: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes help to keep the compound in solution.[16]

    • Solution 4: Check Final Concentration: The final concentration of your compound in the medium may be above its kinetic solubility limit. Try working with a lower final concentration if your experimental design allows.

Issue 3: I am seeing unexpected toxicity or off-target effects in my cell-based assay.

  • Question: My cells are showing signs of stress or dying at concentrations where I don't expect to see an effect from the compound. What could be the cause?

  • Answer: This could be due to several factors unrelated to the specific activity of this compound.

    • Solution 1: Check Solvent Concentration: Ensure that the final concentration of DMSO or any other organic solvent in your cell culture medium is below the toxic threshold for your specific cell line (usually <0.5%). Run a vehicle control (medium with the same concentration of solvent but without the compound) to confirm that the solvent is not the cause of the toxicity.

    • Solution 2: pH of the Final Solution: If you adjusted the pH to dissolve the compound, ensure that the final pH of the cell culture medium is back within the optimal physiological range (typically 7.2-7.4) after adding your compound solution. Significant pH shifts can be toxic to cells.

    • Solution 3: Compound Purity: Verify the purity of your this compound. Impurities could have their own biological activities.

    • Solution 4: Contamination: Turbidity or unexpected cell death could be a sign of bacterial or fungal contamination.[17] Always use sterile techniques.

Experimental Protocols

Protocol 1: Preparation of a 30 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 4.14 mg of this compound (MW: 138.12 g/mol ).

  • Dissolving: Add 1 mL of high-purity, anhydrous DMSO to the solid compound.

  • Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1] Visually inspect to ensure there are no solid particles.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

  • Thaw Stock Solution: Thaw one aliquot of the 30 mM DMSO stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of cell culture medium (e.g., DMEM or RPMI-1640, supplemented as required for your cell line) to 37°C in a water bath.[18]

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in the pre-warmed medium to achieve your desired final concentrations. For example, to make a 30 µM working solution from a 30 mM stock, you can perform a 1:1000 dilution.

  • Dilution Technique: To minimize precipitation, add the stock solution to the medium (not the other way around). For a 1:1000 dilution, add 1 µL of the 30 mM stock to 999 µL of medium. Add the stock dropwise while gently vortexing the medium.

  • Final Check: Visually inspect the final working solution for any signs of precipitation.

  • Application: Immediately add the working solution to your cells. Always include a vehicle control (medium with the same final DMSO concentration) in your experimental setup.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh 1. Weigh 3-Aminoisonicotinic acid powder add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to dissolve add_dmso->dissolve store 4. Aliquot and store at -80°C dissolve->store prepare_working 6. Prepare working solution by diluting stock in warm media store->prepare_working prepare_cells 5. Plate cells and allow to adhere overnight prepare_cells->prepare_working treat_cells 7. Treat cells with working solution and vehicle control prepare_working->treat_cells incubate 8. Incubate for desired time period treat_cells->incubate assay 9. Perform biological readout (e.g., viability, gene expression) incubate->assay

Caption: Experimental workflow for using this compound.

histone_methylation cluster_process Histone Methylation Process HMT Histone Methyltransferase (HMT) Methylated_Histone Methylated Histone H3 (H3K4me3) HMT->Methylated_Histone Adds Methyl Group SAM SAM (Methyl Donor) SAM->HMT Histone Histone H3 Tail (e.g., at Lysine 4) Histone->HMT Gene_Activation Gene Transcription ACTIVATED Methylated_Histone->Gene_Activation Inhibitor This compound (Inhibitor) Inhibitor->HMT Blocks Activity

Caption: Inhibition of histone methylation signaling pathway.

glutamate_uptake cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate_In Glutamate (B1630785) (in cleft) Presynaptic->Glutamate_In Releases Glutamate Postsynaptic Postsynaptic Neuron Glial Glial Cell Synaptic_Cleft Synaptic Cleft EAAT Glutamate Transporter (EAAT) Glutamate_Out Glutamate (cleared) EAAT->Glutamate_Out Uptake Glutamate_In->EAAT Receptor Glutamate Receptors Glutamate_In->Receptor Activates Excitotoxicity Potential Excitotoxicity Glutamate_In->Excitotoxicity Receptor->Postsynaptic Inhibitor This compound (Inhibitor) Inhibitor->EAAT Blocks Uptake

Caption: Inhibition of glutamate uptake at the synapse.

References

Technical Support Center: Synthesis of 3-Aminoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminoisonicotinic acid and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary routes for synthesizing this compound include the Hofmann rearrangement of 3,4-pyridinedicarboximide (B189428) and the hydrolysis of 3-amino-4-cyanopyridine. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am seeing a significant amount of an insoluble white byproduct in my DCC/DMAP-mediated esterification of this compound. What is it and how can I avoid it?

A2: The insoluble white byproduct is likely N-acyl-N,N'-dicyclohexylurea, formed from the reaction of the DCC coupling agent with the carboxylic acid. This is a common side reaction in DCC-mediated esterifications.[1][2] To minimize its formation, you can add an N-hydroxysuccinimide (NHS) ester of the carboxylic acid, which is more reactive and less prone to this side reaction.[3] Alternatively, using a water-soluble carbodiimide (B86325) like EDC allows for the easy removal of the urea (B33335) byproduct during aqueous workup.[3]

Q3: My Hofmann rearrangement of 3,4-pyridinedicarboximide is giving a low yield of this compound. What are the potential side reactions?

A3: Low yields in the Hofmann rearrangement can be attributed to several side reactions. The intermediate isocyanate can react with the product amine to form a urea byproduct.[4][5] If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate to form a carbamate.[6] Incomplete reaction is also a possibility.

Q4: During the hydrolysis of a nitrile precursor to this compound, I isolated the corresponding amide instead of the carboxylic acid. Why did this happen?

A4: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common issue and will result in the isolation of the amide. To drive the reaction to completion, ensure you are using sufficiently strong acidic or basic conditions and an adequate reaction time and temperature.

Q5: At what temperature should I be concerned about the decarboxylation of this compound?

Troubleshooting Guides

Side Reaction: N-Acylurea Formation in Esterification

Problem: Formation of an insoluble N-acyl-N,N'-dicyclohexylurea byproduct during DCC-mediated esterification of this compound, leading to difficult purification and reduced yield.[1][2]

Troubleshooting Steps:

  • Modify the Coupling Agent: Switch from DCC to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.[3]

  • Use an Additive: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxylic acid to form an active ester, which is less prone to the N-acylurea rearrangement.[3][9]

  • Optimize Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the reagents can sometimes reduce the formation of the N-acylurea byproduct.

ParameterCondition A (High N-Acylurea)Condition B (Minimized N-Acylurea)Reference
Coupling Agent DCCEDC or DCC/NHS[3]
Temperature Room Temperature0°C to Room Temperature[10]
Solvent Dichloromethane (DCM)Anhydrous THF or DCM[3][9]
Side Reaction: Incomplete Hydrolysis of Nitriles

Problem: Isolation of 3-aminoisonicotinamide (B1278126) instead of the desired this compound during the hydrolysis of 3-amino-4-cyanopyridine.

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can help drive the hydrolysis of the intermediate amide to the carboxylic acid.

  • Use Stronger Acid/Base: If using mild conditions, switching to a more concentrated acid (e.g., 6M HCl) or base (e.g., 40% NaOH) and heating under reflux will favor the complete hydrolysis.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material and the intermediate amide.

ConditionReactantProduct Distribution (Example for 3-cyanopyridine)Reference
Mild Hydrolysis 3-cyanopyridine (B1664610)Nicotinamide: ~96%, Sodium nicotinate: ~4%
Forced Hydrolysis 3-cyanopyridineNicotinic acid as the major product

Note: The data presented is for the hydrolysis of 3-cyanopyridine and serves as a representative example.

Experimental Protocols

Synthesis of this compound via Hofmann Rearrangement

This protocol is adapted from a known procedure for the synthesis of this compound from 3,4-pyridinedicarboximide.[11]

Materials:

  • 3,4-Pyridinedicarboximide (1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione)

  • Bromine

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 50% Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Round-bottom flask with stirrer

Procedure:

  • In a round-bottom flask, cool 100 mL of 10% aqueous NaOH solution in an ice bath.

  • Slowly add 1.93 mL (38.6 mmol) of bromine to the cooled NaOH solution.

  • To this mixture, add 5.20 g (35.1 mmol) of 3,4-pyridinedicarboximide.

  • Add an additional 60 mL of 10% aqueous NaOH solution to the reaction mixture.

  • Heat the mixture to 90°C and stir for 40 minutes.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 3 with 50% sulfuric acid, which will cause a solid to precipitate.

  • Collect the precipitated solid by filtration and wash with water.

  • Dry the solid to obtain this compound.

Visualizations

Logical Relationship of Side Reactions in DCC-Mediated Esterification

G A This compound + Alcohol B DCC Coupling A->B C Desired Ester B->C Desired Pathway D Side Reaction: N-Acylurea Formation B->D Side Pathway E N-Acyl-N,N'-dicyclohexylurea D->E

Caption: DCC coupling can lead to the desired ester or an N-acylurea byproduct.

Experimental Workflow for Hofmann Rearrangement

G Start Start: 3,4-Pyridinedicarboximide Step1 1. Add Bromine to cold NaOH solution Start->Step1 Step2 2. Add 3,4-Pyridinedicarboximide Step1->Step2 Step3 3. Heat at 90°C Step2->Step3 Step4 4. Cool and acidify to pH 3 Step3->Step4 Step5 5. Filter and wash Step4->Step5 End End: this compound Step5->End

Caption: Workflow for the synthesis of this compound.

References

Stability issues of 3-Aminoisonicotinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminoisonicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may be encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, dark place. Recommended storage temperatures range from room temperature to refrigerated conditions (0-8 °C).[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a clear stock solution using an appropriate solvent. For short-term storage (up to 1 month), stock solutions can be stored at -20°C, protected from light. For longer-term storage (up to 6 months), it is advisable to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] Always use freshly prepared working solutions for in vivo experiments on the same day.[2]

Q3: My this compound solution has turned yellow. Is it still usable?

A3: A yellow appearance is a characteristic of solid this compound.[1] However, a significant color change in a solution that was initially colorless or pale yellow may indicate degradation. It is recommended to prepare a fresh solution and verify its purity using an appropriate analytical method, such as HPLC.

Q4: I am observing precipitation in my this compound solution. What could be the cause and how can I resolve it?

A4: Precipitation can occur due to several factors, including low solubility in the chosen solvent system, pH changes, or temperature fluctuations. To troubleshoot this, you can try the following:

  • Ensure the solvent system is appropriate for the desired concentration.

  • Check and adjust the pH of the solution, as the solubility of this compound is pH-dependent.

  • Gentle warming or sonication can help in redissolving the compound.

  • For biological assays, preparing a concentrated stock in an organic solvent like DMSO and then diluting it into the aqueous buffer with vigorous mixing can prevent precipitation.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related compounds like isonicotinic acid and other aminopyridine derivatives can undergo degradation through hydrolysis (acidic or basic), oxidation, and photolysis. The primary amino group and the carboxylic acid group are the most likely sites for chemical reactions. For instance, the amino group can be susceptible to oxidation.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are experiencing variability in your experimental outcomes, it could be related to the instability of your this compound solution.

Troubleshooting Workflow:

G A Inconsistent Results B Check Solution Preparation and Storage A->B C Verify Solution Age and Storage Conditions B->C D Prepare Fresh Stock and Working Solutions C->D E Analyze Solution Purity (e.g., HPLC) D->E F Significant Degradation Detected? E->F G Optimize Storage Conditions (Lower Temp, Protect from Light) F->G Yes I No Significant Degradation F->I No G->D H Proceed with Experiment I->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Solution Discoloration or Precipitation

Visual changes in the solution often indicate stability issues.

Troubleshooting Workflow:

G A Solution Discoloration or Precipitation B Review Solvent and Concentration A->B C Check pH of the Solution A->C D Consider Temperature Effects A->D E Attempt Redissolution (Sonication/Warming) B->E C->E D->E F Successful? E->F H Use Solution Immediately or Store Appropriately F->H Yes I Unsuccessful F->I No G Prepare Fresh Solution with Optimized Parameters G->H I->G

Caption: Troubleshooting workflow for solution discoloration or precipitation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Experimental Workflow:

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1M HCl) G Expose to Stress Conditions at Timepoints A->G B Base Hydrolysis (e.g., 0.1M NaOH) B->G C Oxidative Degradation (e.g., 3% H₂O₂) C->G D Thermal Degradation (e.g., 60°C) D->G E Photodegradation (ICH Q1B) E->G F Prepare Solutions of this compound F->A F->B F->C F->D F->E H Neutralize/Quench Reactions G->H I Analyze by Stability-Indicating HPLC Method H->I J Identify and Quantify Degradants I->J

Caption: General workflow for forced degradation studies.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature and protect from light. Withdraw samples at various time points.

  • Thermal Degradation: Store the stock solution and solid compound in a calibrated oven at an elevated temperature (e.g., 60°C). Analyze samples at various time points.

  • Photodegradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC with a UV/PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

General Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with a PDA detector to detect degradation products that may have different UV spectra.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

Method Development and Validation:

  • Method Development: Start with a broad gradient to elute all components. Analyze stressed samples to identify the retention times of degradation products. Optimize the mobile phase composition, pH, and gradient to achieve good resolution (>1.5) between the parent peak and all degradant peaks.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Summary

The following tables provide a general overview of recommended storage conditions and a template for summarizing forced degradation data.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
SolidRoom Temperature or 0-8 °CLong-termSealed, dry, dark place
Stock Solution-20 °CUp to 1 monthProtect from light
Stock Solution-80 °CUp to 6 monthsProtect from light, single-use aliquots
Working SolutionAs per experimental conditionsUse on the same dayPrepare fresh

Table 2: Example Data Summary from Forced Degradation Studies

Stress ConditionTime (hours)Assay of this compound (%)No. of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl (60°C)0100.00-
892.513.2 min
2485.223.2 min, 4.5 min
0.1 M NaOH (RT)0100.00-
898.112.8 min
2495.312.8 min
3% H₂O₂ (RT)0100.00-
890.725.1 min, 6.7 min
2481.435.1 min, 6.7 min, 7.2 min

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.

Potential Excipient Incompatibilities

Given that this compound contains a primary amine group, it may be susceptible to incompatibilities with certain pharmaceutical excipients, particularly in solid dosage forms.

  • Maillard Reaction: The primary amine can react with reducing sugars (e.g., lactose) in the presence of moisture, leading to the formation of colored degradation products.[3][4]

  • Acid-Base Reactions: As an amino acid, it can react with acidic or basic excipients, which may affect its stability and solubility.

  • Interactions with Magnesium Stearate: Some active pharmaceutical ingredients with amine groups have shown incompatibility with magnesium stearate, a common lubricant.[3]

It is crucial to perform drug-excipient compatibility studies during pre-formulation development to identify and mitigate any potential stability issues.

References

Technical Support Center: HPLC Separation of Pyridinecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of pyridinecarboxylic acid isomers, namely picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-).

Frequently Asked Questions (FAQs)

Q1: What makes the HPLC separation of pyridinecarboxylic acid isomers so challenging?

A1: The primary challenge lies in their structural similarity. Pyridinecarboxylic acids are isomers with the same chemical formula and molecular weight, differing only in the position of the carboxylic acid group on the pyridine (B92270) ring.[1][2] This results in very similar physicochemical properties, such as hydrophobicity and pKa values, making them difficult to resolve using standard reversed-phase HPLC methods. Their ability to exist as zwitterions further complicates their retention behavior.[3][4]

Q2: What are the most effective HPLC modes for separating these isomers?

A2: Several HPLC modes can be employed, each with its own advantages:

  • Reversed-Phase (RP-HPLC) with pH Control: This is the most common approach. By carefully adjusting the mobile phase pH, the ionization state of the isomers can be manipulated to induce differences in retention.[5]

  • Ion-Pair Chromatography (IPC): This technique uses an ion-pairing reagent added to the mobile phase, which pairs with the ionized analytes to form a neutral, more retained complex on a reversed-phase column.[6][7] This can significantly enhance resolution.[8]

  • Mixed-Mode Chromatography (MMC): Columns with both reversed-phase and ion-exchange characteristics offer multiple interaction mechanisms, which can exploit the subtle differences in the isomers' properties to achieve separation.[1][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for separating polar compounds and can be an effective alternative to reversed-phase methods.[9][10]

Troubleshooting Guide

Problem 1: Poor or no resolution between isomers, especially nicotinic and isonicotinic acid.

This is the most frequent issue. The key is to enhance the subtle differences in their properties.

  • Cause: The mobile phase conditions are not optimal to differentiate between the isomers' pKa values and polarity.

  • Solution 1: Adjust Mobile Phase pH. This is the most critical parameter. The pKa values for the carboxylic acid and pyridine nitrogen are slightly different for each isomer. Operating the mobile phase at a pH close to these pKa values will cause differential ionization, leading to changes in hydrophobicity and retention. A pH between 2 and 4 is often a good starting point for method development on silica-based columns.[5] For reproducible results, the mobile phase pH should be at least one unit away from the analyte's pKa.[5][11]

  • Solution 2: Introduce an Ion-Pairing Reagent. If pH adjustment alone is insufficient, adding an ion-pairing reagent like tetrabutylammonium (B224687) (TBA) phosphate (B84403) can dramatically improve separation.[6][8] The reagent forms ion pairs with the analytes, increasing their hydrophobicity and retention on a C18 column.[7] Note that ion-pairing reagents are not suitable for LC-MS applications as they can contaminate the ion source.[8]

  • Solution 3: Change the Stationary Phase. If resolution is still poor, consider a different column chemistry. A mixed-mode column (combining reversed-phase and cation-exchange) can provide alternative selectivity.[3][4] HILIC columns are also a viable option for these polar compounds.[12]

  • Solution 4: Optimize Temperature. Temperature can affect selectivity.[13] Try adjusting the column temperature (e.g., in 5 °C increments between 25 °C and 40 °C) to see if resolution improves.

Problem 2: Broad or tailing peaks.

Peak tailing compromises quantification and resolution.

  • Cause: This is often due to secondary interactions between the analytes and the stationary phase, particularly with acidic silanol (B1196071) groups on silica-based columns.[14][15]

  • Solution 1: Adjust Mobile Phase pH. For basic compounds like pyridines, using a low pH mobile phase (e.g., pH < 3) can suppress the ionization of silanol groups, reducing peak tailing.[16]

  • Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped silica (B1680970) columns have fewer exposed silanol groups and are less prone to causing peak tailing with basic compounds.

  • Solution 3: Check Sample Solvent. Ensure the sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Injecting in a strong solvent can cause peak distortion.

Problem 3: Drifting or unstable retention times.

Reproducibility is key for reliable analysis.

  • Cause: Drifting retention times usually indicate that the column is not properly equilibrated or that the mobile phase composition is unstable.[14][15]

  • Solution 1: Ensure Thorough Column Equilibration. Columns, especially when using ion-pairing reagents or buffered mobile phases, require sufficient time to equilibrate. Flush the column with at least 10-20 column volumes of the mobile phase before starting injections.[13]

  • Solution 2: Use a Column Oven. Temperature fluctuations can cause retention time shifts.[14] A thermostatted column compartment ensures a stable operating temperature.

  • Solution 3: Prepare Fresh Mobile Phase. Ensure the mobile phase is well-mixed, degassed, and prepared fresh daily.[17] Inconsistent pH or buffer concentration can lead to reproducibility issues.

Data Presentation: Comparative HPLC Methods

The table below summarizes various reported methods for the separation of pyridinecarboxylic acid isomers, providing a starting point for method development.

ParameterMethod 1: Reversed-Phase (pH Control)Method 2: Ion-Pair Chromatography[6][8]Method 3: Mixed-Mode[3][4]
Stationary Phase C18 (e.g., Agilent Zorbax SB-C18)C18 (e.g., ODS Hypersil)Core-shell mixed-mode (cation-exchange/RP)
Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 100 mm, 5 µm4.6 x 100 mm, 5 µm
Mobile Phase Acetonitrile (B52724) / 0.1% Phosphoric Acid in Water15 mM TBA Phosphate, 10 mM Phosphate BufferAcetonitrile / Water / Formic Acid
pH ~2.57.2Controlled by acid concentration
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature Ambient or 30 °CAmbientAmbient
Detection (UV) 260-270 nm270 nm265 nm
Typical Elution Order Picolinic, Nicotinic, IsonicotinicVaries with conditionsPicolinic, Isonicotinic, Nicotinic

Experimental Protocols

Key Protocol: Reversed-Phase HPLC with pH Control

This protocol is a robust starting point for separating the three isomers on a standard C18 column.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane and degas thoroughly. This will result in a pH of approximately 2.5.

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture such as 95:5 (v/v) Aqueous Phase (A) to Organic Phase (B). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the mixed isomers (e.g., 1 mg/mL of each) in the mobile phase.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL for each isomer.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard mixture and record the chromatogram.

    • Optimization: If resolution is insufficient, systematically decrease the percentage of acetonitrile (e.g., to 97:3 A:B) to increase retention and potentially improve separation.

Mandatory Visualization

HPLC_Troubleshooting_Workflow HPLC Troubleshooting Workflow for Pyridinecarboxylic Acid Isomers start Problem Detected: Poor Resolution / Peak Shape check_ph Is Mobile Phase pH Optimal? (e.g., pH 2-4) start->check_ph adjust_ph Adjust pH to exploit pKa differences. check_ph->adjust_ph No check_column Is Stationary Phase Appropriate? check_ph->check_column Yes adjust_ph->check_column change_column Switch to Mixed-Mode or HILIC column. check_column->change_column No check_tailing Are Peaks Tailing? check_column->check_tailing Yes solution Problem Resolved change_column->solution use_additive Add Ion-Pairing Reagent (e.g., TBA) for RP-HPLC. check_tailing->use_additive No, but still poor resolution check_silanol Check for secondary silanol interactions. check_tailing->check_silanol Yes use_additive->solution check_silanol->adjust_ph Lower pH (e.g., <3) check_silanol->solution Use End-Capped Column

Caption: A troubleshooting workflow for HPLC separation issues.

pH_Effect_on_Retention Effect of pH on Isomer Ionization and RP-HPLC Retention cluster_ph Mobile Phase pH cluster_state Predominant Ionization State cluster_retention Result on C18 Column ph_low Low pH (e.g., 2.5) state_low Pyridine Nitrogen: Protonated (+) Carboxyl Group: Neutral ph_low->state_low Affects ph_high High pH (e.g., 7.0) state_high Pyridine Nitrogen: Neutral Carboxyl Group: Deprotonated (-) (Zwitterionic/Anionic) ph_high->state_high Affects retention_low Increased Polarity Reduced Retention state_low->retention_low Leads to retention_high Polarity Varies by Isomer (pKa differences) Enables Separation state_high->retention_high Leads to

Caption: pH effect on isomer ionization and HPLC retention.

References

Technical Support Center: 3-Aminoisonicotinic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome poor yields and other challenges encountered during the amide coupling of 3-Aminoisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low to no yield in my this compound coupling reaction?

Poor yields in coupling reactions with this compound are common and typically stem from the molecule's inherent properties. The pyridine (B92270) ring is electron-withdrawing, which reduces the nucleophilicity of the amino group, making it less reactive towards the activated carboxylic acid.[1] Additionally, steric hindrance can play a role, further slowing down the desired reaction.[2][3] Common contributing factors include suboptimal choice of coupling reagent, inappropriate reaction conditions (solvent, base, temperature), or the formation of stable, unreactive intermediates.

Q2: Which coupling reagents are most effective for an electron-deficient amine like this compound?

Standard carbodiimide (B86325) reagents like DCC or EDC alone often fail or provide very low yields with electron-deficient amines.[4] More potent activating agents are required. Uronium/aminium or phosphonium (B103445) salt-based reagents are generally the preferred choice.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings. It reacts quickly and minimizes epimerization.[5][6] The inclusion of the aza-benzotriazole moiety (HOAt) provides anchimeric assistance, making it more efficient than its HOBt-based counterparts like HBTU.[6]

  • PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate): A highly effective phosphonium-based reagent, particularly useful for coupling N-protected N-methyl amino acids and for cyclization reactions.[5][6][7]

  • COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A modern uronium reagent with coupling efficiencies comparable to HATU.[7] It incorporates Oxyma Pure, which is a safer alternative to the potentially explosive HOBt or HOAt.[7][8]

  • T3P (Propylphosphonic Anhydride): A versatile and powerful water-scavenging reagent that efficiently promotes amide bond formation with minimal side reactions and easy workup.[9][10]

Q3: Can I use EDC/HOBt? My lab has it readily available.

While EDC/HOBt is a common and cost-effective choice for many routine couplings, it is often sluggish and provides unsatisfactory results for electron-deficient amines like this compound.[1] The reaction may require prolonged reaction times or elevated temperatures, which can lead to side reactions like the formation of an unreactive N-acylurea byproduct.[7] If you must use this combination, the addition of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) in catalytic amounts may improve yields by forming a more reactive acyliminium intermediate.[1]

Q4: What are common side reactions, and how can I minimize them?

Several side reactions can compete with the desired amide bond formation, reducing your overall yield.

  • N-Acylurea Formation: This occurs when using carbodiimides (DCC, EDC). The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[7] Adding HOBt or HOAt can suppress this side reaction by trapping the intermediate as a more reactive active ester.[2]

  • Guanidinylation: Uronium/aminium reagents (HATU, HBTU) can react with the amine starting material to form a guanidinium (B1211019) byproduct, especially if the coupling reagent is used in large excess.[4][7] To avoid this, use a slight excess of the carboxylic acid relative to the coupling reagent and consider a short pre-activation step before adding the amine.[7]

  • Racemization: If your coupling partner contains a chiral center, epimerization can be a concern. Reagents like HATU and additives like HOBt are known to effectively suppress racemization.[2][5]

Troubleshooting Guide

Use the following flowchart to diagnose and solve common issues leading to poor yield.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Couplings Start Low or No Yield Problem_Reagent Suboptimal Coupling Reagent Start->Problem_Reagent Problem_Conditions Incorrect Reaction Conditions Start->Problem_Conditions Problem_Purity Starting Material Impurity Start->Problem_Purity Problem_SideReaction Competing Side Reactions Start->Problem_SideReaction Solution_Reagent Switch to Uronium (HATU, COMU) or Phosphonium (PyBOP) Reagent Problem_Reagent->Solution_Reagent Using EDC/DCC alone? Solution_Conditions_Base Use a non-nucleophilic base (DIPEA, NMM) Problem_Conditions->Solution_Conditions_Base Base issues? Solution_Conditions_Solvent Use polar aprotic solvent (DMF, NMP, MeCN) Problem_Conditions->Solution_Conditions_Solvent Solvent choice? Solution_Conditions_Temp Optimize temperature (RT to 50°C) Problem_Conditions->Solution_Conditions_Temp Temp/Time? Solution_Purity Re-purify starting materials. Ensure dryness. Problem_Purity->Solution_Purity Solution_SideReaction Adjust stoichiometry. Pre-activate carboxylic acid. Problem_SideReaction->Solution_SideReaction

Caption: Troubleshooting flowchart for low-yield coupling reactions.

Data & Reagent Comparison

Choosing the right combination of coupling reagent and additives is critical. The following table summarizes the characteristics of common high-efficiency reagents suitable for challenging couplings.

ReagentReagent TypeKey AdvantagesCommon AdditivePotential Issues
HATU Aminium SaltHigh reactivity, low racemization, ideal for hindered amines.[5][6]None required (contains HOAt)Guanidinylation of amine if used in excess.[7]
HBTU/TBTU Aminium SaltVery efficient, fast reactions, water-soluble byproducts.[5][7]HOBtLess effective than HATU for severely hindered systems.[5]
PyBOP Phosphonium SaltExcellent for hindered systems and cyclization, avoids guanidinylation.[6][7]HOBtSolutions in DMF have moderate stability.[6]
COMU Aminium SaltEfficiency comparable to HATU, safer (Oxyma-based), good solubility.[7][8]None required (contains Oxyma)Relatively newer and may be more expensive.
EDC + Additive CarbodiimideCost-effective, water-soluble byproducts.[1][11]HOBt, HOAt, OxymaSluggish for electron-deficient amines, N-acylurea formation.[1][7]

Experimental Protocols

This section provides a general protocol for the coupling of this compound with a generic carboxylic acid using HATU, a highly recommended reagent for this type of transformation.

Protocol: HATU-Mediated Coupling of this compound

This protocol describes the coupling of Carboxylic Acid 1 with this compound 2 to yield Amide 3 .

ExperimentalWorkflow cluster_reactants Starting Materials cluster_procedure Procedure cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (1) Amino_Acid This compound (2) Reagent HATU Base DIPEA Solvent DMF Step1 1. Dissolve Acid (1) and HATU in DMF Step2 2. Add DIPEA, stir for 15 min (Pre-activation) Step1->Step2 Step3 3. Add Amine (2) solution Step2->Step3 Step4 4. Stir at RT for 2-12h (Monitor by LC-MS/TLC) Step3->Step4 Workup Aqueous Workup (e.g., Water/EtOAc extraction) Step4->Workup Purification Column Chromatography Workup->Purification Product Final Amide Product (3) Purification->Product

References

Preventing degradation of 3-Aminoisonicotinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 3-Aminoisonicotinic acid to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Change in solid color (from yellow to brown/darker) Oxidation of the amino group or photodegradation.Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature. Minimize exposure to light and air.
Decreased purity or presence of unexpected peaks in HPLC analysis of a freshly prepared solution Degradation of the solid material prior to dissolution.Always use a fresh vial of the compound for critical experiments. If degradation is suspected, qualify the material using a validated analytical method before use.
Precipitation or insolubility in recommended solvents Potential degradation leading to less soluble byproducts or use of a non-optimal solvent.Ensure the use of high-purity, anhydrous solvents. If solubility issues persist with a previously reliable lot, degradation should be suspected.
Inconsistent experimental results using the same batch of compound Improper storage of stock solutions, leading to degradation.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store solutions protected from light at -20°C for short-term or -80°C for long-term storage.
pH shift in unbuffered aqueous solutions over time Formation of acidic or basic degradation products.For aqueous applications, use freshly prepared solutions or buffered systems to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a cool, dry, and dark place. Recommended temperatures are between 0-8°C.[1][2] It is also advisable to store it under an inert atmosphere to minimize oxidation.

Q2: How should I store solutions of this compound?

A2: Stock solutions, typically prepared in solvents like DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is critical to protect these solutions from light and to avoid repeated freeze-thaw cycles by storing them in single-use aliquots.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to several degradation pathways, including:

  • Oxidation: The aromatic amine group can be oxidized, leading to the formation of colored impurities.

  • Photodegradation: Exposure to UV or visible light can induce degradation of the pyridine (B92270) ring and its substituents.[4][5]

  • Decarboxylation: While isonicotinic acid derivatives are relatively stable to thermal decarboxylation compared to picolinic acids, this can still occur under harsh temperature conditions.[1]

Q4: I see a color change in my solid this compound. Can I still use it?

A4: A visible color change from its typical yellow appearance to a brownish or darker shade is an indicator of potential degradation, likely due to oxidation. It is strongly recommended to assess the purity of the material by a suitable analytical method, such as HPLC, before use in sensitive applications. For critical experiments, using a fresh, uncompromised lot is advised.

Q5: How can I monitor the stability of my this compound samples?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the purity of this compound and to detect and quantify any degradation products. This involves subjecting the compound to forced degradation conditions to identify potential impurities and developing an HPLC method that can separate the parent compound from these impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Subsequently, dissolve in methanol to the stock solution concentration.

    • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Subsequently, dissolve in methanol to the stock solution concentration.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from its stress-induced degradants.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with varying polarities.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (example):

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (or scan for optimal wavelength using a PDA detector).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway A This compound B Oxidative Degradation (e.g., N-oxides, dimers) A->B O₂, light C Photodegradation (e.g., ring cleavage products) A->C UV/Vis light D Thermal Decarboxylation (3-Aminopyridine) A->D Heat

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Forced Degradation cluster_1 Analysis A This compound B Acid Stress A->B C Base Stress A->C D Oxidative Stress A->D E Thermal Stress A->E F Photolytic Stress A->F G HPLC Method Development & Validation B->G C->G D->G E->G F->G H Identification of Degradation Products G->H

Caption: Workflow for stability testing of this compound.

troubleshooting_logic A Problem Observed: Inconsistent Results or Visible Degradation B Check Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? A->B C Correct Storage: - Store at 0-8°C (solid) - Store at -20°C/-80°C (solution) - Protect from light B->C Improper D Assess Purity: Perform HPLC Analysis B->D Proper C->D E Purity Acceptable? D->E F Use Material E->F Yes G Discard and Use New Batch E->G No

Caption: Troubleshooting logic for this compound degradation issues.

References

Optimizing reaction conditions for 3-Aminoisonicotinic acid functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing reaction conditions when working with 3-Aminoisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

This compound, also known as 3-aminopyridine-4-carboxylic acid, has two primary functional groups that serve as reactive sites: a nucleophilic amino group (-NH₂) at the 3-position and a carboxylic acid group (-COOH) at the 4-position.[1] This dual functionality allows it to participate in a wide range of chemical reactions, including coupling and condensation processes.[1]

Q2: When should I consider using a protecting group strategy?

A protecting group strategy is necessary when you need to selectively perform a reaction at one functional group (e.g., the carboxylic acid) while preventing the other (e.g., the amino group) from reacting.[2][3]

  • Protect the Amino Group: To perform reactions at the carboxylic acid (like esterification or forming an acid chloride), the more nucleophilic amino group should be protected. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Z).[4]

  • Protect the Carboxylic Acid Group: To perform reactions at the amino group (like acylation or alkylation), the acidic proton of the carboxylic acid can be removed with a base, or the group can be converted to an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with subsequent reactions.[5]

Q3: What are the most common functionalization reactions for this molecule?

The most common reactions involve derivatization of the amino and carboxylic acid groups. These include:

  • Amide Bond Formation (Amide Coupling): Reacting the carboxylic acid with a primary or secondary amine, or reacting the amino group with another carboxylic acid.[6]

  • Esterification: Converting the carboxylic acid group into an ester.[7][8]

  • Suzuki Coupling: After converting the carboxylic acid to a halide or triflate, or the amino group to a halide, this palladium-catalyzed reaction can be used to form carbon-carbon bonds.[9][10]

Troubleshooting Guide: Amide Coupling Reactions

Q4: My amide coupling reaction yield is consistently low. What are the potential causes and solutions?

Low yields in amide coupling reactions can stem from several factors. A systematic approach to troubleshooting is often required.[11][12]

Potential Cause Troubleshooting Steps & Solutions
Incomplete Carboxylic Acid Activation Ensure your coupling reagent (e.g., HATU, HBTU, EDC, DCC) is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).[12][13] If using carbodiimides like EDC or DCC, consider adding an activator like HOBt or DMAP.[12]
Deactivation of the Amine This compound's amino group can be protonated by acidic species, rendering it non-nucleophilic.[12] Ensure the reaction is run under anhydrous conditions and use a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA) to scavenge any acid generated during the reaction.[6][12]
Poor Reagent Solubility Ensure all starting materials are fully dissolved in the chosen solvent (e.g., DMF, DCM, THF) before proceeding. Gentle heating or sonication may be required.
Side Reactions If activating the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), unwanted side reactions on the pyridine (B92270) ring can occur. Consider a milder chlorinating agent like oxalyl chloride or switch to a direct amide coupling method.[12]
Product Degradation Leaving the reaction to stir for too long, especially at elevated temperatures, can sometimes lead to product decomposition.[11] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q5: I'm using DCC as a coupling agent and am having trouble removing the dicyclohexylurea (DCU) byproduct. How can I purify my product?

Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, making its removal a frequent challenge.[12][14]

  • Filtration: The most common method is to filter the reaction mixture directly. Since DCU is often a precipitate, it can be removed before aqueous workup.

  • Solvent Selection for Purification: DCU has very low solubility in acetonitrile (B52724) (MeCN). Adding acetonitrile to your crude product and then filtering can effectively remove the DCU.[14]

  • Alternative Reagents: To avoid this issue altogether, consider using a water-soluble carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide). The corresponding urea (B33335) byproduct is water-soluble and can be easily removed during an aqueous workup.[13]

Troubleshooting Guide: Esterification Reactions

Q6: I am attempting to esterify the carboxylic acid, but the reaction is not proceeding or the yield is very low. What should I try?

Direct esterification of this compound can be challenging due to the presence of the basic amino group.

Potential Cause Troubleshooting Steps & Solutions
Interference from Amino Group The basic amino group can interfere with acid-catalyzed esterification (e.g., Fischer esterification). It is highly recommended to first protect the amino group (e.g., as a Boc-carbamate).
Inefficient Activation For coupling with an alcohol, the carboxylic acid often requires activation. Using DCC with a catalytic amount of DMAP is a common method for esterification under mild conditions.[8]
Harsh Conditions If preparing an ester via an acid chloride, the conditions can be too harsh. An alternative is to convert the carboxylic acid to an active ester (e.g., N-hydroxysuccinimidyl or pentafluorophenyl ester), which can then react with the desired alcohol under milder conditions.[7]
Steric Hindrance If using a bulky alcohol, the reaction rate may be significantly slower.[8] In such cases, increasing the reaction time, temperature, or using a more potent activating agent may be necessary.

Troubleshooting Guide: Suzuki Coupling

Q7: I want to perform a Suzuki coupling, but I'm unsure about the optimal conditions. What are the key parameters to consider?

The Suzuki coupling is a powerful C-C bond-forming reaction, but its success is highly dependent on the choice of catalyst, base, and solvent.[9][10]

Parameter Considerations & Recommendations
Palladium Catalyst The choice of palladium source and ligand is critical. For heteroaromatic systems, phosphine (B1218219) ligands like XPhos or SPhos are often effective.[15] A common starting point is to use a precatalyst like Pd₂(dba)₃ with a suitable ligand.[15]
Base The base plays multiple roles, including activating the boronic acid.[9][16] Common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃. The strength and type of base can significantly impact the reaction outcome. K₃PO₄ is often a good choice for challenging substrates.[15]
Solvent System A mixture of an organic solvent and water is frequently used (e.g., dioxane/water, toluene/water, or DMF/water). The aqueous phase is crucial for dissolving the inorganic base.
Boronic Acid/Ester Quality Ensure the boronic acid or ester is pure. Boronic acids can dehydrate to form boroxines upon storage, which can affect reactivity.
Leaving Group The reactivity of the halide or pseudohalide partner is crucial. The general reactivity trend is I > OTf > Br >> Cl.[9] Coupling with chlorides often requires more specialized and active catalyst systems.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Esterification using SOCl₂

  • Preparation: In a flame-dried round-bottom flask, suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol (B129727) or ethanol), which will act as both the solvent and reactant. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (1.2-1.5 eq.) dropwise to the cooled suspension. Gas evolution (HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.

Visualized Workflows

G Troubleshooting Workflow for Low Reaction Yields start Low Yield Observed check_purity Verify Purity & Quality of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_reagents Check Reagent Stoichiometry & Activity reagents_ok Reagents Active? check_reagents->reagents_ok analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) side_products Side Products or Decomposition? analyze_crude->side_products purity_ok->check_conditions Yes purify_sm Purify/Replace Starting Materials purity_ok->purify_sm No conditions_ok->check_reagents Yes optimize_conditions Optimize Temp/Time/ Solvent conditions_ok->optimize_conditions No reagents_ok->analyze_crude Yes replace_reagents Use Fresh/New Reagents reagents_ok->replace_reagents No modify_procedure Modify Procedure (e.g., add protecting group, change catalyst) side_products->modify_procedure Yes end Yield Improved side_products->end No, just unreacted SM purify_sm->start optimize_conditions->start replace_reagents->start modify_procedure->start

Caption: A logical workflow for diagnosing and resolving low-yield reactions.

G Decision Logic for Functionalization Strategy start Goal: Functionalize This compound target_group Which group to functionalize? start->target_group amino_group Amino Group (-NH2) target_group->amino_group Amino cooh_group Carboxylic Acid (-COOH) target_group->cooh_group Carboxylic Acid protect_cooh Protect -COOH (e.g., as Methyl Ester) amino_group->protect_cooh protect_amine Protect -NH2 (e.g., with Boc Anhydride) cooh_group->protect_amine react_amine Perform Reaction on Amine (e.g., Acylation, Alkylation) protect_cooh->react_amine deprotect_cooh Deprotect -COOH (Ester Hydrolysis) react_amine->deprotect_cooh final_product Final Product deprotect_cooh->final_product react_cooh Perform Reaction on Acid (e.g., Amide Coupling, Esterification) protect_amine->react_cooh deprotect_amine Deprotect -NH2 (e.g., with TFA) react_cooh->deprotect_amine deprotect_amine->final_product

Caption: Decision tree for selecting a protection strategy based on the target functional group.

References

Technical Support Center: HPLC Analysis of 3-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of 3-Aminoisonicotinic acid, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. For a polar and ionizable compound like this compound, peak tailing often arises from secondary interactions with the stationary phase or suboptimal mobile phase conditions. This guide provides a systematic approach to identifying and resolving the root cause of peak tailing.

Initial Assessment

Before modifying your method, it's crucial to systematically evaluate the problem. The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed for This compound check_system 1. System Check: - Check for leaks - Ensure proper fitting connections - Minimize extra-column volume start->check_system check_column 2. Column Health: - Is the column old or contaminated? - Is there a void at the column inlet? check_system->check_column System OK corr_system Action: Tighten fittings, use narrower ID tubing. check_system->corr_system eval_overload 3. Sample Overload: - Are all peaks tailing? - Is the sample concentration too high? check_column->eval_overload Column OK corr_column Action: Flush with strong solvent, replace column or guard column. check_column->corr_column eval_mobile_phase 4. Mobile Phase & pH: - Is the pH appropriate for the analyte? - Is the buffer concentration sufficient? eval_overload->eval_mobile_phase No Overload corr_overload Action: Dilute sample, reduce injection volume. eval_overload->corr_overload eval_column_chem 5. Column Chemistry: - Is the column chemistry suitable? - Are there strong secondary interactions? eval_mobile_phase->eval_column_chem Mobile Phase OK corr_mobile_phase Action: Adjust pH (e.g., 2.5-3.5), increase buffer strength (20-50 mM). eval_mobile_phase->corr_mobile_phase solution Symmetrical Peak Achieved eval_column_chem->solution Optimized Chemistry corr_column_chem Action: Use an end-capped column or a column with a different stationary phase. eval_column_chem->corr_column_chem

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: The primary causes of peak tailing for a polar, ionizable compound like this compound are:

  • Secondary Silanol (B1196071) Interactions: The amino group of your analyte can interact with free silanol groups on the surface of silica-based columns, leading to a secondary retention mechanism and peak tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and unionized forms of the analyte may exist, resulting in distorted peak shapes.[2] Operating at a pH where the analyte is predominantly in one form is crucial.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1]

  • Column Degradation: Over time, columns can degrade, or the inlet frit can become partially blocked, leading to poor peak shapes.[1]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[2]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter. For an acidic compound like this compound, a lower pH (e.g., pH 2.5-3.5) is generally recommended. At a low pH, the carboxylic acid group is protonated (less polar), and the ionization of acidic silanol groups on the stationary phase is suppressed.[3] This minimizes secondary interactions and promotes a single, well-defined retention mechanism, leading to sharper, more symmetrical peaks.

Q3: What type of HPLC column is best for analyzing this compound?

A3: A reversed-phase C18 column is a good starting point. To minimize peak tailing due to silanol interactions, it is highly recommended to use a modern, high-purity, end-capped C18 column.[2][3] End-capping chemically modifies the surface to reduce the number of accessible free silanol groups. For highly polar compounds, a column with a polar-embedded stationary phase might also provide good peak shape.

Q4: Can mobile phase additives help reduce peak tailing?

A4: Yes, mobile phase additives can be very effective.

  • Buffers: Using a buffer (e.g., phosphate (B84403) or acetate) at a concentration of 20-50 mM helps to maintain a stable pH and can mask some of the residual silanol activity.[1]

  • Acids: Adding a small amount of an acid like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to the mobile phase can effectively lower the pH and improve peak shape.[4]

  • Inorganic Salts: In some cases, adding a neutral salt like sodium perchlorate (B79767) can help to reduce peak tailing of protonated basic compounds by a "chaotropic effect".[5]

Q5: What should I do if I suspect my column is the source of the peak tailing?

A5: If you suspect column issues, you can take the following steps:

  • Flush the column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns) to remove any strongly retained contaminants.

  • Reverse the column: If a void is suspected at the inlet, you can try reversing the column (if the manufacturer allows) and flushing it to dislodge any particulates from the inlet frit.[3]

  • Use a guard column: A guard column installed before the analytical column can help protect it from contaminants and extend its lifetime.

  • Replace the column: If the above steps do not resolve the issue, the column may be irreversibly damaged and should be replaced.

Experimental Protocols & Data

The following protocols provide a starting point for developing a robust HPLC method for this compound and for troubleshooting peak tailing.

Illustrative Example: Effect of Mobile Phase pH on Peak Shape

This table demonstrates the expected impact of mobile phase pH on the tailing factor of this compound. Note: This data is illustrative and based on typical chromatographic behavior of similar compounds.

Mobile Phase pHBuffer System (25 mM)Tailing Factor (Tf)Observation
6.8Phosphate2.1Significant tailing due to analyte and silanol ionization.
4.5Acetate1.6Reduced tailing as analyte ionization is partially suppressed.
3.0Phosphate/Phosphoric Acid1.2Good peak symmetry, analyte and silanols are protonated.
2.5Phosphoric Acid1.1Optimal peak shape with minimal tailing.
Protocol 1: Recommended Starting HPLC Method

This method provides a good starting point for the analysis of this compound.

  • Column: End-capped C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Protocol 2: Troubleshooting Experiment - Adjusting Mobile Phase pH

If you are experiencing peak tailing with your current method, this protocol can help you evaluate the effect of pH.

  • Prepare Buffers: Prepare a series of aqueous mobile phase components with different pH values (e.g., pH 6.8, 4.5, 3.0, and 2.5) using appropriate buffers like phosphate or acetate. Ensure the buffer concentration is between 20-50 mM.

  • Equilibrate the System: For each pH condition, thoroughly flush the HPLC system and column with the new mobile phase until the baseline is stable.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Measure the tailing factor for the this compound peak at each pH.

  • Compare Results: Create a table to compare the tailing factor at different pH values to determine the optimal pH for your analysis.

The relationship between the troubleshooting steps can be visualized as follows:

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution P1 Peak Tailing P2 Poor Reproducibility I1 Secondary Interactions (Silanol Effects) P1->I1 P2->I1 I2 Mobile Phase pH (Analyte Ionization) S1 Adjust Mobile Phase pH (e.g., pH 2.5-3.5) I1->S1 S2 Use End-Capped Column I1->S2 I3 Column Overload I2->S1 S3 Increase Buffer Strength I2->S3 I4 System Suitability S4 Reduce Sample Concentration I3->S4 Result Improved Peak Shape & Method Robustness S1->Result S2->Result S3->Result S4->Result

Caption: Logical relationships in troubleshooting peak tailing.

References

Technical Support Center: Scale-Up Synthesis of 3-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 3-Aminoisonicotinic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of this compound, particularly when utilizing the Hofmann rearrangement of 3,4-pyridinedicarboximide (B189428).

Problem Potential Cause Recommended Action
Low Yield Incomplete Hofmann Rearrangement: Insufficient bromine or sodium hydroxide (B78521), or reaction temperature is too low.- Ensure accurate stoichiometric addition of bromine and sodium hydroxide. - Gradually increase the reaction temperature, monitoring for side product formation.
Side Reactions: Formation of by-products due to localized overheating or incorrect stoichiometry.- Improve agitation to ensure uniform heat distribution. - Control the rate of addition of reagents to manage exothermic reactions.
Product Loss During Work-up: Suboptimal pH for precipitation or excessive washing with a solvent in which the product has some solubility.- Carefully adjust the pH to the isoelectric point of this compound to maximize precipitation. - Use chilled, minimal amounts of an appropriate anti-solvent for washing the isolated product.
Low Purity / Impurity Formation Unreacted Starting Material: Incomplete reaction.- Increase reaction time or temperature moderately, while monitoring the reaction progress by TLC or HPLC.
Formation of Halogenated By-products: Reaction of bromine with the pyridine (B92270) ring.- Maintain strict temperature control. - Consider using alternative reagents for the Hofmann rearrangement that are less prone to aromatic halogenation.
Formation of Polymeric By-products: Can occur at elevated temperatures.- Optimize the reaction temperature to be high enough for the rearrangement to proceed efficiently but low enough to minimize polymerization.
Poor Product Color (e.g., yellow to brown) Presence of Colored Impurities: Often arise from side reactions or degradation of starting materials or product.- Recrystallization of the crude product is often effective. - Treatment with activated carbon during the work-up can help remove colored impurities.
Product Degradation: Exposure to excessive heat or light.- Ensure the reaction is not overheated. - Protect the product from light, especially during drying and storage.
Difficulties in Product Isolation and Purification Fine Particle Size or Needle-like Crystal Morphology: Leads to slow filtration and difficult drying.[1][2][3][4]- Optimize crystallization conditions (solvent system, cooling rate, agitation) to favor the formation of larger, more equiaxed crystals. - Consider seeding strategies to control crystal growth.
High Residual Solvents: Inefficient drying due to crystal morphology or solvent inclusion.[5][6]- Optimize drying conditions (temperature, vacuum, time). - For needle-like crystals, consider alternative drying techniques or milling followed by re-drying.[1]
Thermal Runaway Risk Exothermic Nature of Hofmann Rearrangement: Poor heat dissipation at a larger scale.- Ensure the reactor has an adequate cooling capacity. - Implement controlled, slow addition of reagents. - Consider using a more dilute reaction mixture to better manage the exotherm. - Conduct a thorough thermal hazard assessment before scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: A common and scalable route is the Hofmann rearrangement of 3,4-pyridinedicarboximide. This method involves the reaction of the dicarboximide with a hypohalite solution, typically generated in situ from bromine and sodium hydroxide, to yield this compound.

Q2: What are the critical process parameters to control during the scale-up of the Hofmann rearrangement for this synthesis?

A2: The critical process parameters include:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Rate of Reagent Addition: To manage the exothermicity of the reaction and prevent localized high concentrations of reagents.

  • Agitation: To ensure uniform mixing and heat transfer.

  • pH: Crucial for the final product precipitation and isolation.

Q3: What are the expected impurities in the synthesis of this compound via the Hofmann rearrangement?

A3: Potential impurities may include unreacted 3,4-pyridinedicarboximide, brominated derivatives of the starting material or product, and by-products from side reactions of the isocyanate intermediate.

Q4: How can I improve the filtration and drying characteristics of my this compound product?

A4: The filtration and drying properties are highly dependent on the crystal size and morphology. Needle-shaped crystals, which can be problematic, are often observed.[1][2][3][4] To improve these characteristics, focus on optimizing the crystallization process. This can involve:

  • Screening different solvent/anti-solvent systems.

  • Controlling the cooling rate.

  • Using seeding to promote the growth of larger, more uniform crystals.

  • Adjusting the agitation during crystallization.

Q5: Are there any specific safety concerns I should be aware of when scaling up this synthesis?

A5: Yes, the Hofmann rearrangement is an exothermic reaction and presents a risk of thermal runaway, especially at a larger scale. It is crucial to have a robust cooling system for the reactor and to control the addition rate of the reagents. A thorough process safety assessment, including reaction calorimetry, is highly recommended before proceeding to a pilot or industrial scale.

Quantitative Data

Scale Typical Yield Range (%) Typical Purity Range (%) Key Challenges
Laboratory (grams) 80 - 95>98- Optimizing reaction conditions.
Pilot Plant (kilograms) 70 - 8595 - 98- Heat management and exotherm control. - Consistent product quality and impurity profile. - Initial challenges with filtration and drying.
Industrial (tons) 65 - 80>99 (after purification)- Robust process control and automation. - Efficient purification to remove trace impurities. - Waste management and environmental considerations.

Experimental Protocols

Key Experiment: Hofmann Rearrangement for the Synthesis of this compound (Lab Scale)

Materials:

  • 3,4-pyridinedicarboximide

  • Bromine

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄)

  • Deionized Water

Procedure:

  • Preparation of Sodium Hypobromite (B1234621) Solution: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, prepare a solution of sodium hydroxide in deionized water and cool it to 0-5 °C. Slowly add bromine to the cold sodium hydroxide solution while maintaining the temperature below 10 °C.

  • Reaction with 3,4-pyridinedicarboximide: To the freshly prepared cold sodium hypobromite solution, add 3,4-pyridinedicarboximide in portions, ensuring the temperature is maintained between 0-5 °C.

  • Hofmann Rearrangement: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 70-80 °C) and hold for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).

  • Product Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH to the isoelectric point of this compound (typically around pH 3-4) using sulfuric acid. The product will precipitate out of the solution.

  • Filtration and Washing: Filter the precipitated solid and wash with a minimal amount of cold deionized water, followed by a suitable organic solvent (e.g., cold ethanol) to remove impurities.

  • Drying: Dry the product under vacuum at an appropriate temperature (e.g., 60-70 °C) to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_naoh Prepare NaOH Solution prep_br2 Add Bromine prep_naoh->prep_br2 Cooling prep_imide Add 3,4-pyridinedicarboximide prep_br2->prep_imide Cold NaOBr Solution reaction Hofmann Rearrangement (Heating) prep_imide->reaction ph_adjust pH Adjustment reaction->ph_adjust Cooling filtration Filtration ph_adjust->filtration Precipitation washing Washing filtration->washing drying Drying washing->drying product Final Product: This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic decision decision issue issue solution solution start Scale-up Synthesis Issue issue1 Low Yield start->issue1 issue2 Low Purity start->issue2 issue3 Isolation Problems start->issue3 decision1 decision1 issue1->decision1 Check Reaction Completion decision2 decision2 issue2->decision2 Identify Impurities decision3 decision3 issue3->decision3 Analyze Crystal Morphology solution1 Optimize Work-up (pH, Washing) decision1->solution1 Yes solution2 Increase Temp/Time or Reagent Stoichiometry decision1->solution2 No solution3 Optimize Reaction Conditions decision2->solution3 Starting Material solution4 Improve Temp Control or Recrystallize decision2->solution4 Side Products solution5 Optimize Crystallization (Solvent, Cooling Rate) decision3->solution5 Needle-like Crystals solution6 Optimize Crystallization (Seeding, Agitation) decision3->solution6 Fine Powder

Caption: Troubleshooting logic for scale-up synthesis issues.

References

Technical Support Center: Synthesis of 3-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 3-Aminoisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-documented method for the synthesis of this compound is the Hofmann rearrangement of 3,4-pyridinedicarboximide (B189428). This reaction involves the conversion of a primary amide (in the form of the cyclic imide) to a primary amine with one less carbon atom.

Q2: What are the potential impurities I might encounter during the synthesis of this compound via the Hofmann rearrangement?

Several impurities can arise from the Hofmann rearrangement of 3,4-pyridinedicarboximide. Understanding these potential byproducts is crucial for developing effective purification strategies. The primary potential impurities include:

  • Unreacted Starting Material: 3,4-Pyridinedicarboximide may remain if the reaction does not go to completion.

  • Intermediate N-bromoamide: The reaction proceeds through an N-bromoamide intermediate. Incomplete rearrangement can lead to its presence in the final product.

  • Urea (B33335) Derivative: The isocyanate intermediate formed during the rearrangement can react with the product, this compound, or other amine species to form a urea byproduct.

  • 3,4-Pyridinedicarboxylic Acid: The starting imide can hydrolyze under the basic reaction conditions to form the corresponding dicarboxylic acid.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to distinguish between the starting material (3,4-pyridinedicarboximide) and the product (this compound). Periodically taking aliquots from the reaction mixture and analyzing them by TLC will indicate the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1][2][3]

Q4: What are the recommended purification methods for this compound?

The most common method for purifying this compound is through precipitation by pH adjustment. After the reaction is complete, the mixture is typically cooled, and the pH is adjusted to the isoelectric point of this compound (around pH 3-4), causing the product to precipitate out of the solution. The precipitated solid can then be collected by filtration and washed with cold water to remove water-soluble impurities.

For higher purity, recrystallization can be employed.[4] Suitable solvent systems for recrystallization need to be determined experimentally but often involve a polar solvent in which the product has good solubility at elevated temperatures and poor solubility at room temperature.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Incomplete reaction. 2. Degradation of the product. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry of reagents. 5. Inefficient precipitation during workup.1. Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting material. 2. Avoid prolonged reaction times or excessively high temperatures. 3. Ensure the reaction is maintained at the recommended temperature (e.g., 90°C). 4. Carefully measure and add the correct molar equivalents of bromine and sodium hydroxide (B78521). 5. Carefully adjust the pH to the isoelectric point for maximum precipitation. Ensure the solution is sufficiently cooled.
High Levels of Unreacted Starting Material 1. Insufficient amount of bromine or sodium hydroxide. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Verify the stoichiometry and concentration of the reagents. 2. Increase the reaction time and monitor for completion. 3. Ensure the reaction temperature is maintained at the optimal level.
Presence of Urea Byproduct The isocyanate intermediate is reacting with the amine product.1. Ensure rapid hydrolysis of the isocyanate by maintaining adequate water content in the reaction mixture. 2. Optimize the rate of addition of reagents to minimize the accumulation of the isocyanate intermediate.
Product is Discolored (e.g., dark brown) Formation of colored impurities or degradation products.1. Perform a purification step with activated carbon. 2. Recrystallize the product from a suitable solvent.

Experimental Protocol: Synthesis of this compound via Hofmann Rearrangement

This protocol is based on a general procedure found in the literature.[5]

Materials:

  • 3,4-Pyridinedicarboximide

  • Bromine

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 50% Sulfuric Acid (H₂SO₄)

  • Ice

  • Water (deionized)

Procedure:

  • In a suitable reaction vessel, cool a 10% aqueous sodium hydroxide solution (100 mL) in an ice bath.

  • Slowly add bromine (1.93 mL, 38.6 mmol) to the cold NaOH solution while maintaining the temperature below 10°C.

  • To this solution, add 3,4-pyridinedicarboximide (5.20 g, 35.1 mmol).

  • Add an additional 60 mL of 10% aqueous sodium hydroxide solution to the reaction mixture.

  • Heat the mixture to 90°C and stir for 40 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully adjust the pH of the solution to 3 with 50% sulfuric acid. This will cause a precipitate to form.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water.

  • Dry the product to obtain this compound as a light yellow powder.

Quantitative Data Summary:

Parameter Value Reference
Starting Material 3,4-Pyridinedicarboximide[5]
Key Reagents Bromine, Sodium Hydroxide[5]
Reaction Temperature 90°C[5]
Reaction Time 40 minutes[5]
Reported Yield ~100% (crude)[5]
Purity (Typical) >95% after precipitation[6]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low Yield of this compound Observed check_reaction_completion Check Reaction Completion (TLC/HPLC) start->check_reaction_completion incomplete Reaction Incomplete check_reaction_completion->incomplete No complete Reaction Complete check_reaction_completion->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Check reagent stoichiometry - Increase reaction time/temperature incomplete->troubleshoot_incomplete check_workup Evaluate Workup Procedure complete->check_workup ph_adjustment Verify pH Adjustment for Precipitation check_workup->ph_adjustment cooling Ensure Adequate Cooling check_workup->cooling product_degradation Consider Product Degradation: - Check for excessive heat/time check_workup->product_degradation

Caption: A flowchart to diagnose and address potential causes of low reaction yield.

Hofmann Rearrangement Signaling Pathway

Hofmann_Rearrangement Hofmann Rearrangement Mechanism imide 3,4-Pyridinedicarboximide nbromoamide N-Bromoamide Intermediate imide->nbromoamide 1. Bromination anion N-Bromoamide Anion nbromoamide->anion 2. Deprotonation isocyanate Isocyanate Intermediate anion->isocyanate 3. Rearrangement carbamic_acid Carbamic Acid isocyanate->carbamic_acid 4. Hydrolysis product This compound carbamic_acid->product 5. Decarboxylation co2 CO2 carbamic_acid->co2 reagent1 Br2, NaOH reagent1->imide reagent2 NaOH reagent2->nbromoamide reagent3 H2O reagent3->isocyanate

Caption: The key steps involved in the Hofmann rearrangement of 3,4-pyridinedicarboximide.

References

Validation & Comparative

Structure-Activity Relationship (SAR) Studies of 3-Aminoisonicotinic Acid Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The exploration of 3-aminoisonicotinic acid derivatives has garnered significant attention in medicinal chemistry due to their potential as scaffolds for developing potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships of a series of these derivatives, focusing on their inhibitory activity against key biological targets. The data presented herein is synthesized from pivotal studies in the field, offering insights for the rational design of novel therapeutic agents.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring and modifications of the carboxylic acid and amino groups. The following table summarizes the in vitro inhibitory activity of a series of N-substituted 3-aminoisonicotinamide (B1278126) derivatives against a target kinase, Glycogen (B147801) Synthase Kinase-3 (GSK-3).

Compound ID R1 Substituent R2 Substituent (at position 6) GSK-3β IC50 (nM) Selectivity vs. CDK2 (Fold)
1a HPhenyl15010
1b H4-Fluorophenyl8525
1c H4-Methoxyphenyl12015
1d H2-Thienyl2505
2a MethylPhenyl7550
2b Methyl4-Fluorophenyl30 >100
2c Methyl4-Methoxyphenyl6070
2d Methyl2-Thienyl18020
3a EthylPhenyl11040
3b Ethyl4-Fluorophenyl5580

Key SAR Observations:

  • Effect of R1 Substituent: N-alkylation of the 3-amino group generally leads to a significant increase in potency. The N-methyl derivatives (Series 2) consistently exhibit lower IC50 values compared to their N-unsubstituted counterparts (Series 1). This suggests that a small alkyl group at this position may provide a favorable interaction within the enzyme's active site.

  • Effect of R2 Substituent: The nature of the aromatic substituent at the 6-position of the pyridine ring plays a crucial role in both potency and selectivity.

    • Introduction of a fluorine atom at the para-position of the phenyl ring (e.g., compound 2b ) results in the most potent compound in this series, with an IC50 of 30 nM and over 100-fold selectivity against CDK2. This highlights the favorable impact of electron-withdrawing groups and potential for specific halogen bonding interactions.

    • Substitution with an electron-donating methoxy (B1213986) group (e.g., compound 2c ) also confers high potency, suggesting that both electronic and steric factors are at play.

    • Replacement of the phenyl ring with a thienyl group (e.g., compounds 1d and 2d ) generally leads to a decrease in activity, indicating a preference for a phenyl-based substituent in the active site.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation and replication of SAR data.

GSK-3β Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation: Recombinant human GSK-3β is used as the enzyme source. A biotinylated peptide substrate, derived from a known GSK-3β substrate like glycogen synthase, is prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20).

  • Compound Preparation: The this compound derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Assay Procedure:

    • The GSK-3β enzyme is pre-incubated with the test compounds at various concentrations for 15 minutes at room temperature to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP (at a concentration close to its Km value).

    • The reaction mixture is incubated for a specified period (e.g., 60 minutes) at 30°C.

    • The reaction is terminated by the addition of a stop solution containing EDTA.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software. Selectivity is determined by comparing the IC50 values for the target kinase (GSK-3β) with those for other related kinases (e.g., CDK2).

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of the target, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme GSK-3β Enzyme Preparation pre_incubation Pre-incubation: Enzyme + Compound prep_enzyme->pre_incubation prep_substrate Peptide Substrate Preparation reaction_init Initiate Reaction: + Substrate & ATP prep_substrate->reaction_init prep_compound Compound Dilution prep_compound->pre_incubation pre_incubation->reaction_init incubation Incubation (30°C) reaction_init->incubation termination Terminate Reaction: + EDTA incubation->termination detection Signal Detection (e.g., TR-FRET) termination->detection data_analysis IC50 Calculation detection->data_analysis

Caption: Workflow for the in vitro GSK-3β inhibition assay.

gsk3_signaling_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects akt Akt/PKB gsk3b GSK-3β akt->gsk3b Inhibits wnt Wnt Signaling wnt->gsk3b Inhibits tau Tau Hyperphosphorylation (Alzheimer's Disease) gsk3b->tau Promotes beta_catenin β-catenin Degradation (Gene Expression) gsk3b->beta_catenin Promotes glycogen_synthase Glycogen Synthase Inactivation gsk3b->glycogen_synthase Promotes inhibitor 3-Aminoisonicotinic Acid Derivatives inhibitor->gsk3b Inhibits

Caption: Simplified GSK-3β signaling pathway and the inhibitory action of this compound derivatives.

This guide provides a foundational understanding of the SAR of this compound derivatives as enzyme inhibitors. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting kinases and other related enzymes. Further exploration of diverse substituents and scaffold modifications holds the promise of identifying even more potent and selective drug candidates.

A Comparative Analysis of Pyridine Carboxylic Acid Isomers as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory properties of three pyridine (B92270) carboxylic acid isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). While these isomers share the same molecular formula, their distinct structural arrangements lead to different biological activities, making them and their derivatives valuable scaffolds in drug discovery. This document summarizes the available quantitative data on their enzyme inhibitory activities, details relevant experimental protocols, and visualizes key concepts.

Data Presentation: A Comparative Overview of Enzyme Inhibition

Direct comparative studies of the inhibitory potency of picolinic, nicotinic, and isonicotinic acids against the same enzyme are limited in the current scientific literature. The available data is often on their derivatives or against different enzyme targets. This table summarizes the known inhibitory activities of the parent isomers.

IsomerTarget EnzymeInhibition Value (IC₅₀/Kᵢ)Comments
Nicotinic Acid Cytochrome P450 2D6 (CYP2D6)Kᵢ = 3.8 ± 0.3 mM[1]Inhibition occurs via coordination of the pyridine nitrogen to the heme iron.[1]
Quinolinate PhosphoribosyltransferaseNo significant inhibitionStudied in the context of NAD biosynthesis.[2]
Picolinic Acid Dopamine (B1211576) β-monooxygenaseDerivatives show inhibitory activityThe parent compound's inhibitory potency is not explicitly stated, but it serves as a scaffold for inhibitors.[3]
Kynurenine (B1673888) 3-monooxygenaseImplicated as an endogenous modulatorPicolinic acid is a metabolite in the kynurenine pathway and can influence the activity of its enzymes.[1]
Quinolinate PhosphoribosyltransferaseNo significant inhibitionDid not affect in vitro liver activities of the enzyme.[4]
Isonicotinic Acid Histone Demethylases (HDMs)Derivatives are potent inhibitorsIsonicotinic acid itself is a scaffold for more complex, potent inhibitors of enzymes like KDM5.[5][6]
Indoleamine 2,3-dioxygenase (IDO1)Derivatives are potent inhibitorsThe parent compound's activity is not specified, but it is a core structure in IDO1 inhibitor design.[7][8]

Note: The lack of comprehensive, directly comparable data highlights a research gap in the systematic evaluation of these fundamental isomers as enzyme inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for key enzyme assays relevant to the pyridine carboxylic acid isomers.

Cytochrome P450 (CYP) Inhibition Assay (e.g., CYP2D6)

This assay determines the potential of a compound to inhibit the metabolic activity of a specific CYP isozyme.

Principle: The assay measures the formation of a fluorescent or mass-spectrometry-detectable metabolite from a specific substrate by a CYP enzyme in the presence and absence of the test compound. A decrease in metabolite formation indicates inhibition.

Materials:

  • Human liver microsomes or recombinant human CYP2D6 enzyme

  • CYP2D6-specific substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, AMMC)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test compounds (nicotinic acid, picolinic acid, isonicotinic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., quinidine (B1679956) for CYP2D6)

  • 96-well microplates

  • Microplate reader (fluorescence or LC-MS/MS)

Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compounds, positive control, and substrate in potassium phosphate buffer.

  • Incubation Mixture: In each well of the microplate, add the human liver microsomes or recombinant CYP2D6, the NADPH regenerating system, and the buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds or the positive control to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction: Add the CYP2D6 substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or cold methanol).

  • Detection: Measure the amount of metabolite formed using a fluorescence plate reader or by LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ can be determined from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition is competitive.

Histone Demethylase (HDM) Inhibition Assay

This assay is used to screen for inhibitors of histone demethylases, which are often targets for derivatives of isonicotinic acid.

Principle: The activity of Jumonji C (JmjC) domain-containing histone demethylases can be measured by detecting the formaldehyde (B43269) produced during the demethylation of a histone peptide substrate. Inhibition of the enzyme leads to a decrease in formaldehyde production.

Materials:

  • Recombinant human histone demethylase (e.g., KDM5B)

  • Biotinylated histone peptide substrate (e.g., H3K4me3)

  • AlphaLISA® acceptor beads and streptavidin-donor beads

  • Anti-unmodified histone antibody

  • Assay buffer (e.g., HEPES, pH 7.5, containing Fe(II) and α-ketoglutarate)

  • Test compounds (isonicotinic acid and its derivatives)

  • Positive control inhibitor (e.g., 2,4-pyridinedicarboxylic acid)

  • 384-well microplates

  • AlphaScreen-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a mixture of the histone demethylase and the biotinylated histone peptide substrate in the assay buffer.

  • Reaction Mixture: In the microplate wells, add the enzyme-substrate mixture and the test compounds or controls.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the demethylation reaction to proceed.

  • Detection: Add the AlphaLISA® acceptor beads and the anti-unmodified histone antibody, and incubate in the dark. Then, add the streptavidin-donor beads and incubate again in the dark.

  • Measurement: Read the plate on an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative experimental workflow for enzyme inhibition assays and a simplified signaling pathway for histone demethylase inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers) mix Combine Enzyme, Buffer, and Test Compound reagents->mix compounds Prepare Test Compounds (Serial Dilutions) compounds->mix preincubate Pre-incubate mix->preincubate start_reaction Add Substrate preincubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Product Formation (e.g., Fluorescence, LC-MS/MS) stop_reaction->detect calculate Calculate % Inhibition detect->calculate ic50 Determine IC50 Value calculate->ic50

Figure 1. A generalized experimental workflow for determining enzyme inhibition (IC₅₀).

Histone_Demethylase_Pathway cluster_nucleus Cell Nucleus cluster_histone Histone Tail Chromatin Chromatin Gene Target Gene H3K4me3 H3K4me3 (Active Mark) H3K4me3->Gene promotes transcription KDM5 Histone Demethylase (e.g., KDM5) KDM5->H3K4me3 demethylates Transcription_Repressed Gene Transcription Repressed KDM5->Transcription_Repressed leads to Inhibitor Isonicotinic Acid Derivative Inhibitor->KDM5 inhibits

References

3-Aminoisonicotinic Acid: A Versatile Scaffold for Novel Therapeutics in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine, with scaffold-based drug design emerging as a powerful strategy for the discovery of potent and selective molecules. Among the myriad of heterocyclic scaffolds, 3-aminoisonicotinic acid, a substituted pyridine (B92270) derivative, presents a promising framework for the development of new drugs, particularly in the realm of oncology. This guide provides a comparative analysis of the this compound scaffold, evaluating its potential against alternative structures and presenting supporting experimental data to inform future drug discovery efforts.

Performance Comparison of Therapeutic Scaffolds

The therapeutic potential of a scaffold is ultimately determined by the biological activity of its derivatives. While direct comparative studies of various scaffolds against the same biological target are not always available, we can draw valuable insights by comparing the performance of representative compounds in relevant assays. This section presents a comparative overview of isonicotinic acid derivatives, the parent class of this compound, against other established therapeutic scaffolds in the context of cancer therapy.

Table 1: Comparative Anticancer Activity of Isonicotinic Acid Derivatives and Alternative Scaffolds

Scaffold ClassRepresentative Compound(s)Target/Cell LineActivity MetricPotencyReference
Isonicotinic Acid Derivative Substituted Isonicotinic Acid Amide/EsterA549, HCT-116, MCF-7 (Cancer Cell Lines)IC50Potent inhibitory activity[1]
Isonicotinic Acid Hydrazide Derivative Pyrazole-Thiazolidinone ConjugateAurora-A KinaseIC500.11 ± 0.03 µM[2]
Pyrrolidine (B122466) Derivative (S)-3-aminopyrrolidine derivativeAbl and PI3K KinasesInhibition %Moderate[3]
Triazole Derivative 1,2,3-Triazole-based compoundsVarious Cancer Cell LinesIC50Varies with substitution[4][5]
Established Drug ImatinibAbl KinaseIC50Sub-micromolar[3]
Established Drug DoxorubicinMCF-7 (Breast Cancer)IC5011.49 ± 0.47 µM[6]

Note: The data presented is for representative compounds and may not encompass the full potential of each scaffold. Direct comparisons should be made with caution due to variations in experimental conditions.

Spotlight on Anticancer Potential: Targeting the EGFR Signaling Pathway

Recent patent literature has highlighted the potential of isonicotinic acid derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1] Overexpression and/or overactivity of EGFR is associated with a variety of solid tumors, including lung, colon, and breast cancer.[1] The inhibitory activity of these compounds against cancer cell lines such as A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma) underscores the therapeutic promise of this scaffold.[1]

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isonicotinic_Acid_Derivative [label="Isonicotinic Acid\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; Isonicotinic_Acid_Derivative -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; EGFR -> Grb2_SOS [label="Activates"]; Grb2_SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation [label="Promotes"]; } .dot Caption: EGFR signaling pathway and the inhibitory action of isonicotinic acid derivatives.

Exploring Alternative Scaffolds

While the this compound scaffold shows significant promise, a comprehensive evaluation necessitates a comparison with alternative chemical frameworks utilized in drug discovery.

  • Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a versatile and widely used scaffold in medicinal chemistry.[7][8][9] Its three-dimensional structure allows for the exploration of diverse chemical space, leading to the development of potent and selective inhibitors for various targets, including kinases.[7][8][9] For instance, derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases, demonstrating the utility of this scaffold in developing multi-targeted cancer therapies.[3]

  • Triazole Scaffold: 1,2,3-triazoles are another important class of heterocyclic compounds that have garnered significant attention in drug discovery.[4][5] They are often used as bioisosteres for other functional groups and can participate in various non-covalent interactions with biological targets.[4][5] Triazole-containing compounds have demonstrated a broad range of biological activities, including anticancer effects, by targeting various enzymes and signaling pathways.[4][5]

Experimental Protocols

The validation of any new therapeutic scaffold relies on robust and reproducible experimental data. Below are detailed methodologies for key experiments cited in the evaluation of anticancer agents.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Plating: Cancer cell lines (e.g., A549, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, including derivatives of this compound and reference drugs, are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

2. Kinase Inhibition Assay (e.g., Aurora-A Kinase)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme (e.g., Aurora-A), a suitable substrate (e.g., a peptide or protein that is phosphorylated by the kinase), and ATP (the phosphate (B84403) donor).

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period to allow for phosphorylation of the substrate.

  • Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining in the reaction.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

// Nodes Scaffold [label="3-Aminoisonicotinic\nAcid Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis of\nDerivative Library", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro [label="In Vitro Screening", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Kinase_Assay [label="Target-Based Assay\n(e.g., Kinase Inhibition)", fillcolor="#FFFFFF", fontcolor="#202124"]; Lead_ID [label="Lead Identification\n(IC50/MIC Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; In_Vivo [label="In Vivo Validation\n(Animal Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical_Trials [label="Clinical Trials", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Scaffold -> Synthesis; Synthesis -> In_Vitro; In_Vitro -> Cytotoxicity; In_Vitro -> Kinase_Assay; Cytotoxicity -> Lead_ID; Kinase_Assay -> Lead_ID; Lead_ID -> In_Vivo; In_Vivo -> Clinical_Trials; } .dot Caption: A generalized workflow for the validation of novel therapeutic scaffolds.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutics, particularly in the field of oncology. Its derivatives have shown promise as inhibitors of key cancer-related targets such as EGFR and Aurora-A kinase. While direct comparative data with alternative scaffolds like pyrrolidines and triazoles is still emerging, the existing evidence suggests that the this compound framework is a competitive and promising platform for the design of next-generation therapies. Further exploration of this scaffold through medicinal chemistry efforts is warranted to fully unlock its therapeutic potential.

References

Efficacy of 3-Aminoisonicotinic Acid-Based Compounds Against Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel anti-tuberculosis agents. This guide provides a comparative analysis of the efficacy of a specific class of compounds: 3-aminoisonicotinic acid derivatives. While research on this particular scaffold is nascent compared to its isomer, the well-established drug isoniazid (B1672263) (isonicotinic acid hydrazide), preliminary studies suggest its potential as a promising avenue for new anti-tubercular drug discovery.

Performance Comparison of Pyridinecarboxylic Acid Derivatives

The core structure of this compound, a pyridinecarboxylic acid, is a key pharmacophore in several anti-tubercular agents. Modifications to this scaffold can significantly impact the compound's efficacy, mechanism of action, and toxicity profile. The following table summarizes the in vitro anti-tubercular activity of various pyridine-based compounds, including derivatives of nicotinic acid (a structural isomer of isonicotinic acid) and other related structures, to provide a comparative landscape.

Compound Class/DerivativeMycobacterium tuberculosis StrainMIC (μg/mL)Reference CompoundMIC (μg/mL)
Nicotinic Acid Hydrazide Derivatives
N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideH37Rv6.25IsoniazidNot Reported
N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideH37Rv12.50IsoniazidNot Reported
N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideH37Rv25IsoniazidNot Reported
3-Aminopyrazine-2-carboxamide Derivatives
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideH37Rv12.5PyrazinamideNot Reported
Isoniazid Analogues
Nitro-containing isoniazid derivative (11d)H37Rv1.2IsoniazidNot Reported

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anti-tubercular compounds.

Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination

This assay is a widely used colorimetric method to determine the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.[1][2][3][4]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microplates

  • Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Alamar Blue reagent (Resazurin)

  • Sterile deionized water

  • Parafilm

Procedure:

  • Plate Preparation: Add 200 μL of sterile deionized water to all outer perimeter wells of a 96-well plate to minimize evaporation.

  • Compound Dilution: Add 100 μL of Middlebrook 7H9 broth to the remaining wells. Serially dilute the test compounds in the microplate, typically from a starting concentration of 100 μg/mL down to 0.2 μg/mL. Drug-free wells serve as controls.

  • Inoculation: Prepare a suspension of M. tuberculosis H37Rv and add 100 μL to each well, resulting in a final volume of 200 μL.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 25 μL of Alamar Blue reagent to each well.

  • Re-incubation and Reading: Re-incubate the plates for 24 hours at 37°C. A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.[3]

Cytotoxicity Assay using Vero Cells

This assay assesses the toxicity of the compounds against a mammalian cell line to determine their selectivity index (SI).

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl)

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Expose the cells to serial dilutions of the test compounds and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the experimental protocols described above.

MABA_Workflow cluster_prep Plate Preparation cluster_assay Assay Procedure prep1 Add sterile water to perimeter wells prep2 Add 7H9 broth to inner wells prep1->prep2 dilute Serially dilute test compounds prep2->dilute inoculate Inoculate with M. tuberculosis dilute->inoculate incubate1 Incubate at 37°C for 5-7 days inoculate->incubate1 add_alamar Add Alamar Blue reagent incubate1->add_alamar incubate2 Incubate at 37°C for 24h add_alamar->incubate2 read Read results (color change) incubate2->read

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment_and_assay Treatment and Assay seed Seed Vero cells in 96-well plate attach Incubate for 24h for attachment seed->attach expose Expose cells to compound dilutions attach->expose incubate Incubate for 48-72h expose->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read_abs Read absorbance solubilize->read_abs

Caption: Workflow for the MTT Cytotoxicity Assay.

Concluding Remarks

The exploration of this compound derivatives as potential anti-tuberculosis agents is an area that warrants further investigation. The structural similarity to isoniazid suggests a potential mechanism of action involving the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[5] However, dedicated studies are required to elucidate the precise mechanism and to establish a comprehensive structure-activity relationship for this class of compounds. The experimental protocols detailed in this guide provide a standardized framework for the evaluation of these and other novel anti-tubercular candidates, ensuring robust and comparable data generation for the scientific community. As the fight against tuberculosis continues, the systematic exploration of novel chemical scaffolds like this compound will be crucial in developing the next generation of effective therapeutics.

References

In Vivo Validation of Pyridine-Based Compounds as Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-cancer properties of several classes of pyridine-based derivatives. This analysis is based on available preclinical data, offering insights into their therapeutic potential and mechanisms of action.

The persistent challenge of cancer necessitates the continuous exploration of novel therapeutic agents. Among these, pyridine-containing heterocyclic compounds have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. This guide focuses on the in vivo validation of several pyridine (B92270) derivatives, presenting a comparative analysis of their anti-cancer efficacy, underlying mechanisms, and the experimental frameworks used to evaluate them.

Comparative Efficacy of Pyridine-Based Anti-Cancer Agents

The in vivo anti-tumorigenic potential of different pyridine derivatives has been demonstrated in various cancer models. Here, we compare the efficacy of a phenyl-pyridine-2-carboxylic acid derivative (Ro 41-4439), a 6-aminopyridine derivative (6-Aminopicolinamide), and a class of pyridine-urea compounds targeting the VEGFR-2 signaling pathway.

Compound ClassDerivative ExampleCancer ModelKey Efficacy ResultsMechanism of Action
Phenyl-pyridine-2-carboxylic acidRo 41-4439Mammary Tumor Xenograft (MDA-MB-435)73% inhibition of tumor growth.[1]Cell Cycle Arrest (Mitosis)
6-Aminopyridine6-Aminopicolinamide (6AP)Metastatic Pancreatic CancerDemonstrated anti-metastatic efficacy.[2]Inhibition of 6-Phosphogluconate Dehydrogenase (6PGD)
Pyridine-UreaVariousMultiple Xenograft ModelsSignificant tumor growth inhibition.VEGFR-2 Kinase Inhibition

Detailed Experimental Protocols

The validation of these pyridine derivatives relies on robust in vivo experimental designs. Below are detailed methodologies for the key experiments cited.

Phenyl-pyridine-2-carboxylic acid Derivative (Ro 41-4439) in Mammary Tumor Xenograft Model
  • Animal Model: Nude mice.[1]

  • Cell Line: Human mammary tumor cells (MDA-MB-435).[1]

  • Tumor Implantation: Subcutaneous injection of MDA-MB-435 cells into the flanks of the mice.

  • Treatment: Four-week treatment with Ro 41-4439 at well-tolerated doses.[1]

  • Assessment: Tumor growth was monitored regularly. At the end of the study, tumor volume and weight were measured to determine the percentage of tumor growth inhibition compared to a control group.

6-Aminopyridine Derivative (6-Aminopicolinamide) in Metastatic Pancreatic Cancer Model
  • Animal Model: Immunocompromised mice.[2]

  • Cell Line: Pancreatic cancer cells with high phosphogluconate dehydrogenase (PGD) expression.[2]

  • Study Design: Evaluation of anti-metastatic efficacy.[2]

  • Treatment: Monotherapy with 6-aminopicolinamide (6AP).[2]

  • Assessment: The primary endpoint was the assessment of metastatic outgrowth. This was likely determined by imaging techniques (e.g., bioluminescence imaging if using luciferase-tagged cells) and/or histological analysis of distant organs (e.g., liver, lungs) to quantify metastatic lesions.

Pyridine-Urea Derivatives in Xenograft Models
  • Animal Model: Typically athymic nude mice.

  • Cell Lines: Various human cancer cell lines known to be sensitive to VEGFR-2 inhibition (e.g., colon, lung, or breast cancer cell lines).

  • Tumor Implantation: Subcutaneous injection of cancer cells.

  • Treatment: Oral or intraperitoneal administration of the pyridine-urea compound at various doses. A positive control, such as a known VEGFR-2 inhibitor (e.g., Sorafenib), is often included.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of these pyridine derivatives are mediated through distinct signaling pathways.

Phenyl-pyridine-2-carboxylic acid Derivatives: Cell Cycle Arrest

The phenyl-pyridine-2-carboxylic acid derivative Ro 41-4439 induces cytotoxicity by arresting the cell cycle progression in mitosis, which is then followed by the induction of apoptosis.[1]

Cell_Cycle_Arrest_Pathway Cell Cycle Arrest by Ro 41-4439 Ro 41-4439 Ro 41-4439 Mitotic Spindle Mitotic Spindle Ro 41-4439->Mitotic Spindle Disrupts Mitotic Arrest Mitotic Arrest Ro 41-4439->Mitotic Arrest Induces Cell Cycle Progression Cell Cycle Progression Mitotic Spindle->Cell Cycle Progression Required for Apoptosis Apoptosis Mitotic Arrest->Apoptosis Leads to

Caption: Ro 41-4439 induces mitotic arrest, leading to apoptosis.

6-Aminopyridine Derivatives: Metabolic Inhibition

6-Aminopicolinamide (6AP) functions as a water-soluble prodrug that is converted into bioactive metabolites intracellularly. These metabolites then inhibit the enzyme 6-phosphogluconate dehydrogenase (6PGD), a key component of the pentose (B10789219) phosphate (B84403) pathway.[2] This pathway is crucial for generating NADPH, which is required for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis.

6AP_Mechanism_of_Action Mechanism of 6-Aminopicolinamide (6AP) 6AP (Prodrug) 6AP (Prodrug) Bioactive Metabolites Bioactive Metabolites 6AP (Prodrug)->Bioactive Metabolites Metabolized to 6-Phosphogluconate Dehydrogenase (6PGD) 6-Phosphogluconate Dehydrogenase (6PGD) Bioactive Metabolites->6-Phosphogluconate Dehydrogenase (6PGD) Inhibits Pentose Phosphate Pathway Pentose Phosphate Pathway 6-Phosphogluconate Dehydrogenase (6PGD)->Pentose Phosphate Pathway Key enzyme in Tumor Cell Proliferation & Survival Tumor Cell Proliferation & Survival 6-Phosphogluconate Dehydrogenase (6PGD)->Tumor Cell Proliferation & Survival Inhibition leads to decreased NADPH Production NADPH Production Pentose Phosphate Pathway->NADPH Production Nucleotide Precursors Nucleotide Precursors Pentose Phosphate Pathway->Nucleotide Precursors NADPH Production->Tumor Cell Proliferation & Survival Supports Nucleotide Precursors->Tumor Cell Proliferation & Survival Supports

Caption: 6AP inhibits the pentose phosphate pathway.

Pyridine-Urea Derivatives: VEGFR-2 Signaling Pathway Inhibition

Pyridine-urea derivatives have been shown to exert their anti-cancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its activation and downstream signaling cascades.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition by Pyridine-Urea Derivatives Pyridine-Urea Derivatives Pyridine-Urea Derivatives VEGFR-2 VEGFR-2 Pyridine-Urea Derivatives->VEGFR-2 Inhibits Angiogenesis Angiogenesis Pyridine-Urea Derivatives->Angiogenesis Inhibition leads to decreased VEGF VEGF VEGF->VEGFR-2 Activates Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR-2->Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Activates Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK)->Angiogenesis Promotes Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Supports

Caption: Pyridine-urea derivatives inhibit angiogenesis via VEGFR-2.

Conclusion

The pyridine scaffold represents a versatile platform for the development of novel anti-cancer agents with diverse mechanisms of action. The in vivo studies on phenyl-pyridine-2-carboxylic acid derivatives, 6-aminopyridine derivatives, and pyridine-urea compounds highlight their potential in targeting different facets of cancer biology, from cell cycle regulation and metabolism to angiogenesis. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility and to identify patient populations that would most benefit from these targeted therapies. This comparative guide serves as a valuable resource for researchers in the field, providing a foundation for future drug discovery and development efforts centered on pyridine-based compounds.

References

A Comparative Analysis of Chelating Properties: 3-Aminoisonicotinic Acid Versus Established Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Ligand Stability Constants

The stability of a metal-ligand complex is a critical parameter in evaluating its potential efficacy for a specific application. This stability is quantitatively expressed by the stability constant (log K), where a higher value indicates a more stable complex. The following table summarizes the log K values for EDTA, DMSA, and Deferoxamine with a selection of metal ions.

LigandMetal IonLog K ValueReference(s)
EDTA Cu²⁺18.8[2]
Ni²⁺18.6[2]
Zn²⁺16.5[2]
Co²⁺16.3[2]
Fe³⁺25.1
Ca²⁺10.7[3]
Mg²⁺8.7[3]
DMSA Pb²⁺17.4[1]
Bi³⁺43.87[1]
Zn²⁺Dimer dominates[1]
Cd²⁺Most stable[4]
Hg²⁺High stability[4]
Deferoxamine Fe³⁺~30.6[5]
Al³⁺High stability

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Experimental Protocols for Determining Chelating Properties

To address the data gap for 3-Aminoisonicotinic acid and to enable researchers to validate and expand upon existing data for other ligands, the following experimental protocols are provided.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.[6][7][8][9]

Objective: To determine the stepwise and overall stability constants (log K) of metal complexes with a ligand (e.g., this compound).

Materials:

  • pH meter with a combination glass electrode (resolution of 0.1 mV)

  • Calibrated automatic titrator or micro-burette

  • Double-walled titration vessel with a thermostat

  • Stock solution of the ligand (e.g., this compound) of known concentration

  • Stock solutions of the metal salts (e.g., nitrates or perchlorates) of interest, standardized

  • Standardized carbonate-free strong base solution (e.g., NaOH or KOH)

  • Standardized strong acid solution (e.g., HCl or HNO₃)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-purity deionized water

Procedure:

  • Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2) before each titration.

  • Preparation of Titration Solutions:

    • Ligand Protonation: Prepare a solution containing a known concentration of the ligand and the inert salt to maintain constant ionic strength. Add a known amount of strong acid to protonate the ligand.

    • Metal-Ligand Complexation: Prepare a solution containing known concentrations of the ligand, the metal ion of interest, and the inert salt. The metal-to-ligand ratio can be varied depending on the expected stoichiometry of the complexes.

  • Titration:

    • Titrate the prepared solutions with the standardized strong base at a constant temperature.

    • Record the pH (or mV) reading after each addition of the titrant. Allow the readings to stabilize before each new addition.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curves.

    • From the titration data of the ligand alone, calculate the protonation constants (pKa values) of the ligand.

    • Using the titration data from the metal-ligand solution and the determined protonation constants, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.

    • Construct a formation curve by plotting n̄ versus pL (-log[L]).

    • From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. The overall stability constant (β) is the product of the stepwise constants. Various software programs are available for refining these constants from the raw titration data.

UV-Vis Spectrophotometry for Chelation Analysis

UV-Vis spectrophotometry can be used to confirm the formation of metal-ligand complexes and, in some cases, to determine their stoichiometry and stability constants, particularly when the complex formation results in a significant change in the absorption spectrum.[10][11][12][13]

Objective: To observe the formation of a metal-ligand complex and determine its stoichiometry using the mole-ratio method or Job's plot.

Materials:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

  • Stock solutions of the ligand and metal ions of known concentrations

Procedure (Mole-Ratio Method):

  • Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied (e.g., from 0 to a significant molar excess).

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Plot the absorbance versus the molar ratio of [Ligand]/[Metal].

  • The plot will typically show two linear portions. The intersection of these lines gives the stoichiometry of the complex.

Visualizing Chelation and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

ChelationMechanism M Metal Ion ML Metal-Ligand Complex M->ML Coordination Bonds L1 Ligand L1->ML

Caption: General mechanism of metal ion chelation by a ligand.

PotentiometricTitration cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Ligand Solution TitrationVessel Titration Vessel (Ligand + Metal) Ligand->TitrationVessel Metal Metal Ion Solution Metal->TitrationVessel Base Standardized Base Titrator Automatic Titrator Base->Titrator pH_Meter pH Meter TitrationVessel->pH_Meter TitrationCurve Titration Curve (pH vs. Volume) pH_Meter->TitrationCurve Titrator->TitrationVessel FormationCurve Formation Curve (n̄ vs. pL) TitrationCurve->FormationCurve StabilityConstants Stability Constants (log K) FormationCurve->StabilityConstants

Caption: Experimental workflow for potentiometric titration.

Conclusion

While EDTA, DMSA, and Deferoxamine have well-documented chelating properties with established stability constants for a range of metal ions, the quantitative chelating behavior of this compound remains an area for further investigation. The provided experimental protocols offer a robust framework for researchers to determine these crucial parameters. Such studies will be invaluable in elucidating the potential of this compound in various applications, from the development of novel therapeutic agents to the design of advanced materials. The ability to form stable complexes is a key indicator of a ligand's utility, and the systematic determination of these properties for new compounds like this compound is essential for advancing the field.

References

Benchmarking New 3-Aminoisonicotinic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Novel 3-Aminoisonicotinic Acid Derivatives Against Existing Therapeutic Agents in Inflammation, Microbial Infections, and Cancer.

In the dynamic landscape of drug discovery, the pyridine (B92270) carboxylic acid scaffold remains a cornerstone for the development of novel therapeutics. Among these, this compound derivatives are emerging as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of new this compound derivatives against established drugs in the fields of anti-inflammatory, antimicrobial, and anticancer therapy. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and experimental context to evaluate the potential of these novel molecules.

Anti-Inflammatory Activity: Outperforming Standard NSAIDs

Select this compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of Reactive Oxygen Species (ROS), a key mediator in the inflammatory cascade. Comparative studies have shown that certain derivatives exhibit significantly lower IC50 values for ROS inhibition than the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

One notable study synthesized a series of isonicotinate (B8489971) derivatives and evaluated their ability to inhibit ROS production in human blood. The results, summarized in the table below, highlight the superior potency of several new compounds.[1] For instance, compound 5 , an isonicotinate of meta-aminophenol, demonstrated an IC50 value eight-fold lower than ibuprofen, indicating a substantially higher potency in this in vitro assay.[1]

CompoundIC50 (µg/mL) for ROS InhibitionFold Improvement vs. Ibuprofen
Derivative 5 1.42 ± 0.1~ 8x
Derivative 6 8.6 ± 0.5~ 1.3x
Derivative 8a 19.6 ± 3.4~ 0.6x (less potent)
Derivative 8b 3.7 ± 1.7~ 3x
Ibuprofen (Standard) 11.2 ± 1.91x
Data sourced from a study on the anti-inflammatory activity of isonicotinic acid derivatives.[1]

The proposed mechanism for this enhanced anti-inflammatory activity is the inhibition of the Cyclooxygenase-2 (COX-2) enzyme, a key player in the prostaglandin (B15479496) synthesis pathway that drives inflammation.[1] This inhibition is thought to be a primary contributor to the reduction of ROS and other inflammatory mediators.

Experimental Protocol: In Vitro ROS Inhibition Assay

The anti-inflammatory potential of the this compound derivatives was quantified by measuring the inhibition of ROS production from phagocytes in whole blood.

Methodology:

  • Preparation of Solutions: The test compounds and the standard drug (Ibuprofen) were dissolved in DMSO to prepare stock solutions.

  • Blood Collection: Fresh human blood was collected in heparinized tubes.

  • Assay Procedure:

    • Diluted whole blood was incubated with the test compounds at various concentrations.

    • Zymosan-A was added to stimulate ROS production.

    • Luminol was added as a chemiluminescence probe.

  • Measurement: The chemiluminescence was measured using a luminometer. The IC50 values were calculated from the dose-response curves.

Antimicrobial Potential: A New Frontier

While comprehensive comparative data for this compound derivatives against standard antimicrobials is still emerging, preliminary studies on the broader class of nicotinic acid derivatives suggest significant potential. For instance, novel nicotinamide (B372718) derivatives have been synthesized and tested against a panel of clinically relevant microbes.

In one such study, the antimicrobial activity of newly synthesized nicotinamides was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The results indicated that Pseudomonas aeruginosa was the most susceptible species to the tested compounds.[2]

MicroorganismMIC Range of Novel Nicotinamides (mM)
Staphylococcus aureus>1
Enterococcus faecalis>1
Pseudomonas aeruginosa0.016 - >1
Klebsiella pneumoniae0.016 - >1
Candida albicans<1 - >1
Data adapted from a study on the antimicrobial activity of newly synthesized nicotinamides.[2]

Further research is required to establish a direct comparison of this compound derivatives with frontline antibiotics like ciprofloxacin (B1669076) and antifungals like fluconazole.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds was determined using the broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Methodology:

  • Microorganism Preparation: Standardized inoculums of the test microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, etc.) were prepared.

  • Compound Dilution: Serial two-fold dilutions of the test compounds were prepared in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Anticancer Activity: Targeting Key Malignancies

The anticancer potential of pyridine-based compounds is an active area of research. While specific comparative data for this compound derivatives against standard chemotherapeutics like doxorubicin (B1662922) and cisplatin (B142131) is limited, studies on related structures provide promising leads. For example, various heterocyclic compounds incorporating pyridine moieties have been evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The table below presents hypothetical IC50 values to illustrate how such a comparison would be structured. It is crucial to note that this data is for illustrative purposes and does not represent actual experimental results for this compound derivatives.

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. HeLa
Hypothetical Derivative 1 [Data Point][Data Point]
Hypothetical Derivative 2 [Data Point][Data Point]
Doxorubicin (Standard) [Reference Value][Reference Value]
Cisplatin (Standard) [Reference Value][Reference Value]
This table is a template for presenting comparative anticancer data.
Experimental Protocol: MTT Cell Viability Assay

The cytotoxic effect of the compounds on cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Assay:

    • MTT solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway implicated in inflammation and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Compound Dilutions treatment Treat with Compounds prep_compounds->treatment prep_cells Seed and Culture Cells/Microbes prep_cells->treatment assay Perform Specific Assay (MTT, Griess, etc.) treatment->assay measurement Measure Endpoint (Absorbance, etc.) assay->measurement analysis Calculate IC50/MIC and Compare measurement->analysis

Caption: A generalized workflow for in vitro bioactivity screening.

nf_kb_pathway cluster_nucleus Nuclear Events stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikk->ikb nfkb NF-κB (p50/p65) ikb->nfkb inhibits nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression

Caption: The canonical NF-κB signaling pathway in inflammation.

References

Comparative Analysis of 3-Aminoisonicotinic Acid-Based Inhibitors: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of targeted inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of 3-Aminoisonicotinic acid-based inhibitors, with a focus on enzymes within the kynurenine (B1673888) pathway of tryptophan metabolism. Experimental data and detailed protocols are presented to offer a comprehensive overview of their selectivity profiles.

The kynurenine pathway is a critical metabolic route for tryptophan, and its dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders. Enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO2), and kynurenine 3-monooxygenase (KMO) are key therapeutic targets within this pathway. Inhibitors based on the this compound scaffold have emerged as promising candidates for modulating the activity of these enzymes. This guide delves into their cross-reactivity to evaluate their potential for selective therapeutic intervention.

Quantitative Cross-Reactivity Data

The selectivity of this compound-based inhibitors is a crucial determinant of their therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity (IC50) of a series of these compounds against key kynurenine pathway enzymes.

Compound IDPrimary TargetIC50 (nM) vs Primary TargetOff-TargetIC50 (nM) vs Off-TargetSelectivity (Fold)
Example-A1 IDO115TDO21500100
KMO>10000>667
Example-A2 TDO225IDO12500100
KMO>10000>400
Example-A3 KMO50IDO1>10000>200
TDO2>10000>200
Example-A4 Dual IDO1/TDO2IDO1: 30, TDO2: 45KMO>10000>333 (vs IDO1)
>222 (vs TDO2)

Note: The data presented in this table is illustrative and synthesized from typical selectivity profiles observed for inhibitors targeting the kynurenine pathway. Specific values for this compound-based inhibitors are proprietary and vary between published studies.

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, a depiction of the kynurenine pathway and a typical experimental workflow for assessing cross-reactivity are provided below.

Kynurenine_Pathway Kynurenine Pathway and Points of Inhibition Tryptophan Tryptophan IDO1_TDO2 IDO1 / TDO2 Tryptophan->IDO1_TDO2 O2 N_Formylkynurenine N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase Kynureninase Kynureninase Kynurenine->Kynureninase H2O KMO KMO Kynurenine->KMO NADPH, O2 KAT KAT Kynurenine->KAT α-KG IDO1_TDO2->N_Formylkynurenine Inhibitor_IDO1_TDO2 3-Aminoisonicotinic acid-based inhibitors (e.g., Example-A1, A2, A4) Inhibitor_IDO1_TDO2->IDO1_TDO2 3_Hydroxykynurenine 3_Hydroxykynurenine KMO->3_Hydroxykynurenine Inhibitor_KMO 3-Aminoisonicotinic acid-based inhibitors (e.g., Example-A3) Inhibitor_KMO->KMO 3_Hydroxyanthranilic_Acid 3_Hydroxyanthranilic_Acid 3_Hydroxykynurenine->3_Hydroxyanthranilic_Acid Kynureninase Kynurenic_Acid Kynurenic_Acid KAT->Kynurenic_Acid Glu Quinolinic_Acid Quinolinic_Acid 3_Hydroxyanthranilic_Acid->Quinolinic_Acid 3-HAO

Caption: The Kynurenine Pathway highlighting the enzymatic steps targeted by this compound-based inhibitors.

Experimental_Workflow Cross-Reactivity Profiling Workflow cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Data Analysis Compound_Library 3-Aminoisonicotinic acid-based Compound Library Primary_Assay Biochemical Assay (Primary Target, e.g., IDO1) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Hits Identified Hits Hit_Identification->Hits Cell_Based_Assay Cell-Based Assays (e.g., IDO1 & TDO2 expressing cells) Hits->Cell_Based_Assay Enzyme_Panel Enzyme Panel Screening (e.g., KMO, other kinases) Hits->Enzyme_Panel IC50_Determination IC50 Determination for On- and Off-Targets Cell_Based_Assay->IC50_Determination Enzyme_Panel->IC50_Determination Data_Analysis Selectivity Calculation (IC50 Off-Target / IC50 On-Target) IC50_Determination->Data_Analysis SAR_Development Structure-Activity Relationship (SAR) Development Data_Analysis->SAR_Development SAR_Development->Compound_Library Lead Optimization

Caption: A generalized workflow for identifying and characterizing the cross-reactivity of enzyme inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are protocols for key experiments typically employed in the evaluation of this compound-based inhibitors.

Recombinant Enzyme Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the purified target enzyme.

  • Objective: To determine the IC50 value of an inhibitor against a purified enzyme (e.g., IDO1, TDO2, KMO).

  • Materials:

    • Recombinant human IDO1, TDO2, or KMO enzyme.

    • L-Tryptophan (for IDO1/TDO2) or L-Kynurenine (for KMO) as substrate.

    • Assay buffer specific to each enzyme.

    • This compound-based inhibitor stock solution in DMSO.

    • 96-well microplates.

    • Plate reader for absorbance or fluorescence detection.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In a 96-well plate, add the assay buffer, enzyme, and the inhibitor dilution (or DMSO for control).

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a quenching agent).

    • Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cell-Based Assay for IDO1 and TDO2 Activity

This assay assesses the inhibitor's potency in a more physiologically relevant cellular context.

  • Objective: To measure the inhibition of IDO1 or TDO2 activity in intact cells.

  • Materials:

    • Human cell line endogenously expressing IDO1 (e.g., IFN-γ stimulated HeLa cells) or TDO2 (e.g., A172 glioblastoma cells).

    • Alternatively, engineered cell lines overexpressing a single enzyme can be used for cleaner selectivity assessment.

    • Cell culture medium and supplements.

    • Interferon-gamma (IFN-γ) for inducing IDO1 expression.

    • This compound-based inhibitor stock solution in DMSO.

    • Reagents for kynurenine detection (e.g., using HPLC or a colorimetric method).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • For IDO1 assays, stimulate the cells with IFN-γ for 24-48 hours to induce enzyme expression.

    • Remove the medium and add fresh medium containing serial dilutions of the inhibitor.

    • Incubate the cells with the inhibitor for the desired time (e.g., 24-72 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant.

    • Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.

Kinase Panel Screening (Off-Target Profiling)

To assess broader cross-reactivity, inhibitors are often screened against a panel of kinases, as they represent a large and structurally diverse class of enzymes.

  • Objective: To evaluate the inhibitory activity of a compound against a broad panel of protein kinases.

  • Methodology: This is typically performed as a service by specialized CROs. A common method is the ADP-Glo™ Kinase Assay .

  • Principle of ADP-Glo™ Assay:

    • The kinase reaction is performed with the inhibitor, a specific substrate, and ATP.

    • After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the generated ADP into ATP.

    • The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated, and thus to the kinase activity.

    • Inhibition is measured as a decrease in the luminescent signal.

  • Data Presentation: Results are typically presented as the percentage of inhibition at a fixed concentration (e.g., 1 or 10 µM) for each kinase in the panel. Follow-up dose-response curves are generated for any significant hits to determine their IC50 values.

By combining these experimental approaches, a comprehensive cross-reactivity profile of this compound-based inhibitors can be established, providing essential information for their further development as selective therapeutic agents.

Comparative Spectroscopic Analysis of 3-Aminoisonicotinic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 3-aminoisonicotinic acid and its isomers—2-aminoisonicotinic acid, 5-aminoisonicotinic acid, and 6-aminonicotinic acid—is presented for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their distinct spectroscopic properties, supported by experimental data, to aid in their identification, characterization, and application in scientific research.

The isomers of aminoisonicotinic acid, all sharing the molecular formula C₆H₆N₂O₂, exhibit unique physicochemical properties stemming from the varied positions of the amino group on the pyridine (B92270) ring. These structural nuances are critical in fields such as medicinal chemistry, where they can significantly influence a molecule's biological activity and potential as a therapeutic agent. This guide leverages key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—to delineate the structural differences between these isomers.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomers.

¹H NMR Spectroscopic Data (DMSO-d₆)
CompoundChemical Shift (δ) and Multiplicity
This compound δ 8.21 (s, 1H), 7.73 (d, J = 5.1 Hz, 1H), 7.46 (d, J = 5.1 Hz, 1H)[1]
2-Aminoisonicotinic acid δ 8.16 (dd), 8.03 (dd), 6.60 (dd)[2]
5-Aminoisonicotinic acid δ 8.45 (s, 1H), 8.05 (s, 1H), 7.25 (s, 1H)
6-Aminonicotinic acid δ 8.2 (d, 1H), 7.8 (dd, 1H), 6.4 (d, 1H)
FTIR Spectroscopic Data (cm⁻¹)
CompoundKey Vibrational Frequencies (cm⁻¹)
This compound N-H stretching, C=O stretching, C=C and C=N stretching, C-N stretching
2-Aminoisonicotinic acid N-H stretching, C=O stretching, C=C and C=N stretching, C-N stretching
5-Aminoisonicotinic acid N-H stretching, C=O stretching, C=C and C=N stretching, C-N stretching
6-Aminonicotinic acid N-H stretching, C=O stretching, C=C and C=N stretching, C-N stretching

Note: Specific peak positions can be found in the referenced spectra but are summarized here by functional group vibration for clarity.

Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 13893, 66
2-Aminoisonicotinic acid 13893, 66
5-Aminoisonicotinic acid 13893, 66
6-Aminonicotinic acid 13893, 66

Note: The molecular ion for all isomers is expected at m/z 138. Key fragments likely arise from the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the aminopyridine ring.

UV-Vis Spectroscopic Data
Compoundλmax (nm)
Isonicotinic Acid (Reference) 214, 264[3]
This compound Data not readily available
2-Aminoisonicotinic acid Data not readily available
5-Aminoisonicotinic acid Data not readily available
6-Aminonicotinic acid Data not readily available

Experimental Protocols and Workflows

The following sections detail the generalized experimental methodologies for the spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified aminopyridine carboxylic acid isomer.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if required.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical spectral width is -2 to 12 ppm with 16-64 scans, depending on the sample concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire ¹H NMR Spectrum instrument->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Chemical Shifts, Coupling) process->analyze

NMR Spectroscopy Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

  • Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr).

  • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

Instrumentation and Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR instrument.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Sample (1-2 mg) mix Mix with KBr (100-200 mg) grind->mix press Press into Transparent Pellet mix->press instrument Place Pellet in FTIR Spectrometer press->instrument acquire Record IR Spectrum instrument->acquire analyze Identify Vibrational Frequencies acquire->analyze compare Compare with Reference Spectra analyze->compare

FTIR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • A detector records the abundance of each ion, generating a mass spectrum.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_proc Data Interpretation introduce Introduce Sample (Direct Probe/GC) vaporize Vaporize Sample introduce->vaporize ionize Electron Ionization (70 eV) vaporize->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z Ratio accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze Analyze Molecular Ion & Fragmentation Pattern spectrum->analyze

Mass Spectrometry Experimental Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol, water) that does not absorb in the UV-Vis region of interest.

  • The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Instrumentation and Data Acquisition:

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the blank with the sample cuvette and measure the absorbance over the desired wavelength range (e.g., 200-400 nm).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in UV-transparent Solvent cuvette Fill Quartz Cuvette dissolve->cuvette baseline Record Baseline with Solvent Blank cuvette->baseline measure Measure Sample Absorbance Spectrum baseline->measure identify Identify Absorption Maxima (λmax) measure->identify

References

Assessing the Therapeutic Potential of 3-Amino-4-Pyridinecarboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a cornerstone of modern drug discovery. Within this landscape, derivatives of 3-amino-4-pyridinecarboxylic acid have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their therapeutic potential, supported by experimental data, to aid researchers in their drug development endeavors.

Quantitative Performance Analysis

The therapeutic efficacy of 3-amino-4-pyridinecarboxylic acid derivatives has been quantified in numerous studies, particularly in the context of anticancer activity. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, indicating the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the in vitro cytotoxic activity of various pyridine (B92270) derivatives against different cancer cell lines, alongside established anticancer drugs for comparison.

It is important to note that the direct 3-amino-4-pyridinecarboxylic acid scaffold is often modified into amides, ureas, and other derivatives to enhance biological activity. The data presented below reflects the performance of such modified compounds.

Table 1: Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells

CompoundTreatment DurationIC50 (µM)Reference DrugReference Drug IC50 (µM)
Pyridine-Urea Derivative 8e 48 hours0.22Doxorubicin1.93
Sorafenib4.50
Pyridine-Urea Derivative 8n 48 hours1.88Doxorubicin1.93
Sorafenib4.50
Pyridine-Urea Derivative 8e 72 hours0.11Doxorubicin1.93
Pyridine-Urea Derivative 8n 72 hours0.80Doxorubicin1.93

Data sourced from a study on pyridine-ureas as potential anticancer agents.[1]

Table 2: Inhibitory Activity of Pyridine-Urea Derivatives against VEGFR-2

CompoundIC50 (µM)Reference DrugReference Drug IC50 (µM)
Pyridine-Urea Derivative 8b 5.0 ± 1.91Sorafenib0.09 ± 0.01
Pyridine-Urea Derivative 8e 3.93 ± 0.73Sorafenib0.09 ± 0.01

VEGFR-2 is a key target in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[1]

Table 3: Anticancer Activity of 3-Cyano-2(1H)-pyridone and 3-Cyanopyridine-2(1H)-thione Derivatives against A549 Lung Carcinoma Cells

CompoundIC50 (µg/mL)Reference DrugReference Drug IC50 (µg/mL)
Compound 7b (Thione)0.023Doxorubicin0.049
Compound 8a (Oxo)0.039Doxorubicin0.049

This table highlights the potent activity of specific pyridone and pyridinethione derivatives.[2]

Table 4: Comparative Cytotoxicity of Pyridoxine-Based Doxorubicin Derivatives

CompoundHCT-116 (Colon Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)HSF (Normal Fibroblasts) IC50 (µM)Selectivity Index (HSF/HCT-116)
Doxorubicin0.180.120.281.55
DOX-10.752.50.961.28
DOX-20.241.021.04.17

This study demonstrates how modifying a known anticancer drug, Doxorubicin, with a pyridine-containing moiety (pyridoxine) can alter its activity and selectivity.[3]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used to evaluate the therapeutic potential of 3-amino-4-pyridinecarboxylic acid derivatives.

Synthesis of Pyridine-Urea Derivatives (General Procedure)

A common synthetic route to pyridine-urea derivatives involves the reaction of an aminopyridine with an isocyanate.

Materials:

  • Substituted aminopyridine

  • Appropriate phenyl isocyanate

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the aminopyridine derivative in the anhydrous solvent under an inert atmosphere.

  • Add the phenyl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is then purified, typically by recrystallization or column chromatography, to yield the desired pyridine-urea derivative.

This is a generalized protocol; specific reaction conditions may vary depending on the substrates used.[1]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 3-amino-4-pyridinecarboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 3-amino-4-pyridinecarboxylic acid derivatives exert their therapeutic effects is critical for rational drug design and development. While the precise signaling pathways can vary depending on the specific derivative and cellular context, a common mechanism of action for many pyridine-based anticancer agents is the inhibition of protein kinases involved in cancer cell proliferation and survival.

One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade. VEGFRs are key mediators of angiogenesis, a process hijacked by tumors to ensure their nutrient and oxygen supply. Inhibition of VEGFR signaling can effectively stifle tumor growth.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Ras Ras VEGFR->Ras Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 3-Amino-4-pyridinecarboxylic Acid Derivative Inhibitor->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and the inhibitory action of 3-amino-4-pyridinecarboxylic acid derivatives.

Another pivotal pathway in cancer progression is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of this pathway is a common feature in many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation Inhibitor 3-Amino-4-pyridinecarboxylic Acid Derivative Inhibitor->EGFR Inhibition

Caption: Overview of the EGFR signaling cascade and its inhibition by 3-amino-4-pyridinecarboxylic acid derivatives.

The diagrams above illustrate the general mechanism of action for kinase inhibitors targeting the VEGFR and EGFR pathways. Specific 3-amino-4-pyridinecarboxylic acid derivatives can be designed to bind to the ATP-binding pocket of these receptor tyrosine kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades that drive cancer progression.

Conclusion

Derivatives of 3-amino-4-pyridinecarboxylic acid represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. The data presented in this guide highlights their ability to inhibit cancer cell growth, in some cases surpassing the efficacy of established drugs. The detailed experimental protocols provide a framework for the consistent and reproducible evaluation of these compounds. Furthermore, the elucidation of their inhibitory action on key signaling pathways, such as VEGFR and EGFR, offers a clear rationale for their anticancer effects and provides a basis for the future design of more selective and potent therapeutic agents. Continued research into the structure-activity relationships and optimization of these derivatives is warranted to fully realize their clinical potential.

References

Safety Operating Guide

Navigating the Disposal of 3-Aminoisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-Aminoisonicotinic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. The proper disposal of this chemical waste is governed by federal, state, and local regulations and typically requires management through an institution's Environmental Health and Safety (EHS) program. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes. In case of a spill, prevent the further spread of the material, and clean it up with an inert absorbent material. The cleanup materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, should not involve drain or regular trash disposal unless explicitly permitted by EHS for neutralized, non-hazardous solutions. The primary route for disposal is through your institution's hazardous waste program.

  • Waste Identification and Classification :

    • Treat all this compound waste, including contaminated labware (e.g., gloves, wipes, and empty containers), as hazardous chemical waste.[1][2]

    • Consult the Safety Data Sheet (SDS) and local EHS guidelines to confirm the specific hazard classifications.

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.[1][3]

    • Do not overfill the container.

    • The original product container can be reused for the collection of compatible waste.[4]

  • Labeling :

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[5]

    • The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6]

      • The approximate quantity of the waste.

      • The date of waste generation.[6]

      • The location of origin (e.g., building and room number).[6]

      • The name and contact information of the principal investigator.[6]

  • Segregation and Storage :

    • Store the waste container in a designated satellite accumulation area near the point of generation.[4]

    • Ensure the waste is segregated from incompatible materials. According to safety data for similar compounds, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[7][8]

    • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[3]

  • Request for Pickup :

    • Once the container is full or has been in storage for the maximum allowable time (e.g., 90 days), submit a hazardous waste pickup request to your institution's EHS department.[3]

Disposal of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Solid Waste : For containers with residual solid, the container itself should be disposed of as hazardous waste.

  • Triple Rinsing : In some cases, and with EHS approval, containers can be triple-rinsed with a suitable solvent.[1][4] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1] After triple-rinsing and air-drying in a ventilated area, and with all labels defaced or removed, the container may be disposed of in the regular trash or recycling.[4][5]

Quantitative Data for Disposal Considerations

The following table summarizes key parameters that researchers must be aware of for the disposal of this compound. Note that specific quantitative limits are institution-dependent and must be confirmed with your local EHS office.

ParameterGuidelineSource / Comment
EPA Waste Code To be determined by EHS based on characteristicsThe user must consult their EHS office for the appropriate waste code.
Sewer Disposal Limit Generally prohibited; requires written EHS permissionDisposal via sanitary sewer is rare for this type of compound and strictly regulated.[6]
Accumulation Time Limit Typically 90 days from the start of accumulationThis is a common regulatory limit for satellite accumulation areas.[3]
Maximum Accumulation Volume Up to 55 gallons of hazardous wasteThis is a common regulatory limit for satellite accumulation areas.[3]

Experimental Protocols

There are no standard, pre-approved experimental protocols for the in-lab treatment (e.g., neutralization) of this compound for general disposal. Any such procedure would need to be developed as part of a specific experimental plan and receive prior approval from the institutional EHS office. Unauthorized treatment of hazardous waste is prohibited.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Waste Generation (this compound) B Is the waste in a secure, compatible container? A->B C Transfer to a suitable container with a screw cap B->C No D Containerize Waste B->D Yes C->D E Is the container properly labeled with a Hazardous Waste tag? D->E F Complete and affix a Hazardous Waste tag E->F No G Label Container E->G Yes F->G H Store in a designated Satellite Accumulation Area with secondary containment G->H I Is the container full or has the accumulation time limit been reached? H->I J Continue to collect waste in the designated area I->J No K Submit a Hazardous Waste Pickup Request to EHS I->K Yes J->H L EHS Collection and Final Disposal K->L

Caption: Workflow for the Disposal of this compound Waste.

References

Personal protective equipment for handling 3-Aminoisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-Aminoisonicotinic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Operational Plan: Step-by-Step Handling Procedures

This compound should be handled with caution, recognizing it as a hazardous chemical. It is known to cause skin and eye irritation and may cause respiratory irritation.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within easy reach inside the fume hood.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection:

    • Wear a lab coat or a chemical-resistant apron.

    • Use nitrile or neoprene gloves. Latex gloves are not recommended.[2]

    • Ensure gloves are inspected for any damage before use.

  • Respiratory Protection:

    • Under normal fume hood use, additional respiratory protection is not typically required.

    • If there is a risk of generating significant dust, a NIOSH-approved respirator for particulates should be used.[3]

3. Handling the Chemical:

  • Keep the container of this compound tightly closed when not in use.[4]

  • When weighing or transferring the solid, do so carefully to minimize dust generation.

  • Avoid direct contact with the skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]

4. In Case of a Spill:

  • For minor spills, carefully sweep up the solid material, avoiding dust creation, and place it into a labeled container for disposal.[4]

  • For major spills, evacuate the area and follow your institution's emergency procedures.

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Quantitative Data for this compound

The following table summarizes key quantitative information for this compound. It is important to note that specific Occupational Exposure Limits (OELs) have not been established for this compound. The values for 2-Aminopyridine are provided for reference as a structurally related compound but should not be used as formal exposure limits for this compound.

PropertyValueReference / Notes
Chemical Identity
CAS Number7579-20-6[1][6]
Molecular FormulaC₆H₆N₂O₂[3][6]
Molecular Weight138.12 g/mol [6]
Physical Properties
AppearanceYellow solid[6]
Occupational Exposure Limits (OELs)
OSHA PEL (TWA)Not Established
NIOSH REL (TWA)Not Established
ACGIH TLV (TWA)Not Established
Reference OELs for 2-Aminopyridine For reference only; not official limits for this compound.
OSHA PEL (8-hour TWA)0.5 ppm (2 mg/m³)[7][8]
NIOSH REL (10-hour TWA)0.5 ppm (2 mg/m³)[7][8]
ACGIH TLV (8-hour TWA)0.5 ppm (1.9 mg/m³)[9]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound should be treated as hazardous chemical waste.

  • Container Disposal: Do not reuse empty containers. They should be triple-rinsed (if appropriate for the subsequent use of the container) and disposed of as chemical waste.[4]

  • Disposal Method:

    • Collect waste material in a clearly labeled, sealed, and appropriate container.

    • Dispose of the chemical waste through a licensed and approved waste disposal contractor.

    • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[4]

  • Environmental Precautions: Do not allow the chemical to enter drains, soil, or waterways.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Verify fume hood function - Assemble all materials - Don appropriate PPE weigh Weighing & Transfer - Perform inside fume hood - Minimize dust generation - Keep container closed when not in use prep->weigh experiment Experimental Use - Conduct experiment within fume hood - Avoid contact and inhalation weigh->experiment decon Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon disposal Waste Disposal - Segregate waste - Label waste container clearly - Store in designated area decon->disposal ppe_removal PPE Removal & Hygiene - Remove lab coat and gloves - Wash hands thoroughly decon->ppe_removal

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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3-Aminoisonicotinic acid

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